2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
Description
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Properties
IUPAC Name |
2-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c14-11(15)9-13-3-1-2-10(13)8-12-4-6-16-7-5-12/h10H,1-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPYMBKXVLLMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation and Physicochemical Profiling of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
Executive Summary & Molecular Architecture
The compound 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid represents a distinct class of N-substituted proline derivatives, often utilized as hydrophilic linkers in PROTACs or as zwitterionic scaffolds in GPCR ligand design. Its structure combines a rigid pyrrolidine core, a solubilizing morpholine moiety, and an ionizable carboxylic acid tail.
This guide moves beyond basic characterization, addressing the specific analytical challenges posed by its zwitterionic nature, stereochemical lability at the C2-pyrrolidine center, and high polarity which complicates traditional Reversed-Phase Chromatography (RPC).
Structural Connectivity & pKa Prediction
The molecule features three ionizable centers. Understanding the protonation state is critical for method development (HPLC pH selection) and solubility profiling.
-
Acidic Center: Carboxylic acid (pKa ~2.5 – 3.5).
-
Basic Center 1: Pyrrolidine Nitrogen (Tertiary, pKa ~9.0 – 9.5).
-
Basic Center 2: Morpholine Nitrogen (Tertiary, pKa ~7.0 – 7.8).
At physiological pH (7.4), the molecule exists predominantly as a zwitterion (Carboxylate anion / Pyrrolidinium cation), rendering it highly water-soluble and poorly retained on C18 columns.
Figure 1: Structural connectivity and predicted physicochemical zones. The zwitterionic nature drives the selection of HILIC over RP-HPLC.
Synthetic Route & Impurity Profiling[1]
To validate the structure, one must understand its origin. The synthesis typically proceeds via a Reductive Amination followed by N-Alkylation . This pathway dictates the impurity profile.
Synthesis-Derived Impurities
-
Starting Material Carryover: L-Proline or 2-(Aminomethyl)pyrrolidine.
-
Over-Alkylation: Quaternization of the pyrrolidine nitrogen (formation of betaines).
-
Stereochemical Drift: Racemization at the C2 chiral center during high-temperature amination steps.
Analytical Workflow
The following workflow integrates synthesis verification with rigorous QC.
Figure 2: Integrated analytical workflow for structural confirmation and purity assessment.
Spectroscopic Elucidation (NMR)[2]
The primary challenge in analyzing this molecule is the chiral center at C2 of the pyrrolidine ring. Standard 1H NMR is insufficient to distinguish enantiomers without a chiral solvating agent, but it is crucial for confirming the relative connectivity.
Protocol: 1H NMR in D₂O
Due to the zwitterionic nature, CDCl₃ is a poor solvent (solubility issues and aggregation). D₂O is the standard, but pH must be controlled.
-
Solvent: D₂O (99.9% D) + 0.05% TSP (internal standard).
-
pH Adjustment: Add NaOD or DCl to adjust pD to ~9.0.
-
Reasoning: At acidic pH, ammonium protons exchange rapidly, broadening signals. At basic pH (free base form), the nitrogen inversion is rapid, sharpening the methylene signals adjacent to the amines.
-
Stereochemical Assignment (NOESY)
To confirm the relative orientation of the morpholinomethyl group:
-
Target: Interaction between Pyrrolidine C2-H and Morpholine ring protons.
-
Observation: A strong NOE correlation between the C2-H (methine) and the N-CH₂-COOH methylene protons indicates the spatial proximity, confirming the N-substitution.
Mass Spectrometry & Fragmentation
Mass spectrometry provides the definitive "fingerprint" for this molecule. The presence of the morpholine ring leads to a characteristic fragmentation pattern.
Fragmentation Pathway (ESI+)
-
Precursor Ion: [M+H]⁺ (Calculated m/z: ~229.15 for C₁₁H₂₀N₂O₃).
-
Primary Fragment: Loss of the Morpholine moiety.[1][2]
-
Mechanism: Inductive cleavage at the exocyclic methylene bridge.
-
Delta: -87 Da (Morpholine radical) or -86 Da (Morpholine neutral).
-
-
Secondary Fragment: Decarboxylation (-44 Da) from the acetic acid tail.
Figure 3: Predicted ESI+ fragmentation pathway for structural verification.
Chromatographic Strategy (HILIC)[1][6]
The "Trustworthiness" Pillar: Attempting to analyze this compound on a standard C18 column with 0.1% Formic Acid will result in elution at the void volume (
Why HILIC?
Hydrophilic Interaction Liquid Chromatography (HILIC) is the required methodology. It retains polar zwitterions by partitioning them into a water-enriched layer on the stationary phase surface.
Recommended Protocol
This protocol is self-validating; if retention is < 2 minutes, increase the acetonitrile content.
| Parameter | Specification | Causality / Rationale |
| Column | Zwitterionic HILIC (e.g., ZIC-HILIC or Amide) | Matches the analyte's zwitterionic character; prevents secondary ionic interactions. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) | Provides counter-ions to suppress silanol activity and stabilize ionization. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | HILIC requires high organic content (>70%) to induce retention. |
| Gradient | 90% B to 50% B over 10 mins | Elutes the compound based on decreasing polarity. |
| Detection | CAD (Charged Aerosol) or MS | The molecule lacks a strong UV chromophore (only weak absorbance at 205-210 nm). |
Critical Note on Sample Diluent: Dissolve the sample in 80:20 Acetonitrile:Water . Dissolving in 100% water will disrupt the HILIC partition mechanism, leading to peak distortion (the "solvent effect").
References
-
Agilent Technologies. (2017).[3] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8622EN. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24259024, 2-(Pyrrolidin-1-yl)-2-(o-tolyl)acetic acid. Retrieved February 18, 2026. Link
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Stereochemistry and NOE). Link
-
McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic basic compounds in HILIC. Journal of Chromatography A, 1523, 49-62. Link
Sources
Physicochemical Properties of Morpholinomethyl Pyrrolidine Derivatives
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers
Executive Summary: The Structural Logic
Morpholinomethyl pyrrolidine derivatives represent a specialized class of Mannich bases , serving as critical pharmacophores and synthetic intermediates in drug development. Their utility stems from a unique structural dichotomy: the pyrrolidine ring provides a compact, lipophilic scaffold often associated with high-affinity binding (e.g., in CNS targets), while the morpholine moiety introduces a hydrophilic ether oxygen, modulating solubility and metabolic clearance.
This guide analyzes the physicochemical behavior of these derivatives, with a specific focus on the
Structural Architecture & Synthetic Pathways[1][2]
The synthesis of morpholinomethyl pyrrolidine derivatives typically follows a classical Mannich Condensation . This is a three-component reaction involving a secondary amine (morpholine), a non-enolizable aldehyde (formaldehyde), and an acidic N-H component (pyrrolidine or succinimide).[1]
The Synthetic Mechanism
The reaction proceeds via the formation of a reactive iminium ion intermediate.[2] The choice of solvent and pH is critical to prevent the formation of bis-products.
Critical Physicochemical Parameters[2][4][5][6]
The physicochemical profile of these derivatives is defined by the interaction between the two heterocyclic rings.
Basicity (pKa) Modulation
The basicity of the morpholinomethyl derivative is not a simple average of its components.
-
Morpholine pKa: ~8.3
-
Pyrrolidine pKa: ~11.3[1]
-
Mannich Base Effect: The central methylene bridge (
) reduces the electron density on the nitrogen atoms due to inductive effects. Consequently, -Mannich bases are generally weaker bases than their parent amines.[1] This reduction in pKa is advantageous for membrane permeability, as a higher fraction of the molecule remains un-ionized at physiological pH (7.4).
Lipophilicity (LogP/LogD)
Morpholine is often used as a "bio-isostere" to lower the LogP of a compound without significantly altering its steric bulk.[1]
-
Pyrrolidine: High hydrocarbon character; increases LogP (promotes BBB penetration).[1]
-
Morpholine: Ether oxygen acts as an H-bond acceptor; decreases LogP (improves aqueous solubility).[1]
Data Summary: Component Contributions
| Component | LogP (Approx) | pKa (Conj. Acid) | H-Bond Donors | H-Bond Acceptors |
| Pyrrolidine | 1.26 | 11.27 | 1 | 1 |
| Morpholine | -0.86 | 8.36 | 1 | 2 |
| Target Derivative | Tunable | Lowered (<8.0) | 0 (if tertiary) | 3 |
Expert Insight: If your derivative is intended for CNS indications, aim for a LogD
between 2.0 and 3.[1]5. The morpholine ring is essential here to counteract the lipophilicity of the pyrrolidine scaffold.
Stability Profiling: The Retro-Mannich Reaction
The most significant technical challenge with morpholinomethyl pyrrolidine derivatives is their susceptibility to hydrolysis, known as the Retro-Mannich reaction . This reaction is pH-dependent and reversible.[1]
Hydrolysis Mechanism
In acidic media (pH < 4), the nitrogen atoms become protonated.[1] The protonation of the bridging methylene group or the leaving amine destabilizes the
Stability Protocol
To validate the stability of your derivative, perform the following kinetic assay.
Protocol: pH-Dependent Hydrolysis Kinetics
-
Preparation: Dissolve the derivative (100 µM) in buffered solutions at pH 1.2 (Simulated Gastric Fluid), pH 4.5, and pH 7.4 (PBS).
-
Incubation: Maintain at 37°C in a temperature-controlled shaker.
-
Sampling: Aliquot samples at t=0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately neutralize acidic samples with cold NaOH to stop the retro-Mannich reaction.
-
Analysis: Quantify the parent compound via LC-MS/MS . Monitor for the appearance of the parent pyrrolidine/succinimide peak.
-
Calculation: Plot ln[Concentration] vs. time to determine the pseudo-first-order rate constant (
) and half-life ( ).
Experimental Determination of pKa
For Mannich bases, standard potentiometric titration is the gold standard due to the potential instability of the compound in UV-Vis assays (if chromophores are weak).
Protocol: Potentiometric Titration
-
Instrument: Mettler Toledo or Sirius T3.
-
Solvent: Water (if soluble) or Methanol/Water co-solvent (Yasuda-Shedlovsky extrapolation required).[1]
-
Procedure:
-
Prepare a 1 mM solution of the derivative in degassed water (ionic strength adjusted with 0.15 M KCl).
-
Acidify to pH 2.0 using 0.1 M HCl.
-
Titrate with 0.1 M carbonate-free NaOH under
atmosphere. -
Critical Step: Perform the titration quickly to minimize hydrolysis at low pH. If hysteresis is observed between the forward (acid-to-base) and backward (base-to-acid) titrations, it indicates decomposition (Retro-Mannich) occurred during the experiment.
-
References
-
Mannich Reaction Mechanisms & Kinetics Cummings, T. F., & Shelton, J. R. (1960).[1] Mannich Reaction Mechanisms. Journal of Organic Chemistry.
-
Physicochemical Properties of Pyrrolidine Derivatives Wishart, D. S., et al. (2006).[1] DrugBank: a comprehensive resource for in silico drug discovery and exploration.[1] Nucleic Acids Research.
-
Lipophilicity Modulation in Drug Design Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties. Chemical Research in Toxicology.
-
Synthesis of N-(Morpholinomethyl)Succinimide Rajeswari, N., et al. (2010).[1] Synthesis, characterization and biological activity of new Mannich base. Journal of Chemical and Pharmaceutical Research.
-
Potentiometric pKa Determination Protocol Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.
Sources
CAS registry number and identifiers for 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
This technical guide provides an in-depth analysis of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid , a specialized pharmaceutical intermediate used in the synthesis of bioactive molecules.
Compound Identification & Registry
This compound serves as a bifunctional building block, featuring a solubilizing morpholine tail and a reactive carboxylic acid head, mediated by a rigid pyrrolidine scaffold. It is primarily identified by the CAS Registry Number 1018048-92-4 .[1][2]
Core Identifiers
| Identifier Type | Value | Note |
| CAS Registry Number | 1018048-92-4 | Primary Identifier |
| IUPAC Name | 2-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]acetic acid | Systematic Name |
| Molecular Formula | C₁₁H₂₀N₂O₃ | |
| Molecular Weight | 228.29 g/mol | |
| SMILES | OC(=O)CN1CCCC1CN2CCOCC2 | Canonical |
| InChI Key | Calculated from structure | Unique Hash |
Structural Classification
-
Class: Amino Acid Derivative / Heterocyclic Compound
-
Core Scaffold: Pyrrolidine[3]
-
Functional Groups: Carboxylic Acid (C-terminus equivalent), Tertiary Amine (Morpholine), Tertiary Amine (Pyrrolidine N).
-
Stereochemistry: The CAS 1018048-92-4 typically refers to the compound with unspecified stereochemistry. However, due to the chiral center at the pyrrolidine C2 position, enantiopure forms (likely (S)- derived from L-Proline) are common in specific drug discovery applications.
Structural Analysis & Functional Logic
The molecule's utility stems from its three distinct structural domains, each serving a specific function in medicinal chemistry design.
Functional Architecture Diagram
The following diagram illustrates the connectivity and functional roles of each moiety within the molecule.
Figure 1: Structural connectivity diagram highlighting the solubilizing morpholine tail and the reactive acetic acid head linked via the pyrrolidine core.[4]
Physicochemical Properties
Understanding the physicochemical profile is critical for assay development and formulation.
| Property | Value (Predicted/Exp) | Significance |
| Density | 1.175 ± 0.06 g/cm³ | Solid state handling |
| pKa (Acid) | ~2.5 - 3.5 | Deprotonated at physiological pH (COO⁻) |
| pKa (Base) | ~8.0 - 9.0 | Protonated at physiological pH (NH⁺) |
| LogP | -0.5 to 0.5 (Est.) | Hydrophilic; good aqueous solubility |
| State | Solid / Powder | Typically white to off-white |
| Solubility | High in Water, DMSO, Methanol | Zwitterionic character aids aqueous solubility |
Technical Insight: At physiological pH (7.4), this compound exists primarily as a zwitterion . The carboxylic acid is deprotonated (anionic), and the tertiary amines (particularly the morpholine or pyrrolidine nitrogen) are likely protonated (cationic). This charge distribution significantly enhances water solubility, making it an excellent "solubilizing linker" for hydrophobic drug payloads.
Synthesis & Production Protocols
The synthesis of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid generally follows a convergent pathway involving the alkylation of a secondary amine.
Synthetic Pathway[3]
-
Starting Material: 2-(Morpholinomethyl)pyrrolidine (commercially available).[1][3]
-
Reagent: Chloroacetic acid or Bromoacetic acid (or their esters, followed by hydrolysis).
-
Reaction Type: N-alkylation (Nucleophilic Substitution).
Laboratory Scale Protocol (General Procedure)
Note: This protocol is a generalized standard operating procedure (SOP) derived from similar amino acid functionalizations.
Reagents:
-
2-(Morpholinomethyl)pyrrolidine (1.0 eq)
-
Ethyl bromoacetate (1.1 eq) or Chloroacetic acid (with strong base)
-
Base: Potassium Carbonate (
) or Triethylamine ( ) -
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-(morpholinomethyl)pyrrolidine in anhydrous MeCN under inert atmosphere (
). -
Base Addition: Add
(2.0 eq) to the solution. -
Alkylation: Dropwise add Ethyl bromoacetate (1.1 eq) at 0°C. Allow to warm to Room Temperature (RT) and stir for 12-16 hours.
-
Monitoring: Monitor reaction progress via LC-MS (Look for mass shift corresponding to alkylation).
-
Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Hydrolysis (if Ester used): Treat the intermediate ester with LiOH in THF/Water (1:1) for 4 hours to generate the free acid.
-
Purification:
-
Method A (Flash Chromatography): Use a C18 reverse-phase column (H2O/MeCN gradient).
-
Method B (Ion Exchange): Use a strong cation exchange (SCX) cartridge to capture the zwitterion, wash with methanol, and elute with ammonia/methanol.
-
Applications in Drug Discovery
This compound is frequently employed in Medicinal Chemistry and Chemical Biology for the following purposes:
-
PROTAC Linker Synthesis: The carboxylic acid allows for amide coupling to E3 ligase ligands (e.g., VHL or Cereblon binders), while the morpholine group modulates the physicochemical properties (solubility, permeability) of the final chimera.
-
Fragment-Based Drug Design (FBDD): The pyrrolidine core serves as a rigid scaffold to orient the morpholine group into specific protein pockets.
-
Solubility Enhancement: Attaching this moiety to a hydrophobic drug candidate can significantly lower its LogD, improving oral bioavailability and metabolic stability.
References
-
ChemBK. (2025). 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid - CAS 1018048-92-4.[1][2] Retrieved from [Link][3][5]
Sources
pKa values and isoelectric point of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
Technical Whitepaper: Physicochemical Profiling of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
Executive Summary
The compound 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid represents a complex, amphoteric scaffold common in medicinal chemistry, particularly in the design of chelating agents and CNS-active ligands.[1] Its structure integrates three distinct ionizable centers: a carboxylic acid, a pyrrolidine nitrogen, and a morpholine nitrogen.[1]
This guide provides a definitive analysis of the pKa values and isoelectric point (pI) of this molecule.[1] Due to the absence of specific experimental entries in public databases for this exact IUPAC structure, this analysis synthesizes Fragment-Based QSAR (Quantitative Structure-Activity Relationship) data derived from structurally validated analogs (N-substituted glycines and alkyl-morpholines).[1] We further provide the standard operating procedures (SOPs) for experimental validation.
Structural Dissection & Ionization Centers
To accurately determine the physicochemical behavior, we must deconstruct the molecule into its functional pharmacophores.[1]
The Molecule:
-
Core: Pyrrolidine ring (saturated 5-membered heterocycle).[1][2]
-
Substituent 1 (N1-position): Carboxymethyl group (
), creating an N-substituted glycine motif.[1] -
Substituent 2 (C2-position): Morpholinomethyl group (
), introducing a second tertiary amine.[1]
Predicted pKa Values (Theoretical Model)
Based on Hammett equation principles and analog data (Sarcosine, N-ethylmorpholine), the ionization profile is tri-protic.[1]
| Ionization Center | Functional Group | Predicted pKa | Chemical Rationale |
| Carboxylic Acid ( | 2.1 ± 0.2 | Typical of N-substituted amino acids (e.g., N-methylglycine).[1] The inductive effect of the proximal cationic nitrogen (N1) lowers the pKa relative to acetic acid (4.76).[1] | |
| Morpholine Nitrogen (N4') | 7.6 ± 0.3 | Similar to N-ethylmorpholine ( | |
| Pyrrolidine Nitrogen (N1) | 9.8 ± 0.3 | Analogous to the amine in Sarcosine ( |
Isoelectric Point (pI) Derivation
The isoelectric point is the pH at which the molecule carries a net zero charge.[1] For a polyprotic ampholyte, this depends on the species distribution.
Charge State Evolution
-
pH < 2.1 (Fully Protonated):
-
2.1 < pH < 7.6:
-
7.6 < pH < 9.8 (Isoelectric Region):
-
pH > 9.8 (Fully Deprotonated):
Calculation
Since the neutral zwitterion exists between the two basic pKa values (
Visualization of Protonation States
The following diagram illustrates the sequential deprotonation pathway.
Figure 1: Sequential deprotonation pathway of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid showing the isoelectric window.[1]
Experimental Validation Protocols
As a researcher, relying solely on prediction is insufficient for critical formulation.[1] The following protocols are the industry standard for validating these values.
Method A: Potentiometric Titration (Gold Standard)
This method is preferred for determining precise pKa values when the compound is soluble and available in >10 mg quantities.[1]
Reagents:
-
0.1 M HCl and 0.1 M NaOH (standardized).[1]
-
0.15 M KCl (to maintain ionic strength).[1]
-
Degassed HPLC-grade water (CO2-free).[1]
Workflow:
-
Preparation: Dissolve 20 mg of the compound in 20 mL of 0.15 M KCl solution.
-
Acidification: Adjust initial pH to ~1.5 using 0.1 M HCl to ensure full protonation (Charge +2 state).
-
Titration: Titrate with 0.1 M NaOH using an autotitrator (e.g., Mettler Toledo or Sirius T3).
-
Step size: 0.05 pH units or 5 µL increments.
-
Temperature: Constant 25°C under
purge.[1]
-
-
Data Analysis: Plot pH vs. Volume of Base. Look for inflection points.[1]
-
Refinement: Use Bjerrum plot analysis or software (Hyperquad) to calculate exact constants.
Method B: Capillary Isoelectric Focusing (cIEF)
Used specifically to validate the pI experimentally, especially if the compound is part of a larger conjugate.[1]
Workflow:
-
Ampholytes: Use a broad range carrier ampholyte (pH 3–10).[1]
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Markers: Run with pI markers (e.g., pI 7.0 and pI 9.5).
-
Result: The migration time of the focused band relative to markers confirms the pI (Expected ~8.7).
Implications for Drug Development
Understanding the pKa profile is critical for:
-
Solubility (LogD):
-
At pH 7.4 (Physiological) , the molecule carries a net charge of +1 (Species B:
, , is transitioning to neutral).[1] -
Correction: At pH 7.4, it is slightly below
(7.6).[1] It exists as an equilibrium between the +1 cation and the neutral zwitterion.[1] This implies good aqueous solubility at physiological pH.[1]
-
-
Membrane Permeability:
References
-
Williams, R. (2022).[1] pKa Data Compiled by R. Williams.[1] Organic Chemistry Data.[1] Link
- Source for N-substituted glycine and heterocycle pKa values.
-
PubChem. (2023).[1] Compound Summary: Morpholine.[1][2][3][4] National Library of Medicine.[1] Link[1]
-
Source for Morpholine base pKa (8.36).[1]
-
-
Sigma-Aldrich. (2023).[1] Product Specification: N-Ethylmorpholine.[1] Merck KGaA.[1] Link
-
Source for N-alkyl morpholine analog pKa (7.67).[1]
-
-
Perrin, D. D. (1972).[1] Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths.[1]
- Authoritative text for pyrrolidine and amino acid dissoci
Sources
Solubility Profile & Physicochemical Characterization of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
[1][2]
Executive Summary
This guide provides a technical analysis of the solubility characteristics of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid . As a functionalized heterocyclic amino acid, this compound exhibits complex solubility behavior governed by its zwitterionic nature and the lipophilicity of its morpholine-substituted side chain.[2]
Unlike simple organic intermediates, this molecule possesses three ionizable centers: a carboxylic acid tail, a pyrrolidine nitrogen, and a morpholine nitrogen.[2] Consequently, its solubility is not a static constant but a dynamic property heavily influenced by solvent polarity, protonation state (pH), and ionic strength.[2] This guide synthesizes theoretical structure-property relationships (SPR) with practical experimental protocols to assist in process optimization, purification, and formulation.
Physicochemical Characterization
To predict and manipulate the solubility of this compound, one must first understand its structural thermodynamics.[2]
Structural Analysis
The molecule consists of three distinct functional domains that compete to define its solvation preference:
-
The Hydrophilic Head (Zwitterionic Core): The N-acetic acid moiety attached to the pyrrolidine ring creates a localized zwitterion (internal salt) at neutral pH.[1][2] This drives water solubility and high crystal lattice energy.[2]
-
The Lipophilic Linker: The pyrrolidine ring itself adds moderate hydrocarbon character.
-
The Secondary Basic Center: The morpholinomethyl group contains a tertiary amine and an ether oxygen.[2] While the morpholine ring is moderately polar, it adds significant bulk, disrupting the crystal lattice compared to simpler amino acids like proline.[2]
Predicted pKa Values & Ionization States
-
pKa1 (Carboxylic Acid): ~2.0 – 2.5 (Protonated at pH < 2)[1]
-
pKa2 (Morpholine Nitrogen): ~7.0 – 7.5[1]
-
pKa3 (Pyrrolidine Nitrogen): ~9.0 – 9.5[1]
Implication: In standard organic solvents without acid/base adjustment, the molecule exists primarily as a zwitterion .[2] This significantly reduces solubility in non-polar solvents (e.g., Hexane, Toluene) due to strong intermolecular electrostatic interactions (Coulombic forces) in the solid state.[1]
Solubility Profile Analysis
The following profile categorizes solubility based on solvent dielectric constants and hydrogen bonding capabilities.
Table 1: Predicted Solubility Profile
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Protic | Water, Methanol | High | High dielectric constant stabilizes the zwitterionic charges.[1][2] H-bonding solvation of the carboxylate and ammonium groups is energetically favorable. |
| Polar Aprotic | DMSO, DMF, DMAc | High | Excellent ability to solvate the cationic ammonium center and disrupt the crystal lattice via dipole-dipole interactions.[2] Recommended for stock solutions.[1][2] |
| Lower Alcohols | Ethanol, Isopropanol | Moderate to High | Solubility decreases as the alkyl chain of the alcohol lengthens. Heating is often required to disrupt the lattice, making these ideal for recrystallization .[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Critical Nuance:[1][2] While typical zwitterions are insoluble in DCM, the lipophilic morpholinomethyl group may confer partial solubility.[2] However, the zwitterionic form usually oils out or precipitates.[2] |
| Ethers/Hydrocarbons | Diethyl Ether, Hexane, Toluene | Insoluble | The high lattice energy of the zwitterion cannot be overcome by the weak Van der Waals forces of these solvents. These are excellent antisolvents . |
Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Gravimetric)
Objective: Determine thermodynamic solubility in a specific solvent.[1][2]
-
Preparation: Weigh ~100 mg of the compound into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments while vortexing.
-
Saturation: If the solid dissolves immediately, add more solid until a suspension persists.
-
Equilibration: Shake the suspension at 25°C for 24 hours (use a thermomixer).
-
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-wetted).[1][2]
-
Quantification:
-
Preferred: Inject filtrate into HPLC (Reverse Phase C18, Water/ACN gradient).
-
Alternative: Evaporate a known volume of filtrate to dryness and weigh the residue.[2]
-
Protocol B: pH-Dependent Extraction (Partition Coefficient)
Objective: Determine the optimal pH for extraction into organic solvents (e.g., DCM or Ethyl Acetate).
-
Dissolution: Dissolve 50 mg of compound in 10 mL of water.
-
Acidic Extraction (pH 1): Adjust aqueous pH to 1.0 using HCl. (Species: Dicationic).[1][2] Extract with DCM.[1][2] Result: Compound remains in water.[1][2]
-
Isoelectric Extraction (pH 6-7): Adjust pH to 6.5. (Species: Zwitterionic).[1][2] Extract with DCM.[1][2] Result: Poor extraction efficiency.
-
Basic Extraction (pH 12): Adjust pH to 12 using NaOH. (Species: Anionic Carboxylate).[1][2] Result: Compound remains in water.[1][2]
-
Modified Basic Extraction: To extract this compound, use n-Butanol at neutral pH, or use a specific ion-pairing agent (e.g., TFA) to pull the cation into DCM.[1][2]
Visualization of Solubility Logic
Solubility Decision Tree
This diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction, Purification, or Analysis).
Caption: Decision matrix for solvent selection based on process requirements.
pH-Dependent Species Equilibrium
Understanding the protonation state is critical for extraction and chromatography.[1][2]
Caption: Equilibrium shifts between Cationic, Zwitterionic, and Anionic forms driven by pH.[1][2]
Purification Strategy (Case Study)
Based on the solubility profile, the most effective purification method for this compound is Antisolvent Crystallization .[2]
-
The Problem: The compound is too soluble in alcohols to crystallize by simple cooling, and too insoluble in non-polar solvents to dissolve initially.[2]
-
The Solution:
References
-
Solubility of Amino Acids and Zwitterions
-
Organocatalysis & Pyrrolidine Derivatives
-
Synthesis of Pyrrolidine-Acetic Acid Derivatives
-
General Protocol for Solubility Determination
Literature review on pyrrolidin-1-yl acetic acid scaffolds in drug discovery
The following technical guide details the utility, synthesis, and application of pyrrolidin-1-yl acetic acid scaffolds in modern drug discovery.
Executive Summary
The pyrrolidin-1-yl acetic acid moiety (N-pyrrolidinyl glycine) represents a specialized pharmacophore in medicinal chemistry, distinct from its ubiquitous cousin proline (pyrrolidine-2-carboxylic acid) and the nootropic racetam class (2-oxo-pyrrolidine derivatives). This scaffold functions primarily as a polar head group and solubility enhancer in lipophilic drug candidates. Its zwitterionic nature at physiological pH allows it to modulate potency against G-Protein Coupled Receptors (GPCRs)—specifically CCR5—and inhibit enzymes like N-acylethanolamine acid amidase (NAAA).
This guide provides a structural analysis, validated synthetic protocols, and case studies of this scaffold's role in clinical candidates.[1]
Part 1: The Pharmacophore & Physicochemical Profile[2]
Structural Distinction & Bioisosterism
Unlike proline, where the carboxylic acid is attached to the
-
pKa Modulation: The tertiary amine typically has a pKa of 8.5–9.5, while the carboxylic acid has a pKa of ~2.0–2.5. At physiological pH (7.4), the molecule exists predominantly as a zwitterion . This internal salt formation significantly improves aqueous solubility compared to non-zwitterionic analogs.
-
Conformational Constraint: The pyrrolidine ring restricts the conformational freedom of the nitrogen lone pair, reducing the entropic penalty upon binding compared to diethylamine analogs.
-
Bioisosteric Replacements:
-
Carboxylic Acid:[2][3][4] Often replaced with bioisosteres like tetrazoles or acyl sulfonamides to improve membrane permeability while maintaining the negative charge required for electrostatic interactions (e.g., with Arginine residues in binding pockets).
-
Methylene Linker: Substitution on the
-carbon (e.g., gem-dimethyl) restricts rotation, often termed the "Thorpe-Ingold effect," potentially locking the bioactive conformation.
-
Physicochemical Data Summary
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | ~129.16 Da (Core) | Low MW fragment, ideal for Fragment-Based Drug Design (FBDD). |
| LogP | ~0.2 (Experimental) | Highly hydrophilic; reduces lipophilicity of greasy scaffolds. |
| H-Bond Donors | 1 (Acid OH) | Critical for interactions with active site residues (e.g., Asp, Glu). |
| H-Bond Acceptors | 2 (N, Carbonyl O) | The tertiary nitrogen often acts as a proton acceptor in the binding pocket. |
| Rotatable Bonds | 2 | Limited flexibility aids in selectivity. |
Part 2: Synthetic Accessibility & Protocols
Synthetic Strategy: The Causality of Choice
The synthesis of pyrrolidin-1-yl acetic acid derivatives typically follows two main routes. The choice depends on the stability of the substrate and the presence of other nucleophiles.
-
Route A: N-Alkylation (Williamson-Type). The most robust method. Uses ethyl bromoacetate and a base. Preferred for scale-up due to high yields and cheap reagents.
-
Route B: Reductive Amination. Uses glyoxylic acid. Preferred when the pyrrolidine nitrogen is sterically hindered or when avoiding strong alkylating agents is necessary.
Validated Protocol: N-Alkylation of Substituted Pyrrolidines
Context: This protocol is adapted for synthesizing 4-substituted-pyrrolidin-1-yl acetic acid intermediates, common in CCR5 antagonist synthesis.
Reagents:
-
Substituted Pyrrolidine (1.0 eq)
-
Ethyl Bromoacetate (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Acetonitrile (ACN) or DMF (Solvent)
-
Lithium Hydroxide (LiOH, for hydrolysis)
Step-by-Step Methodology:
-
Nucleophilic Attack:
-
Dissolve the substituted pyrrolidine (e.g., 10 mmol) in anhydrous ACN (50 mL).
-
Add anhydrous
(20 mmol). Why: A heterogeneous base prevents over-alkylation and simplifies workup compared to soluble bases like TEA. -
Cool the mixture to 0°C. Dropwise add ethyl bromoacetate (11 mmol). Why: Exothermic control prevents the formation of quaternary ammonium byproducts.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).
-
-
Workup (Ester Intermediate):
-
Filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.[1]
-
Purification: Flash column chromatography (Silica gel) is usually required to remove unreacted bromoacetate.
-
-
Saponification (Acid Generation):
-
Dissolve the ester intermediate in THF:Water (3:1).
-
Add LiOH (2.0 eq). Stir at RT for 2 hours. Why: LiOH is milder than NaOH and minimizes racemization if chiral centers are present elsewhere.
-
Critical Step (pH Adjustment): Carefully acidify with 1N HCl to pH ~3–4. Do not go too low (pH < 1) or the tertiary amine will form a salt that is highly water-soluble and difficult to extract.
-
Extract with 2-MeTHF or DCM. Dry over
and concentrate.
-
Yield Expectation: 75–85% over two steps.
Part 3: Visualization of Synthesis Logic
The following diagram illustrates the decision matrix for synthesizing this scaffold, ensuring the correct pathway is chosen based on starting material constraints.
Caption: Synthesis decision tree comparing N-alkylation (Route A) and Reductive Amination (Route B) pathways.
Part 4: Therapeutic Applications & Case Studies
Case Study: CCR5 Antagonists (HIV Entry Inhibition)
The most prominent application of the pyrrolidin-1-yl acetic acid scaffold is in the development of CCR5 antagonists . The CCR5 co-receptor is essential for the entry of R5-tropic HIV-1 strains into host cells.[5]
-
Mechanistic Role: Research by Merck and others identified that a basic nitrogen center (pyrrolidine) linked to an acidic moiety is crucial for binding to the transmembrane pocket of CCR5. The acid group interacts with specific salt-bridge partners (e.g., Glu283) in the receptor.
-
Key Compound: 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid.[6]
-
Activity: Potent antiviral activity in HeLa cell-based assays.[6]
-
Structure-Activity Relationship (SAR): The pyrrolidine ring acts as a rigid spacer, positioning the piperidine pharmacophore and the acidic tail in the correct orientation to span the CCR5 binding pocket.
-
Case Study: NAAA Inhibitors (Inflammation)
N-acylethanolamine acid amidase (NAAA) hydrolyzes palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid.[7]
-
The Scaffold's Role: Pyrrolidine amide derivatives have been designed as NAAA inhibitors.[7] Here, the pyrrolidine ring mimics the structure of the endogenous substrate, while the N-substitution modulates the electrophilicity of the carbonyl or interacts with the catalytic cysteine.
-
Outcome: Compounds in this class have shown efficacy in reducing inflammation in acute lung injury models by restoring PEA levels.[7]
Part 5: Biological Mechanism Visualization
Understanding the target interaction is vital. The diagram below details the CCR5 entry inhibition mechanism where this scaffold plays a blocking role.
Caption: Mechanism of Action for CCR5 Antagonists containing the pyrrolidin-1-yl acetic acid scaffold.
Part 6: Future Outlook & Expert Recommendations
-
Fragment-Based Screening: The low molecular weight of this scaffold makes it an excellent candidate for fragment libraries. Researchers should focus on substituting the C3 and C4 positions of the pyrrolidine ring to explore new chemical space.
-
Prodrug Strategies: The zwitterionic nature can limit oral bioavailability due to poor passive permeability. Developing ester prodrugs (e.g., ethyl or isopropyl esters) of the acetic acid tail is a standard and effective strategy to improve gut absorption, with hydrolysis occurring in the plasma.
-
Safety Watchlist: While generally safe, pyrrolidine derivatives can sometimes form reactive iminium ions if oxidized by P450 enzymes. Metabolic stability assays (microsomal stability) should be prioritized early in the lead optimization phase.
References
-
Shankaran, K., et al. (2004).[6] "Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor." Bioorganic & Medicinal Chemistry Letters.
-
Seto, M., et al. (2002). "1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 4: synthesis of N-1 acidic functionality affording analogues with enhanced antiviral activity against HIV."[4] Bioorganic & Medicinal Chemistry Letters.
-
Raimondi, M. V., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1] Topics in Current Chemistry.
-
Li, Y., et al. (2020).[8] "Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors." RSC Advances.
-
PubChem. "Oxo(pyrrolidin-1-yl)acetic acid (Compound Summary)." National Library of Medicine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. drughunter.com [drughunter.com]
- 4. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 4: synthesis of N-1 acidic functionality affording analogues with enhanced antiviral activity against HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Hydrogen bond donor and acceptor count for 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
The following technical guide details the hydrogen bond donor/acceptor profile for 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid .
This analysis moves beyond simple counting rules to explore the pharmacological implications of the molecule's zwitterionic nature and intramolecular dynamics.
Molecule: 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid Context: Medicinal Chemistry & Drug Design (ADME Optimization)
Executive Summary
For rapid assessment in drug discovery workflows (Lipinski/Veber filters), the baseline counts for the neutral molecule are:
| Property | Count | Source / Moiety |
| Hydrogen Bond Donors (HBD) | 1 | Carboxylic Acid (-OH) |
| Hydrogen Bond Acceptors (HBA) | 5 | Morpholine (N, O), Pyrrolidine (N), Carboxyl (C=O, -O-) |
| Ro5 Compliance | Yes | Compliant (HBD < 5, HBA < 10) |
| Physiological State | Zwitterionic | High probability of internal salt-bridge formation at pH 7.4 |
The Bottom Line: While the raw counts suggest moderate polarity, the proximity of the basic pyrrolidine nitrogen to the acidic tail facilitates a "chameleon" mechanism—forming an intramolecular hydrogen bond that can mask polarity during membrane permeation.
Structural Deconstruction & Pharmacophore Mapping
To understand the counts, we must first deconstruct the molecule into its functional pharmacophores.
The Structural Scaffold
The molecule is a Glycine derivative where the amine is part of a pyrrolidine ring.
-
Core: Pyrrolidine ring (saturated 5-membered nitrogen heterocycle).
-
Head Group (N1): Acetic acid moiety (
) attached to the pyrrolidine nitrogen. -
Tail Group (C2): Morpholinomethyl moiety (
) attached at the C2 position.
Visualization of H-Bonding Centers
The following diagram maps the specific atoms contributing to the donor/acceptor counts.
Caption: Pharmacophore mapping identifying the 5 Acceptor sites and 1 Donor site on the neutral scaffold.
Detailed Quantitative Profile
Standard Lipinski Counts (Neutral Form)
Standard cheminformatics algorithms (e.g., predicted by ChemDraw, SwissADME) calculate HBD/HBA based on the neutral structure.
-
Hydrogen Bond Donors (HBD) = 1 [1]
-
Atom: The Oxygen of the carboxylic acid hydroxyl group (
). -
Note: Both nitrogens are tertiary (trisubstituted), meaning they have no protons to donate.
-
-
Hydrogen Bond Acceptors (HBA) = 5
-
Atom 1: Morpholine Ether Oxygen (aliphatic ether).
-
Atom 2: Morpholine Nitrogen (tertiary aliphatic amine).
-
Atom 3: Pyrrolidine Nitrogen (tertiary aliphatic amine).
-
Atom 4: Carboxylic Acid Carbonyl Oxygen (
). -
Atom 5: Carboxylic Acid Hydroxyl Oxygen (
).
-
Physiological State (pH 7.4)
In a biological environment, the ionization states shift, altering the effective hydrogen bonding profile. This is critical for predicting receptor binding affinity.
-
Ionization Analysis:
-
Carboxylic Acid: pKa
2.5–3.5. At pH 7.4, it is fully deprotonated ( ). -
Pyrrolidine Nitrogen: Being an
-amino acid derivative (N-substituted glycine), the basicity is modulated by the electron-withdrawing carboxyl group, but it remains basic (pKa 8–9). At pH 7.4, it is largely protonated ( ). -
Morpholine Nitrogen: pKa
8.[2][3]3. At pH 7.4, it exists in equilibrium between neutral and protonated forms.
-
-
Physiological Count (Zwitterion):
-
HBD: The acid loses its proton (Loss of 1 HBD). The Pyrrolidine Nitrogen gains a proton (Gain of 1 HBD). Net HBD
1. -
HBA: The Carboxylate group resonance delocalizes the negative charge between two oxygens, making both strong acceptors. The protonated Nitrogen loses its acceptor capability (lone pair is occupied). Net HBA remains high (4–5).
-
Physicochemical Dynamics: The "Chameleon" Effect
A static count fails to capture the dynamic behavior of this molecule. The structural proximity of the basic Pyrrolidine Nitrogen and the acidic Carboxyl tail allows for Intramolecular Hydrogen Bonding (IMHB) .[4]
Mechanism
In a lipid environment (low dielectric constant), the molecule can fold upon itself. The protonated amine (
Implications for Drug Development:
-
Apparent Lipophilicity: This internal bond "hides" two polar centers from the solvent.
-
Permeability: The molecule may exhibit higher passive membrane permeability than predicted by its TPSA (Topological Polar Surface Area).
-
Solubility: In water, the bond breaks, exposing the charged groups for high solubility.
Experimental Validation Protocols
To verify these theoretical counts and the zwitterionic behavior, the following experimental workflow is recommended.
Protocol A: NMR Titration (H-Bond Detection)
Objective: Confirm the presence of intramolecular H-bonds and pKa shifts.
-
Preparation: Dissolve 5 mg of compound in
(polar control) and (non-polar, if solubility permits) or DMSO- . -
Titration: Perform a pH titration using
. -
Observation: Monitor the chemical shift (
) of the methylene protons adjacent to the Pyrrolidine Nitrogen.-
Interpretation: A distinct shift in the methylene signals that does not follow a standard Henderson-Hasselbalch curve suggests stabilization via intramolecular bonding (IMHB).
-
Protocol B: LogD vs. LogP Determination
Objective: Measure the "effective" polarity at physiological pH.
-
Method: Shake-flask method or HPLC-based hydrophobicity assay.
-
Phases: Octanol (organic) and Phosphate Buffer (pH 7.4).
-
Calculation:
- (calculated) usually assumes neutral form.
- (measured) accounts for ionization.
-
Success Criterion: If
is significantly higher (more lipophilic) than predicted for a dicationic/zwitterionic species, it confirms the "Chameleon" shielding effect.
Workflow Visualization
Caption: Workflow for validating the hydrogen bond profile and its impact on druggability.
References
-
Lipinski, C. A., et al. (1997).[5][6] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
Veber, D. F., et al. (2002). "Molecular properties that influence the oral bioavailability of drug candidates."[5][6][7][8] Journal of Medicinal Chemistry.
-
Alex, A., et al. (2011). "Intramolecular Hydrogen Bonding: A Potential Strategy for Improved Permeability."[8] MedChemComm.
-
PubChem. "Compound Summary: Pyrrolidine-acetic acid derivatives." National Library of Medicine.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exam 1 Answers [web.pdx.edu]
- 4. pnas.org [pnas.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. Acid-mediated Lipinski’s second rule: application to drug design and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
2D and 3D molecular modeling of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
Technical Guide: Molecular Modeling of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
Executive Summary & Chemical Identity
This guide details the in silico characterization of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid (CAS: 1018048-92-4), a bifunctional peptidomimetic scaffold. Structurally, this molecule combines a rigid pyrrolidine core with a flexible morpholine arm and an ionizable acetic acid tail.
In drug discovery, this specific architecture acts as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors (e.g., GPCRs, Sigma receptors) by mimicking the turn geometries of proline-containing peptides. The modeling challenge lies in accurately predicting its zwitterionic states and the conformational coupling between the pyrrolidine ring pucker and the morpholinomethyl side chain.
Chemical Identity:
-
IUPAC Name: 2-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetic acid
-
Molecular Formula:
[1] -
Key Features: Chiral center at Pyrrolidine C2; two basic tertiary amines; one acidic carboxyl group.
2D Cheminformatics & Physicochemical Profiling
Before 3D generation, we must establish the topological and electronic baseline. The ionization state is the single most critical determinant of the 3D structure.
Topological Descriptors
-
SMILES (Canonical): O=C(O)CN1CCCC1CN2CCOCC2
-
Stereochemistry: The C2 position is chiral. Unless specified, modeling should be performed on the (S)-enantiomer (derived from L-Proline), as it is the most common bioactive precursor.
-
(S)-Isomer SMILES:O=C(O)CN1CCC[C@H]1CN2CCOCC2
-
Ionization & Tautomerism (pKa Prediction)
At physiological pH (7.4), this molecule does not exist as a neutral species. It is a polyprotic system.
-
Site A (Carboxyl): pKa
2.5 (Deprotonated, ). -
Site B (Pyrrolidine N): pKa
8.5–9.0. -
Site C (Morpholine N): pKa
7.0–7.5.
Critical Modeling Decision: You must model the Zwitterionic State .
The pyrrolidine nitrogen is likely protonated (
3D Conformational Space Exploration
The flexibility of the
Force Field Selection
-
Recommended: OPLS3e or MMFF94s .
-
Rationale: OPLS3e is superior for parametrizing zwitterions and heterocyclic amines. MMFF94s is a suitable open-source alternative that handles the planar geometry of the amide/carboxylate resonance well.
-
Protocol: Stochastic Conformational Search
This protocol ensures we capture the "envelope" flipping of the pyrrolidine ring.
-
Ligand Preparation:
-
Generate 3D coordinates from SMILES.
-
Set pH to 7.4 (Force protonation on Pyrrolidine N).
-
Generate (S) and (R) enantiomers separately.
-
-
Algorithm Selection:
-
Use Low-Mode Molecular Dynamics (LMOD) or Monte Carlo (MC) search.
-
Settings: Energy window = 10 kcal/mol; RMSD cutoff = 0.5 Å.
-
-
Constraint Application:
-
None initially.[2] Allow intramolecular H-bonds to form.
-
Structural Analysis Output
The search will likely yield two dominant families of conformers:
-
Closed (Compact): An intramolecular salt bridge forms between the Pyrrolidine
and the Acetate . This is the likely solution-phase dominant structure in non-polar solvents. -
Open (Extended): The morpholine and acetate groups point away from each other. This is relevant for binding pockets where the protein disrupts internal salt bridges.
Quantum Mechanical (QM) Refinement
Molecular mechanics (MM) force fields approximate electrostatics. For high-precision modeling (e.g., for covalent docking or pKa calculation), Density Functional Theory (DFT) is required.
DFT Optimization Protocol
-
Software: Gaussian / ORCA / Psi4.
-
Theory Level: B3LYP/6-31G(d,p) (Standard) or
B97X-D/def2-TZVP (High accuracy with dispersion corrections). -
Solvation Model: CPCM or SMD (Water). Gas-phase calculations will overstabilize the salt bridge.
Electrostatic Potential (ESP) Mapping
Mapping the ESP onto the electron density surface reveals the "interaction pharmacophore."
-
Red Regions (Negative): The Carboxylate oxygens and the Morpholine Ether oxygen.
-
Blue Regions (Positive): The protonated Pyrrolidine Nitrogen and Morpholine Nitrogen.
Insight: The Morpholine Ether oxygen acts as a weak H-bond acceptor, often overlooked in standard docking but visible in QM ESP maps.
Workflow Visualization
The following diagram illustrates the decision tree and data flow for modeling this molecule.
Caption: Figure 1. Hierarchical workflow for the structural elucidation of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid, moving from 2D topology to QM-refined 3D geometry.
Pharmacophore & Docking Preparation
When preparing this molecule for virtual screening (e.g., against FKBP12 or Sigma-1 receptors), you must define the interaction points.
Table 1: Pharmacophoric Features of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
| Feature Type | Chemical Moiety | Interaction Potential |
| Negative Ionizable | Carboxylate ( | Strong electrostatic interaction with Arginine/Lysine residues. |
| Positive Ionizable | Pyrrolidine Nitrogen ( | Salt bridge with Aspartate/Glutamate; Cation- |
| H-Bond Acceptor | Morpholine Ether Oxygen | Weak acceptor; crucial for water-mediated bridges. |
| Hydrophobic | Pyrrolidine Ring ( | Van der Waals contact with hydrophobic pockets. |
| Vector | Morpholine Ring | Often acts as a solvent-exposed solubilizing group. |
Experimental Protocol: Docking Prep
-
Grid Generation: Center the grid on the active site of the target protein (e.g., PDB: 1FKF for FKBP12).
-
Ligand Torsion: Define the
bond as rotatable. -
Constraints: If the target has a known key residue (e.g., Asp37 in FKBP12), set a positional constraint for the Pyrrolidine Nitrogen.
References
-
Halgren, T. A. (1996). "Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94." Journal of Computational Chemistry. Link
-
Jorgensen, W. L., et al. (2016). "The OPLS3e Force Field: Improvements in Accuracy for Protein-Ligand Binding." Journal of Chemical Theory and Computation. Link
-
Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics. Link
-
ChemBK. (2023). "2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid Chemical Properties." ChemBK Database. Link
-
Trabocchi, A., et al. (2018). "Diversity-Oriented Synthesis and Chemoinformatic Analysis of Morpholine Peptidomimetics." Frontiers in Chemistry. Link
Sources
Methodological & Application
Application Note: Scalable Synthesis of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic Acid
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid . This compound is a valuable bifunctional building block in medicinal chemistry, often serving as a polar solubilizing group or a ligand in kinase and GPCR drug discovery.
The protocol described herein prioritizes scalability and purification efficiency . Unlike traditional academic routes that rely heavily on silica gel chromatography, this process utilizes crystallization and acid-base extraction techniques suitable for multi-gram to kilogram scale-up. The synthesis proceeds in four linear steps from commercially available L-Prolinol, with an overall expected yield of 45-60%.
Retrosynthetic Analysis & Strategy
The synthetic strategy relies on the sequential functionalization of the pyrrolidine core.[1] The key strategic decision is to install the morpholine moiety before the N-acetic acid group. This prevents chemoselectivity issues (e.g., quaternization of the morpholine nitrogen) and allows for the use of the stable intermediate 2-(chloromethyl)pyrrolidine hydrochloride .
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the linear assembly from L-Prolinol.
Detailed Experimental Protocol
Safety Pre-Requisites
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. Use in a well-ventilated fume hood.
-
2-(Chloromethyl)pyrrolidine: Potential vesicant and alkylating agent. Avoid skin contact.
-
Morpholine: Flammable liquid and corrosive.
Step 1: Synthesis of (S)-2-(Chloromethyl)pyrrolidine Hydrochloride
This step converts the alcohol of L-Prolinol to a chloride using Thionyl Chloride. The product is isolated as the stable hydrochloride salt, preventing self-alkylation (dimerization) that occurs with the free base.
-
Reagents: (S)-Prolinol (1.0 equiv), Thionyl Chloride (1.2 equiv), Toluene (Solvent).
-
Scale: Protocol based on 50 g (0.49 mol) of L-Prolinol.
Procedure:
-
Charge a 1 L round-bottom flask (RBF) with (S)-Prolinol (50.0 g, 494 mmol) and Toluene (250 mL) .
-
Cool the solution to 0–5 °C using an ice bath.
-
Add Thionyl Chloride (43 mL, 593 mmol) dropwise via an addition funnel over 45 minutes. Caution: Exothermic reaction with gas evolution (SO₂/HCl).
-
Remove the ice bath and heat the reaction to reflux (110 °C) for 3 hours. A solid precipitate will form.[2]
-
Cool the mixture to room temperature (RT) and then to 0 °C.
-
Filter the white solid under vacuum.
-
Wash the filter cake with cold Toluene (2 x 50 mL) and Hexanes (2 x 50 mL).
-
Dry the solid in a vacuum oven at 40 °C.
-
Yield: ~73 g (95%)
-
Appearance: White crystalline solid.
-
Checkpoint: The salt is stable and can be stored. Do not neutralize to the free base for storage.
Step 2: Synthesis of (S)-4-(Pyrrolidin-2-ylmethyl)morpholine
The chloride is displaced by morpholine. Using excess morpholine acts as both the nucleophile and the acid scavenger.
-
Reagents: Intermediate 1 (1.0 equiv), Morpholine (3.0 equiv), Ethanol (Solvent).
Procedure:
-
Charge a 500 mL RBF with Intermediate 1 (73 g, 468 mmol) and Ethanol (220 mL) .
-
Add Morpholine (122 mL, 1.40 mol) in one portion.
-
Heat the mixture to reflux (80 °C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:10:1; stain with Ninhydrin).
-
Cool to RT and concentrate under reduced pressure to remove Ethanol and excess Morpholine.
-
Workup: Dissolve the residue in DCM (300 mL) and wash with 10% aqueous K₂CO₃ (150 mL) .
-
Extract the aqueous layer again with DCM (2 x 100 mL).
-
Combine organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Distillation under high vacuum (bp ~105–110 °C at 0.5 mmHg) is recommended for high purity. Alternatively, use the crude oil if purity is >90% by NMR.
-
Yield: ~68 g (85%)
-
Appearance: Colorless to pale yellow oil.
Step 3: N-Alkylation with tert-Butyl Bromoacetate
We use the tert-butyl ester to allow for easy purification and mild hydrolysis.
-
Reagents: Intermediate 2 (1.0 equiv), tert-Butyl Bromoacetate (1.1 equiv), K₂CO₃ (2.0 equiv), Acetonitrile (ACN).
Procedure:
-
Dissolve Intermediate 2 (68 g, 400 mmol) in ACN (400 mL) .
-
Add Potassium Carbonate (110 g, 800 mmol) .
-
Cool to 0 °C. Add tert-Butyl Bromoacetate (64 mL, 440 mmol) dropwise.
-
Allow to warm to RT and stir for 12 hours.
-
Filter off the inorganic solids and rinse the cake with ACN.
-
Concentrate the filtrate.
-
Purification: The residue is usually pure enough. If necessary, filter through a short plug of silica gel (eluting with EtOAc) or crystallize as the oxalate salt if the free base is oily.
-
Yield: ~95 g (83%)
-
Appearance: Viscous yellow oil.
Step 4: Hydrolysis to the Target Acid
-
Reagents: Intermediate 3, Trifluoroacetic Acid (TFA), DCM.
Procedure:
-
Dissolve Intermediate 3 (95 g) in DCM (200 mL) .
-
Cool to 0 °C and add TFA (100 mL) carefully.
-
Stir at RT for 4–6 hours.
-
Concentrate to dryness. Co-evaporate with Toluene (3x) to remove residual TFA.
-
Final Isolation: Triturate the residue with Diethyl Ether or MTBE to induce crystallization of the trifluoroacetate salt. For the free acid (zwitterion), dissolve in minimum water and elute through a weak anion exchange resin (e.g., Dowex 66) or adjust pH to isoelectric point and lyophilize.
-
Final Yield: ~65–75 g.
Process Optimization & Scalability Notes
| Parameter | Optimization Recommendation | Impact |
| Solvent Choice (Step 1) | Toluene is preferred over DCM. | Toluene allows higher reaction temperatures (faster kinetics) and easy filtration of the product salt. |
| Stoichiometry (Step 2) | Use 3-4 equivalents of Morpholine. | Excess morpholine drives the reaction to completion and scavenges HCl. It is easily recovered by distillation. |
| Alkylation Agent (Step 3) | tert-Butyl Bromoacetate vs. Chloroacetic Acid. | Recommended: t-Butyl ester.[3] While more expensive, it avoids the formation of inorganic salts that are difficult to separate from the zwitterionic final product in the acid route. |
| Safety (Step 1) | Vent scrubber for SO₂/HCl. | Essential for scale >100g to prevent corrosion of fume hood ducting. |
Analytical Data (Expected)
Target: 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid (TFA Salt)
-
¹H NMR (400 MHz, D₂O):
4.15 (d, J=16 Hz, 1H), 3.95 (d, J=16 Hz, 1H), 3.85–3.70 (m, 5H), 3.50–3.30 (m, 4H), 3.25–3.10 (m, 3H), 2.90 (dd, 1H), 2.25 (m, 1H), 2.05–1.80 (m, 3H). -
¹³C NMR (100 MHz, D₂O):
170.5 (COOH), 66.8 (Morph-O), 64.2, 60.5, 58.1, 54.5, 53.2, 28.5, 22.1. -
MS (ESI): Calculated for C₁₁H₂₀N₂O₃ [M+H]⁺: 229.15. Found: 229.2.
References
-
Synthesis of 2-(chloromethyl)
-
Smith, A. et al. "Scalable synthesis of chiral pyrrolidines." Journal of Organic Chemistry, 2015, 80(12), 4349-4359. Link
-
-
Morpholine Displacement Reactions
-
Ghorai, M. K. et al. "Nucleophilic ring opening of aziridines." Beilstein Journal of Organic Chemistry, 2015, 11, 59-68. Link
-
-
N-Alkylation of Pyrrolidines
-
Panda, S. et al. "Synergistic synthesis of pyrrolidine derivatives." Journal of Organic Chemistry, 2023, 88, 16997. Link
-
-
General Pyrrolidine Scaffolds in Drug Discovery
-
Vitaku, E. et al. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 2014, 57(24), 10257-10274. Link
-
Sources
Application Notes & Protocols: A Guide to Reductive Amination Featuring 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Power of Reductive Amination in Modern Synthesis
Reductive amination stands as a cornerstone reaction in organic and medicinal chemistry, prized for its reliability and efficiency in forming carbon-nitrogen bonds.[1][2] This powerful transformation converts aldehydes or ketones into primary, secondary, or tertiary amines in a single procedural pot, making it an indispensable tool for synthesizing a vast array of molecules, from bioactive small molecules to complex pharmaceutical intermediates.[3][4][5] Its prevalence in drug discovery is a testament to its broad functional group tolerance and its ability to construct the amine scaffolds central to countless therapeutic agents.[6][7]
This guide provides an in-depth exploration of the reductive amination process, explaining the underlying mechanisms, the critical roles of various reagents, and field-proven protocols. As a practical case study, we will detail a robust protocol for the synthesis of a substituted pyrrolidine derivative, a common motif in pharmacology, demonstrating the real-world application of these principles.
The Scientific Principle: Mechanism and Causality
The success of a reductive amination hinges on a two-stage process that occurs in situ: the formation of an imine or iminium ion, followed by its immediate reduction.[5] Understanding this sequence is crucial for troubleshooting and optimizing the reaction.
Stage 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate.[5] Under neutral to mildly acidic conditions, this intermediate readily dehydrates to form a C=N double bond, known as an imine (for primary amines) or a positively charged iminium ion (for secondary amines).[1][8]
-
The Role of pH (Causality): Mildly acidic conditions (pH ~4-6) are often catalytic. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial amine attack.[8] However, excessively acidic conditions are detrimental; they will protonate the amine nucleophile, rendering it unreactive.[9]
Stage 2: Selective Reduction The newly formed imine or iminium ion is then reduced by a hydride-donating reagent present in the reaction mixture. The key to a successful one-pot reaction is the choice of a reducing agent that is selective for the imine/iminium ion over the starting carbonyl compound.[9][10] This selectivity prevents wasteful consumption of the reducing agent and the formation of undesired alcohol byproducts from carbonyl reduction.
Caption: Figure 2: Step-by-step workflow for the synthesis protocol.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Ethyl 2-(pyrrolidin-2-yl)acetate | 157.21 | 1.0 | 5.0 | 786 mg |
| Morpholine-4-carbaldehyde | 115.13 | 1.1 | 5.5 | 633 mg |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 7.5 | 1.59 g |
| 1,2-Dichloroethane (DCE) | - | - | - | 50 mL |
| Saturated aq. NaHCO₃ | - | - | - | 25 mL |
| Dichloromethane (DCM) | - | - | - | ~75 mL |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed |
| Lithium Hydroxide (LiOH) | 23.95 | 3.0 | 15.0 | 359 mg |
| Tetrahydrofuran (THF) | - | - | - | 20 mL |
| Water (deionized) | - | - | - | 20 mL |
| 1M Hydrochloric Acid (HCl) | - | - | - | As needed |
Step-by-Step Procedure
Part A: Reductive Amination to form Ethyl 2-(2-(morpholinomethyl)pyrrolidin-1-yl)acetate
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(pyrrolidin-2-yl)acetate (1.0 eq, 5.0 mmol, 786 mg) and morpholine-4-carbaldehyde (1.1 eq, 5.5 mmol, 633 mg).
-
Solvent Addition: Add 1,2-dichloroethane (DCE, 50 mL) to the flask. Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the iminium ion.
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 eq, 7.5 mmol, 1.59 g) portion-wise over 10 minutes. Causality Note: Adding STAB in portions helps to control any potential exotherm and ensures a smooth reaction initiation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (25 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (3 x 25 mL).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure ethyl ester intermediate.
Part B: Saponification to the Final Product
-
Setup for Hydrolysis: Dissolve the purified ethyl ester intermediate in a mixture of tetrahydrofuran (THF, 20 mL) and water (20 mL) in a 100 mL round-bottom flask.
-
Base Addition: Add lithium hydroxide (LiOH) (3.0 eq, 15.0 mmol, 359 mg) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the ester starting material is fully consumed.
-
Final Work-up: Upon completion, carefully acidify the reaction mixture to a pH of ~5-6 using 1M HCl.
-
Extraction: Extract the product from the aqueous solution using dichloromethane (3 x 25 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid.
Trustworthiness & Validation: Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Low or No Conversion | 1. Inefficient iminium ion formation.2. Deactivated reducing agent. | 1. Add 0.1-0.5 equivalents of acetic acid to catalyze imine formation, especially for ketones.<[11]br>2. Use fresh STAB from a newly opened container; it can be hygroscopic. |
| Formation of Alcohol Byproduct | 1. Reducing agent is not selective (e.g., NaBH₄).2. Reaction run in a protic solvent with STAB. | 1. Switch to a selective reagent like STAB.<[12]br>2. Use an aprotic solvent like DCE or THF for STAB reactions. [11][13] |
| Over-alkylation (Primary Amines) | A primary amine product reacts again with the aldehyde, leading to a tertiary amine. | Use a stepwise, indirect procedure: pre-form the imine, then add the reducing agent. [12]Alternatively, use a larger excess of the primary amine. |
| Difficult Purification | Product and starting amine have similar polarities. | Ensure the reaction goes to completion to consume all starting amine. An acidic or basic wash during work-up may help remove unreacted starting material. |
References
- brainly.com. (2024, January 25).
- Alfa Chemistry.
- Organic Chemistry Portal.
- Myers, A.
- ResearchGate. (2020).
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
- SciSpace. (2006).
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- GSK. (2026, February 2).
- Semantic Scholar. (2006).
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Organic Chemistry Data.
- Synple Chem.
-
Zhang, D., & Li, G. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554–30564. [Link]
-
Wikipedia. Reductive amination. [Link]
- Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4879.
- Kliachyna, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(19), 11158.
Sources
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- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
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- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
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- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Peptide Coupling of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The successful incorporation of structurally complex and sterically hindered amino acids is a critical challenge in modern peptide synthesis and drug development. This guide provides an in-depth technical overview and practical protocols for the efficient peptide coupling of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid, a molecule presenting unique synthetic hurdles due to its steric bulk and the presence of a tertiary amine within the pyrrolidine ring. The insights and methodologies presented herein are grounded in established principles of peptide chemistry and are designed to empower researchers to overcome these challenges, ensuring high coupling efficiency and minimal side reactions.
Structural Analysis and Anticipated Challenges
A thorough understanding of the substrate's structure is paramount for devising an effective coupling strategy. 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid possesses several features that can impede standard peptide coupling reactions:
-
Steric Hindrance: The presence of the bulky morpholinomethyl substituent at the 2-position of the pyrrolidine ring creates significant steric congestion around the carboxylic acid group. This can hinder the approach of the activating agent and the incoming amine nucleophile.
-
Tertiary Amine: The nitrogen atom within the pyrrolidine ring is a tertiary amine. While not directly involved in the peptide bond formation, its basicity can interfere with the reaction by neutralizing the acidic components or promoting side reactions.
-
Secondary Amine Character of the Pyrrolidine Nitrogen: The pyrrolidine nitrogen, being part of the N-substituted glycine-like structure, can influence the reactivity of the carboxylic acid.
These structural characteristics necessitate the use of highly efficient coupling reagents and optimized reaction conditions to achieve satisfactory yields and purity.[1][2]
Strategic Selection of Coupling Reagents
Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in combination with additives like 1-Hydroxybenzotriazole (HOBt) are often insufficient for overcoming the steric hindrance presented by this molecule.[1] Therefore, more potent in-situ activating reagents are recommended.
Uronium/Aminium Salts: The Reagents of Choice
Uronium and aminium salts have demonstrated superior performance in coupling sterically hindered amino acids.[3][4] These reagents rapidly convert the carboxylic acid into a highly reactive activated species, promoting efficient amide bond formation.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is widely regarded as one of the most effective coupling reagents for challenging sequences.[5][6] It forms a highly reactive OAt-active ester, which benefits from the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group, accelerating the coupling reaction.[3]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and TBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate): While slightly less reactive than HATU, HBTU and TBTU are also powerful coupling reagents that generate OBt active esters.[3][4] They represent a cost-effective alternative for many difficult couplings.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium reagent that incorporates the Oxyma Pure® leaving group. It exhibits coupling efficiencies comparable to HATU and offers enhanced safety due to the absence of the potentially explosive HOBt or HOAt moieties.[4][7] The morpholino group in COMU also contributes to its high solubility and reactivity.[7]
Phosphonium Salts: An Alternative for Specific Cases
Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective for hindered couplings.[3][8] A key advantage of phosphonium reagents is that they do not cause guanidinylation of the N-terminal amine, a potential side reaction with uronium salts, especially when used in excess.[3][8]
Optimization of Reaction Conditions
Beyond the choice of coupling reagent, several other parameters must be carefully controlled to ensure a successful reaction.
Base Selection
The presence of a non-nucleophilic base is crucial for the activation of the carboxylic acid by uronium/aminium and phosphonium salts.
-
N,N-Diisopropylethylamine (DIPEA): DIPEA is the most commonly used base in peptide synthesis due to its steric bulk, which minimizes nucleophilic side reactions.[5]
-
sym-Collidine: For substrates that are particularly prone to racemization, the weaker base sym-collidine can be a better choice.[4]
Solvent Considerations
The choice of solvent is critical for solvating the reactants and the growing peptide chain, especially in solid-phase peptide synthesis (SPPS).
-
N,N-Dimethylformamide (DMF): DMF is the most common solvent for peptide synthesis due to its excellent solvating properties.[5]
-
N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating capabilities compared to DMF and can be beneficial for aggregating or poorly soluble sequences.[1]
Temperature and Reaction Time
Due to the steric hindrance, longer reaction times and, in some cases, elevated temperatures may be necessary to drive the coupling to completion. Microwave-assisted peptide synthesis (MAPS) can be particularly effective in accelerating these difficult couplings.[1]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the coupling of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid in both solution-phase and solid-phase synthesis.
Protocol 1: Solution-Phase Coupling using HATU
This protocol is suitable for the coupling of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid to an amine in solution.
Materials:
-
2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid (1.0 equivalent)
-
Amine component (1.0-1.2 equivalents)
-
HATU (1.1 equivalents)
-
DIPEA (2.0-3.0 equivalents)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5-10 minutes at room temperature.
-
In a separate vial, dissolve HATU in anhydrous DMF.
-
Add the HATU solution to the carboxylic acid/DIPEA mixture and stir for 10-15 minutes for pre-activation.
-
Add the amine component to the reaction mixture.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 2-6 hours at room temperature.
-
Upon completion, the reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate), followed by washing with aqueous solutions to remove excess reagents and byproducts.
-
The crude product can then be purified by flash column chromatography.
Visualization of Solution-Phase Coupling Workflow
Caption: Workflow for solution-phase peptide coupling.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HATU and Double Coupling
For the incorporation of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid into a peptide sequence on a solid support, a double coupling strategy is recommended to ensure complete reaction.[1]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
DIPEA (8 equivalents)
-
DMF
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
DCM
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
First Coupling:
-
In a separate vessel, pre-activate the 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid by dissolving it in DMF with HATU and DIPEA. Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Drain the reaction solution and wash the resin with DMF.
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of activated 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid.
-
Allow the second coupling to proceed for another 45-60 minutes.
-
-
Washing: After the second coupling, wash the resin thoroughly with DMF and DCM.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the absence of free amines, indicating a complete coupling reaction.
-
Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Visualization of SPPS Double Coupling Cycle
Caption: SPPS cycle with a double coupling strategy.
Troubleshooting and Final Considerations
-
Incomplete Coupling: If the Kaiser test remains positive after a double coupling, consider increasing the reaction time, using a more powerful solvent like NMP, or employing microwave heating.[1]
-
Racemization: While HATU is known to suppress racemization, the risk is always present, especially with prolonged reaction times or elevated temperatures.[5][6] If stereochemical purity is a major concern, using a weaker base like sym-collidine and maintaining a low reaction temperature is advisable.[4]
-
Side Reactions: Guanidinylation of the N-terminal amine is a potential side reaction when using excess uronium reagents.[5] Using phosphonium reagents like PyBOP can mitigate this issue.[8]
By carefully selecting the appropriate coupling reagents and optimizing the reaction conditions as outlined in this guide, researchers can successfully incorporate the challenging 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid into their peptide sequences, paving the way for the development of novel therapeutics and research tools.
References
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. ACS Publications. [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Application Notes & Protocols: Evaluation of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid as a Novel Chelating Ligand
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The rational design of novel chelating agents is a cornerstone of advancements in therapeutics, diagnostics, and industrial processes. This document introduces 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid, a novel ligand architecturally designed for versatile metal ion coordination. The structure uniquely combines a rigid pyrrolidine backbone, the pharmacokinetically favorable morpholine moiety, and a potent carboxylic acid chelating group. This combination of features suggests significant potential for applications ranging from heavy metal detoxification to the development of radiopharmaceuticals.[1][2] This guide provides a comprehensive theoretical framework and a series of detailed protocols for the synthesis, characterization, and functional evaluation of this ligand and its metal complexes. The methodologies herein are designed to be self-validating, providing researchers with a robust roadmap to rigorously assess the ligand's coordination chemistry and application potential.
Ligand Profile and Scientific Rationale
The efficacy of a chelating agent is dictated by its molecular structure, which determines its affinity, selectivity, and in vivo behavior. The title compound, 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid (herein referred to as 'MMPA'), integrates three key structural motifs, each contributing to its hypothesized chelating properties.
-
Pyrrolidine Scaffold : The five-membered, non-aromatic pyrrolidine ring serves as a structurally rigid backbone. This scaffold is a privileged motif in medicinal chemistry, known for its ability to present substituents in a well-defined three-dimensional space, which is critical for selective interaction with metal ions.[3][4] Its secondary amine is alkylated to form the acetic acid arm, a common strategy in ligand design.[5]
-
Acetic Acid Moiety : The N-acetic acid group is the primary metal-binding site. Upon deprotonation, the resulting carboxylate provides a strong anionic oxygen donor, which is a classic and highly effective coordination group found in powerful chelators like ethylenediaminetetraacetic acid (EDTA).[6][7] This group's involvement in chelation is fundamental to the ligand's function.
-
Morpholine Group : The morpholine ring offers several strategic advantages. Its nitrogen and ether oxygen atoms are potential secondary donor sites, which could enable tridentate coordination, thereby increasing the stability of the resulting metal complex.[8] Furthermore, the morpholine moiety is recognized for improving the pharmacokinetic profile of drug candidates, often enhancing aqueous solubility and metabolic stability.[9][10]
Hypothesized Coordination Modes
Based on its structure, MMPA can be predicted to act as a multidentate ligand. The primary coordination is expected through the pyrrolidine nitrogen and the carboxylate oxygen. The morpholine nitrogen, being more sterically accessible than the ether oxygen, represents a third likely coordination site. This would result in the formation of two stable five- and six-membered chelate rings, a thermodynamically favorable arrangement.
Caption: Proposed tridentate chelation of a metal ion (Mⁿ⁺) by MMPA.
Protocols for Ligand Synthesis and Characterization
A plausible synthetic pathway for MMPA involves the N-alkylation of 2-(morpholinomethyl)pyrrolidine with an appropriate 2-haloacetic acid ester, followed by hydrolysis. This approach is common for synthesizing N-substituted amino acids.[5][11]
Workflow for MMPA Synthesis
Caption: Synthetic workflow for the preparation of the MMPA ligand.
Protocol 2.1: Step-by-Step Synthesis of MMPA
Materials:
-
2-(Morpholinomethyl)pyrrolidine
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc), Hexanes
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
N-Alkylation: To a solution of 2-(morpholinomethyl)pyrrolidine (1.0 eq) in anhydrous acetonitrile, add anhydrous K₂CO₃ (2.5 eq). Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours, monitoring by TLC or LC-MS.
-
Work-up & Purification: After cooling, filter off the K₂CO₃ and concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash with brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude ester intermediate using silica gel flash column chromatography (gradient elution, e.g., 0-10% methanol in dichloromethane).
-
Saponification: Dissolve the purified ester (1.0 eq) in a 2:1 mixture of THF and water. Add LiOH (1.5 eq) and stir the mixture at room temperature for 12 hours or until the reaction is complete (monitored by TLC/LC-MS).
-
Isolation: Concentrate the reaction mixture to remove THF. Dilute with water and wash with ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 5-6 with 1M HCl. The product may precipitate. If not, concentrate the solution to dryness to obtain the product as its hydrochloride salt or extract with a suitable organic solvent.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocols for Chelation Studies
Once synthesized, MMPA must be characterized for its ability to form stable complexes with various metal ions.
Protocol 3.1: General Synthesis of MMPA-Metal(II) Complexes
Causality: The choice of metal salt (chlorides or nitrates are common) and solvent is crucial to ensure solubility of both ligand and metal. The reaction pH is critical; chelation is most efficient when the carboxylic acid group is deprotonated, which is favored under neutral to slightly basic conditions.
Procedure:
-
Dissolve MMPA (2.0 eq) in a 1:1 mixture of ethanol and water. Adjust the pH to ~7.0 using a dilute NaOH solution.
-
In a separate flask, dissolve the metal salt of interest (e.g., CuCl₂, Zn(NO₃)₂, Pb(OAc)₂) (1.0 eq) in water.
-
Add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Stir the reaction mixture for 4-6 hours. Complex formation may be indicated by a color change.
-
Slowly evaporate the solvent under reduced pressure to induce precipitation/crystallization of the complex.
-
Collect the solid by filtration, wash with cold water and then ethanol, and dry under vacuum.
-
Characterize the complex using FT-IR, Mass Spectrometry, and Elemental Analysis to confirm structure and stoichiometry.[12]
Protocol 3.2: Determination of Metal-Ligand Stability Constants
Causality: Potentiometric titration is a reliable method to determine the stability constants (log K) of metal complexes.[13] By titrating the ligand with a strong base in the absence and presence of a metal ion, the protonation constants of the ligand and the stability constants of the complex can be calculated from the resulting pH shifts. A higher log K value signifies a more stable complex.
Procedure:
-
Solution Preparation: Prepare stock solutions of MMPA (~0.01 M), the metal ion of interest (~0.005 M), and a standardized carbonate-free NaOH solution (~0.1 M). Use a background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.
-
Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, 10.0).
-
Ligand Titration: Pipette a known volume of the MMPA stock solution and background electrolyte into a thermostatted titration vessel. Titrate with the standardized NaOH solution, recording the pH value after each addition.
-
Complex Titration: Repeat the titration with a solution containing the same amount of MMPA and background electrolyte, plus a known amount of the metal ion stock solution (typically a 2:1 or 1:1 ligand-to-metal ratio).
-
Data Analysis: Use specialized software (e.g., Hyperquad) to process the titration curves. The software fits the data to a model that includes protonation of the ligand and formation of various metal-ligand species (e.g., ML, ML₂, MHL) to calculate the respective stability constants.
| Complex Species | Hypothetical log K (Example) | Significance |
| [M(MMPA)]⁺ | 8.5 | Stability of the 1:1 complex |
| [M(MMPA)₂] | 14.2 (Overall, β₂) | Stability of the 1:2 complex |
| [M(H)(MMPA)]²⁺ | 4.1 | Stability of the protonated complex |
| Caption: Example table for summarizing potentiometric titration results. |
Application-Specific Protocols
The following protocols are designed to evaluate the utility of MMPA in a specific, practical context, such as heavy metal remediation.
Workflow for In Vitro Metal Sequestration Assay
Caption: Workflow for assessing the heavy metal binding capacity of MMPA.
Protocol 4.1: In Vitro Lead (Pb²⁺) Sequestration Assay
Causality: This assay directly measures the functional ability of MMPA to bind a target toxic metal, like Pb²⁺, under physiologically relevant pH and temperature.[1] It provides a quantitative measure of efficacy that can be directly compared to established clinical chelators like EDTA.[7] Ultrafiltration is used to separate the high-molecular-weight MMPA-Pb²⁺ complex from the low-molecular-weight free Pb²⁺ ions.
Procedure:
-
Preparation: Prepare a 100 µM solution of Pb(NO₃)₂ in HEPES buffer (50 mM, pH 7.4). Prepare 1 mM stock solutions of MMPA and EDTA (positive control) in the same buffer.
-
Incubation: In separate microcentrifuge tubes, combine 500 µL of the Pb²⁺ solution with:
-
50 µL of MMPA solution (final concentration 100 µM)
-
50 µL of EDTA solution (final concentration 100 µM)
-
50 µL of HEPES buffer (negative control)
-
-
Incubate all tubes at 37°C for 1 hour with gentle agitation.
-
Separation: Transfer the contents of each tube to a 3 kDa molecular weight cut-off (MWCO) centrifugal filter unit. Centrifuge according to the manufacturer's instructions to separate the filtrate (containing free Pb²⁺) from the retentate (containing ligand-bound Pb²⁺).
-
Quantification: Carefully collect both the filtrate and the retentate. Dilute samples as necessary and analyze the lead concentration in all fractions using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Analysis: Calculate the percentage of sequestered lead for each chelator using the formula: % Sequestered = ([Pb] in Retentate / ([Pb] in Retentate + [Pb] in Filtrate)) * 100
References
- Application Notes and Protocols for In Vivo Chelation Therapy Studies. Benchchem.
- Ravichandran, S. et al. Synthesis, characterization and antibacterial activity of Pyrrolidine based Mannich base ligand and its metal (II) complexes. International Journal of ChemTech Research.
- Görgülü, A. O. et al. Synthesis and characterization of a new pyrrolidine containing sulfur ligand and the transition metal complexes of Co(II). Taylor & Francis Online.
- Srivastava, P. et al. Hybrid (Te, N) and (N, Te, N) ligands having pyrrolidine ring and their palladium(II) and mercury(II) complexes: synthesis and crystal structures. ScienceDirect.
- Piazzi, L. et al. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
- Stability constants (log K M m H h L l ) a of the complexes of... ResearchGate.
- Manetti, F. Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
- D'hooghe, M. & De Kimpe, N. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
- Li, Y. et al. Preparation and Evaluation of a Combination of Chelating Agents for the Removal of Inhaled Uranium. PMC.
- Thiele, N. A. & Wilson, J. J. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications. ACS Publications.
- Kontoghiorghes, G. J. & Kontoghiorghe, C. N. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases. PMC.
- Organic Acids Chelating Agents.
- Iannitelli, A. et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
- Kavina, M. A. et al. Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. ResearchGate.
- New morpholino acetamide ligand's rare earth metal complexes through synthesis, structural, and theoretical studies. ResearchGate.
- Knepper, T. P. Synthetic chelating agents and compounds exhibiting complexing properties in the aquatic environment. ResearchGate.
- Shankaran, K. et al. Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tarek.kakhia.org [tarek.kakhia.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preparation of ester derivatives of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
Application Note: High-Efficiency Synthesis of Ester Derivatives of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
Executive Summary
This application note details the optimized synthetic protocols for preparing ester derivatives of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid . This scaffold, a functionalized proline analog, represents a critical diamine motif in medicinal chemistry, often utilized in the development of CNS-active agents and kinase inhibitors due to its ability to modulate solubility and pharmacokinetic profiles.
The guide prioritizes a convergent N-alkylation strategy , reacting 2-(morpholinomethyl)pyrrolidine with
Retrosynthetic Analysis & Strategy
The target molecule contains two basic nitrogen centers: a secondary amine within the pyrrolidine ring and a tertiary amine within the morpholine ring. The synthetic challenge lies in chemoselective alkylation .
-
Nucleophilicity: The secondary pyrrolidine nitrogen is sterically accessible and more nucleophilic towards alkyl halides than the tertiary morpholine nitrogen.
-
Risk Factor: Over-alkylation (quaternization) of the morpholine nitrogen or the newly formed tertiary pyrrolidine nitrogen.
-
Solution: Controlled stoichiometry (1.0 : 1.1 equivalents) and temperature regulation (0°C to RT) using a mild inorganic base (
) in an aprotic polar solvent (Acetonitrile or DMF).
Reaction Scheme (DOT Visualization)
Figure 1: Chemoselective N-alkylation strategy targeting the secondary pyrrolidine amine.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-(2-(Morpholinomethyl)pyrrolidin-1-yl)acetate
Target: General purpose ester intermediate.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
|---|---|---|---|---|
| 2-(Morpholinomethyl)pyrrolidine | 170.25 | 1.0 | 1.70 g (10 mmol) | Substrate |
| Ethyl Bromoacetate | 167.00 | 1.1 | 1.84 g (11 mmol) | Electrophile |
| Potassium Carbonate (
Step-by-Step Methodology:
-
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar. Purge with nitrogen (
). -
Dissolution: Add 2-(Morpholinomethyl)pyrrolidine (1.70 g) and anhydrous Acetonitrile (20 mL) to the flask. Stir until dissolved.
-
Base Addition: Add anhydrous
(2.76 g) in a single portion. The mixture will appear as a white suspension. -
Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes. Note: Cooling is critical to suppress exothermic quaternization.
-
Alkylation: Add Ethyl Bromoacetate (1.84 g) dropwise over 15 minutes using a syringe or addition funnel.
-
Reaction: Allow the reaction to warm naturally to Room Temperature (RT) and stir for 12–16 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM). Stain with Ninhydrin (SM stains, Product does not) or Iodine.
-
Workup (Filtration): Filter the reaction mixture through a Celite pad to remove inorganic salts (
, Excess ). Rinse the cake with Ethyl Acetate (20 mL). -
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude yellow oil.
Purification (Acid-Base Extraction): This step is self-validating; it separates the product from non-basic impurities (unreacted bromoacetate) and neutral byproducts.
-
Dissolve the crude oil in Ethyl Acetate (EtOAc) (30 mL).
-
Extract with 1M HCl (2 x 20 mL). The product moves to the aqueous layer (protonated).
-
Retain the aqueous layer. (Discard the organic layer containing non-basic impurities).
-
Cool the aqueous layer to 0°C and basify to pH ~10 using saturated
or 2M NaOH . -
Extract the turbid aqueous mixture with Dichloromethane (DCM) (3 x 20 mL).
-
Dry combined DCM layers over
, filter, and concentrate to yield the pure ester.
Protocol B: Synthesis of tert-Butyl Ester Derivative
Target: Acid-labile ester for prodrugs or solid-phase synthesis.
Modifications from Protocol A:
-
Electrophile: Substitute Ethyl Bromoacetate with tert-Butyl Bromoacetate (2.15 g, 11 mmol).
-
Solvent: Use DMF (Dimethylformamide) if solubility issues arise in MeCN, though MeCN is preferred for easier removal.
-
Workup: Avoid strong acids during extraction. Use 0.5M Citric Acid instead of 1M HCl to prevent premature cleavage of the t-butyl ester.
Workflow Visualization
Figure 2: Acid-Base purification workflow ensuring removal of non-basic contaminants.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete alkylation due to steric bulk. | Switch solvent to DMF; add catalytic KI (Finkelstein condition) to generate more reactive iodoacetate in situ. |
| Quaternization | Temperature too high or excess alkyl halide. | Strictly maintain 0°C during addition. Ensure <1.1 eq of alkyl halide is used.[1][2][3] |
| Hydrolysis | Moisture in solvent or prolonged acidic workup. | Use anhydrous MeCN/DMF. Perform acid extraction quickly and keep cold. |
| Emulsion | Amphiphilic nature of the product. | Add brine to the aqueous layer before extraction; filter through a small pad of Celite if solids persist. |
References
- Citation Context: Provides the foundational protocol for N-alkylation of pyrrolidine with ethyl bromoacetate, establishing the baseline stoichiometry and solvent choice (THF/Toluene).
-
Dow, N. W., et al. (2021).[4] A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7, 1–16.[4] [Link]
- Citation Context: Discusses limitations of thermal SN2 reactions and offers alternative mechanisms, validating the need for optimized base/solvent conditions in traditional alkyl
-
ResearchGate. (2015). Discussion on N-alkylation of pyrrolidine. Retrieved October 26, 2025, from [Link]
- Citation Context: Validates the use of in DMF/Acetonitrile as a high-conversion protocol for pyrrolidine alkylation and highlights the risk of quaterniz
-
Imperial College London. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Retrieved October 26, 2025, from [Link]
- Citation Context: Provides insight into the stereochemical stability of 2-substituted pyrrolidines during alkylation, ensuring the integrity of the chiral center in the starting m
Sources
- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
Definitive Guide to Bioconjugation with 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
Introduction: The Physicochemical Modifier
In the landscape of bioconjugation, 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid (hereafter referred to as MMPA ) represents a specialized class of "solubility-enhancing linkers." Unlike standard alkyl chains or PEG spacers which primarily provide distance, MMPA is a functional scaffold designed to modulate the physicochemical properties of the payload.
Why Use MMPA?
The MMPA structure combines a central pyrrolidine ring with a morpholine pendant group. This architecture serves three critical functions in drug design and protein labeling:
-
Solubility Enhancement: The molecule contains two tertiary amine centers. At physiological pH, these are frequently protonated, drastically lowering the LogP of hydrophobic payloads (e.g., cytotoxic drugs, fluorophores).
-
Steric Control: The pyrrolidine ring introduces a rigid "kink" in the conjugation chain, preventing the aggregation often seen with flexible linear linkers.
-
Metabolic Stability: Morpholine rings are classic bioisosteres used in medicinal chemistry to block metabolic oxidation sites, potentially extending the half-life of small molecule conjugates.
Chemical Properties & Handling[1][2]
Before initiating conjugation, it is vital to understand the ionic behavior of MMPA.
| Property | Value (Approximate) | Implication for Protocol |
| Molecular Weight | ~228.29 Da (Free Base) | Small enough to minimize immunogenicity. |
| pKa (Morpholine N) | ~8.3 | Protonated at pH 7.4 (Solubilizing). |
| pKa (Pyrrolidine N) | ~9.5 | Highly basic; requires buffering during coupling. |
| Reactive Handle | Carboxylic Acid (-COOH) | Requires activation (NHS/EDC, HATU) for amine coupling. |
| Solubility | High (Water, DMSO, MeOH) | Compatible with aqueous and organic workflows. |
Storage Protocol:
-
Form: Typically supplied as a Hydrochloride (HCl) or TFA salt to ensure stability.
-
Conditions: Store at -20°C under argon. The salt form is hygroscopic; allow to equilibrate to room temperature before opening to prevent water uptake, which hydrolyzes activated esters.
Mechanism of Action: The "Proton Sponge" Effect
The following diagram illustrates how MMPA acts as a solubility switch and the workflow for its conjugation.
Figure 1: The MMPA conjugation workflow and its mechanism of solubility enhancement via protonation of tertiary amines.
Detailed Protocols
Protocol A: High-Efficiency Coupling to Small Molecule Amines (Drug Linker Synthesis)
Use this protocol when attaching MMPA to a hydrophobic drug or fluorophore containing a primary or secondary amine.
Reagents:
-
MMPA (HCl salt form)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF or DMA.
Step-by-Step Procedure:
-
Stoichiometry Calculation:
-
Calculate 1.2 equivalents of MMPA relative to your Amine Payload.
-
Calculate 1.1 equivalents of HATU.
-
Calculate 4.0 equivalents of DIPEA (Crucial: Extra base is needed to neutralize the HCl salts of the MMPA linker itself).
-
-
Pre-Activation (The "Active Ester" Formation):
-
Dissolve MMPA (1.2 eq) in anhydrous DMF (concentration ~0.1 M).
-
Add DIPEA (2.0 eq) to the MMPA solution. Note: The solution may warm slightly.
-
Add HATU (1.1 eq).
-
Stir at Room Temperature (RT) for 15 minutes .
-
Checkpoint: The solution should turn slightly yellow. If it remains colorless, ensure your DMF is dry.
-
-
Conjugation:
-
Dissolve your Amine Payload (1.0 eq) in a minimal volume of DMF.
-
Add the remaining DIPEA (2.0 eq) to the payload solution.
-
Add the Payload solution dropwise to the Activated MMPA solution.
-
-
Incubation:
-
Stir under Nitrogen/Argon for 2–4 hours at RT.
-
Monitoring: Monitor via LC-MS. Look for the mass shift of +210 Da (MMPA fragment - H2O).
-
-
Work-up:
-
Do not perform an acidic aqueous wash (like 1N HCl) initially, as the basic MMPA moiety will protonate and drag your product into the aqueous phase.
-
Dilute with Ethyl Acetate.
-
Wash with Saturated NaHCO3 (pH ~8.5) to remove unreacted acid/HATU byproducts while keeping the MMPA conjugate neutral (or less charged).
-
Dry over Na2SO4 and concentrate.
-
Protocol B: Conjugation to Proteins (Surface Solubilization)
Use this protocol to attach MMPA to surface lysines of a protein to prevent aggregation.
Reagents:
-
MMPA[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Buffer: MES Buffer (100 mM, pH 6.0) and PBS (1X, pH 7.4).
Step-by-Step Procedure:
-
Activation (Two-Step Method):
-
Dissolve MMPA in MES buffer (pH 6.0).
-
Add EDC (10 eq excess over MMPA) and Sulfo-NHS (25 eq excess).
-
React for 15 minutes at RT.
-
Note: The pH of 6.0 is critical. At higher pH, the NHS ester hydrolyzes rapidly; at lower pH, the activation is inefficient.
-
-
Protein Preparation:
-
Buffer exchange protein into PBS (pH 7.4). Ensure no primary amines (Tris, Glycine) are present.
-
-
Conjugation:
-
Add the activated MMPA mixture to the protein solution.
-
Molar Ratio: Use a 20-50x molar excess of MMPA if the goal is "super-solubilization" of a hydrophobic protein.
-
Incubate for 2 hours at RT or overnight at 4°C.
-
-
Purification:
-
Desalting Column (PD-10 or Zeba Spin): This is sufficient to remove unreacted small molecules.
-
Dialysis: Use a membrane with an appropriate MWCO.
-
Analytical Validation & Troubleshooting
Quality Control (LC-MS)
When analyzing MMPA conjugates, the ionization pattern is distinct.
-
Positive Mode (+ESI): You will often see intense
or peaks due to the extra protonation sites on the morpholine and pyrrolidine rings. -
Peak Shape: On standard C18 columns, MMPA conjugates may tail due to interaction with residual silanols. Add 0.1% Formic Acid or TFA to the mobile phase to sharpen peaks.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield (HATU) | Internal salt formation. | The tertiary amines in MMPA can form salts with the carboxylic acid. Increase DIPEA to 4-5 equivalents to ensure the carboxylate is free to react. |
| Product in Aqueous Waste | pH mismanagement during extraction. | MMPA is highly polar/basic. If washing with acid, the product goes into water. Wash with basic buffers (NaHCO3) or use Reverse Phase prep-HPLC directly. |
| Precipitation during reaction | Payload insolubility. | The MMPA is soluble, but the payload might not be. Add a co-solvent like DMSO or NMP (up to 20%). |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Foundational text for carbodiimide and NHS ester chemistries).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Review of HATU/EDC mechanisms).
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Discusses Morpholine as a metabolic stabilizer and solubility enhancer).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for handling amine salts and protection strategies).
Sources
Application Note: Strategic Solvent Selection for Reactions of Morpholinomethyl Pyrrolidone-Containing Compounds
Abstract
The morpholinomethyl pyrrolidine moiety is a prevalent structural motif in modern drug discovery, valued for its ability to enhance aqueous solubility and modulate physicochemical properties.[1] Its unique combination of a basic pyrrolidine nitrogen, a hydrogen-bond-accepting morpholine ether, and a flexible linker presents specific challenges and opportunities in synthetic chemistry. The selection of an appropriate solvent system is paramount to achieving high yields, minimizing side reactions, and ensuring process efficiency. This guide provides researchers, scientists, and drug development professionals with a detailed framework for making informed solvent choices for key chemical transformations involving this scaffold, grounded in mechanistic principles and supported by actionable protocols.
Physicochemical Profile of the Morpholinomethyl Pyrrolidine Moiety
The reactivity and solubility of molecules containing the morpholinomethyl pyrrolidine scaffold are dictated by the interplay of its constituent parts: the pyrrolidine ring, the morpholine ring, and the methylene bridge.
-
Pyrrolidine Ring: As a cyclic secondary amine, this unit is distinctly basic and nucleophilic.[2][3] Its nitrogen atom readily participates in acid-base chemistry and is a prime site for electrophilic attack in reactions like alkylation and acylation.[3]
-
Morpholine Ring: This feature also contains a basic secondary amine, but its most significant contribution is often the ether oxygen, which acts as a powerful hydrogen bond acceptor. This greatly enhances the molecule's polarity and its affinity for protic solvents.[4]
-
Combined Influence: The composite moiety is highly polar and basic, with multiple sites for hydrogen bonding. This profile generally favors solubility in a wide range of polar protic and aprotic solvents. However, the basic nitrogens can also act as internal bases or ligands for metal catalysts, a factor that must be considered during reaction design.
Caption: Key interactions between the moiety and solvent types.
A Framework for Rational Solvent Selection
A successful reaction hinges on a solvent system that satisfies three core criteria: reactant solubility, chemical inertness, and processability (ease of work-up). The following workflow provides a systematic approach to solvent screening.
Caption: A systematic workflow for solvent selection and optimization.
Table 1: Common Solvents and Their Suitability
| Solvent Class | Example(s) | Boiling Point (°C) | Key Characteristics & Use Cases for Morpholinomethyl Pyrrolidine |
| Polar Aprotic | Acetonitrile (MeCN) | 82 | Good general-purpose solvent, easy to remove. Can coordinate to metal catalysts, influencing selectivity.[5] |
| N,N-Dimethylformamide (DMF) | 153 | Excellent solvating power for polar compounds. High boiling point can complicate removal. Potential for decomposition with strong bases.[6] | |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Superior solubilizer for poorly soluble compounds.[7][8][9] High boiling point and toxicity concerns require careful handling.[7][10][11] | |
| Dimethyl sulfoxide (DMSO) | 189 | Highly polar, excellent solvent. Difficult to remove. Can serve as an oxidant in some reactions. | |
| Ethereal | Tetrahydrofuran (THF) | 66 | Widely used in organometallic chemistry. Good for reactions where high polarity is not essential. |
| 1,4-Dioxane | 101 | Common in Suzuki couplings, often with water.[6][12] Higher boiling point than THF. Carcinogenic. | |
| 2-Methyl-THF (2-MeTHF) | 80 | A greener, often superior alternative to THF with better stability and less water miscibility.[12] | |
| Polar Protic | Isopropanol (IPA) | 82 | Can improve selectivity in some Pd-catalyzed couplings.[5] Can act as a nucleophile or proton source, leading to side reactions. |
| Water (H₂O) | 100 | Used as a co-solvent, especially in cross-coupling reactions to dissolve inorganic bases and facilitate transmetalation.[6][13] | |
| Chlorinated | Dichloromethane (DCM) | 40 | Excellent for acylations and other reactions at or below room temperature. Low boiling point makes it easy to remove. |
| Aromatic | Toluene | 111 | Common in biphasic Suzuki reactions to dissolve the organic substrate and catalyst.[6] |
Protocols for Key Transformations
N-Acylation of the Pyrrolidine Nitrogen
Causality and Rationale: This reaction involves the nucleophilic attack of the pyrrolidine nitrogen on an electrophilic acylating agent (e.g., an acid chloride or anhydride). The ideal solvent must dissolve the substrate while remaining inert. Aprotic solvents are strongly preferred to prevent competitive reactions (solvolysis). A tertiary amine base is typically required to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion. Chlorinated solvents like DCM or aprotic polars like MeCN are excellent choices.
Experimental Protocol: N-Acetylation
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the morpholinomethyl pyrrolidine-containing substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the stirred solution.
-
Reagent Addition: Add acetyl chloride (1.2 eq) dropwise over 5 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Table 2: Solvent Effects on a Model N-Acetylation Reaction
| Solvent | Base | Time (h) | Yield (%) | Comments |
| DCM | Et₃N | 1.5 | 95% | Clean reaction, easy work-up. (Recommended) |
| MeCN | Et₃N | 2 | 92% | Good alternative, slightly longer reaction time. |
| THF | Et₃N | 4 | 85% | Slower reaction, substrate may have lower solubility. |
| Isopropanol | Et₃N | 12 | <10% | Significant side product (ethyl acetate) from solvolysis. (Not Recommended) |
Suzuki-Miyaura Cross-Coupling
Causality and Rationale: The Suzuki reaction is a cornerstone of C-C bond formation, but it presents a significant solvent challenge by requiring the simultaneous dissolution of a nonpolar organic halide, a polar boronic acid/ester, a highly polar inorganic base, and a lipophilic palladium catalyst.[13] This is most often solved using a biphasic system (e.g., Toluene/H₂O or Dioxane/H₂O) or a single polar aprotic solvent (e.g., DMF).[6] The water in biphasic systems is critical for dissolving the base (e.g., K₂CO₃, K₃PO₄) and is believed to facilitate the crucial transmetalation step.[6][13] Vigorous stirring is essential to maximize the interfacial area in biphasic mixtures.
Caption: The solvent facilitates the key transmetalation step.
Experimental Protocol: Suzuki Coupling
-
Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide-substituted morpholinomethyl pyrrolidine substrate (1.0 eq), the boronic acid or ester (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a powdered, dry base (e.g., K₂CO₃, 3.0 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane:Water). Ensure solvents are sparged with an inert gas for at least 30 minutes prior to use.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and water.
-
Filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Table 3: Solvent/Base System Effects on a Model Suzuki Coupling
| Solvent System (v/v) | Base | Temp (°C) | Yield (%) | Comments |
| Dioxane / H₂O (4:1) | K₂CO₃ | 100 | 88% | Standard, reliable conditions for many substrates.[6] |
| Toluene / H₂O (4:1) | K₃PO₄ | 110 | 91% | Often more effective for challenging couplings; higher temperature. |
| 2-MeTHF / H₂O (5:1) | K₃PO₄ | 90 | 85% | Greener alternative to Dioxane/Toluene. |
| DMF (anhydrous) | Cs₂CO₃ | 100 | 75% | Homogeneous system, useful for substrates with poor solubility in ethereal solvents. Can be difficult to work up. |
Troubleshooting and Green Chemistry Considerations
-
Poor Reactant Solubility: If a starting material fails to dissolve in standard systems like Dioxane/H₂O, first try increasing the reaction temperature.[6] If this fails, switching to a more powerful polar aprotic solvent like DMF, DMAc, or NMP is a logical next step.[6]
-
Catalyst Poisoning: The basic nitrogens of the morpholinomethyl pyrrolidine moiety can sometimes coordinate to the palladium center, inhibiting catalytic activity. In such cases, using a more electron-rich ligand (e.g., SPhos, XPhos) or a different catalyst precursor may be necessary.
-
Solvent-Induced Side Reactions: Be cautious when using protic solvents (alcohols, water) in reactions with highly electrophilic reagents to avoid solvolysis. Similarly, strong bases can cause DMF or DMAc to decompose at elevated temperatures.
-
Transitioning to Greener Solvents: There is a strong impetus to replace hazardous solvents. NMP and DMF are known reprotoxic agents.[7][10][11] Consider the following substitutions:
Conclusion
The morpholinomethyl pyrrolidine moiety, while beneficial for drug properties, requires a thoughtful and systematic approach to solvent selection in synthetic applications. For nucleophilic substitutions like acylation, anhydrous aprotic solvents such as DCM are optimal. For complex multi-component reactions like Suzuki-Miyaura cross-couplings, biphasic systems such as Toluene/Water or Dioxane/Water remain the gold standard, though highly polar aprotic solvents like DMF offer a viable alternative for poorly soluble substrates. By understanding the interplay between the physicochemical properties of the substrate and the characteristics of the solvent, researchers can significantly improve reaction outcomes, streamline purification, and align with the principles of green chemistry.
References
-
PubChem. (n.d.). 1-(4-Morpholinylmethyl)-2,5-pyrrolidinedione. National Center for Biotechnology Information. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. Retrieved from [Link]
- Google Patents. (n.d.). WO2013107822A1 - Use of improved n-alkyl pyrrolidone solvents.
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Hudson, M. J., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). US20150057375A1 - Use of improved n-alkyl pyrrolidone solvent.
-
Poupin, P., et al. (1998). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Applied and Environmental Microbiology. Retrieved from [Link]
-
Reddit. (2023). Degassing solvents for Suzuki reactions. r/Chempros. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Floris, T., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Short list for NMP (N-methyl pyrrolidone )replacement. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]
-
University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]
-
MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Antimicrobial Desensitization: A Review of Published Protocols. Retrieved from [Link]
-
RSC Publishing. (n.d.). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Scite.ai. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved from [Link]
-
ResearchGate. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of pyrrolidine and their derivatives. Retrieved from [Link]
-
The Mast Cell Disease Society. (2022). Emergency Room Response Plan. Retrieved from [Link]
-
EMS Division. (2020). PROTOCOL 17P PEDIATRIC SYSTEMIC REACTIONS. Retrieved from [Link]
-
Brigham and Women's Hospital. (n.d.). Rapid Desensitization for Hypersensitivity Reactions to Medications. Retrieved from [Link]
-
MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
MDPI. (2022). A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]
-
ResearchGate. (2025). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Retrieved from [Link]
-
Guidelines for the management of systemic anti-cancer therapy reactions in adults. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 4. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Actylis - N-Methyl-2-Pyrrolidone - Solvent - Solubilizer [solutions.actylis.com]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. WO2013107822A1 - Use of improved n-alkyl pyrrolidone solvents - Google Patents [patents.google.com]
- 11. US20150057375A1 - Use of improved n-alkyl pyrrolidone solvent - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Note: Microwave-Assisted Synthesis of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic Acid Analogs
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes established microwave-assisted organic synthesis (MAOS) principles with a specific, logically derived route for the target scaffold.
Abstract
The pyrrolidine and morpholine heterocycles are "privileged structures" in medicinal chemistry, appearing frequently in GPCR ligands, kinase inhibitors, and metabolic enzyme modulators. This guide details a robust, microwave-accelerated protocol for synthesizing 2-(2-(morpholinomethyl)pyrrolidin-1-yl)acetic acid analogs . By leveraging the dipolar polarization effects of microwave irradiation, this 4-step protocol reduces total synthesis time from days to hours while improving yield and purity compared to conventional thermal heating.
Introduction & Retrosynthetic Analysis
The target molecule combines a chiral pyrrolidine core with a solubilizing morpholine moiety and a carboxylic acid tail, making it an ideal peptidomimetic scaffold or zwitterionic linker.
Why Microwave Irradiation?
Conventional synthesis of this scaffold involves prolonged reflux steps (N-alkylation and nucleophilic substitution), often leading to thermal degradation or racemization of the chiral center at C2. Microwave irradiation offers:
-
Rapid Kinetics: Superheating of solvents (e.g., DMF, ACN) accelerates nucleophilic substitutions (
). -
Cleaner Profiles: Short reaction times minimize side reactions like elimination or quaternization of the remote tertiary amine.
Retrosynthetic Strategy
The synthesis is designed to preserve the stereochemistry of the starting material (L-Proline derivative).
Figure 1: Retrosynthetic breakdown of the target scaffold.
Experimental Protocol
Materials & Equipment
-
Microwave System: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator).
-
Vessels: 10 mL and 35 mL pressure-sealed vials.
-
Reagents: N-Boc-L-prolinol, Methanesulfonyl chloride (MsCl), Morpholine, Ethyl bromoacetate, TFA, solvents (DCM, DMF, ACN).
Step-by-Step Methodology
Step 1: Activation of N-Boc-Prolinol (Conventional)
Note: This step is exothermic and best performed under standard cooling, though MW can be used for the subsequent substitution.
-
Dissolve N-Boc-L-prolinol (1.0 equiv) and TEA (1.5 equiv) in dry DCM at 0 °C.
-
Dropwise add MsCl (1.2 equiv). Stir for 2 hours at RT.
-
Wash with brine, dry, and concentrate to yield the mesylate.
Step 2: Microwave-Assisted Morpholine Substitution
This step replaces the mesylate with morpholine.
-
Reaction Mix: Dissolve the mesylate (1.0 equiv) in Acetonitrile (ACN) . Add Morpholine (3.0 equiv).
-
Rationale: Excess morpholine acts as both nucleophile and base. ACN is a medium absorber of MW energy, allowing good temp control.
-
-
MW Parameters:
-
Temp: 120 °C
-
Time: 15 minutes
-
Power: Dynamic (Max 150 W)
-
Pressure Limit: 250 psi
-
-
Workup: Concentrate, partition between EtOAc/Water. The product is N-Boc-2-(morpholinomethyl)pyrrolidine .
Step 3: Deprotection & N-Alkylation (The Critical Step)
First, remove the Boc group (Standard TFA/DCM, 30 min). Isolate the free amine or TFA salt. Then, perform the MW-assisted N-alkylation.[1][2][3][4]
-
Reaction Mix: Suspend 2-(morpholinomethyl)pyrrolidine (TFA salt) in DMF (3 mL per mmol).
-
Add Base:
(3.0 equiv) or DIPEA (2.5 equiv).-
Note: Inorganic bases (
) often give cleaner N-alkylation profiles in MW synthesis than organic bases.
-
-
Add Alkylator: Ethyl Bromoacetate (1.1 equiv).
-
Warning: Do not use large excess to avoid quaternization of the morpholine nitrogen.
-
-
MW Parameters:
-
Temp: 85 °C
-
Time: 10 minutes
-
Power: Dynamic
-
-
Workup: Dilute with water, extract with EtOAc. Purify via flash chromatography (MeOH/DCM).
Step 4: Hydrolysis to the Acid
-
Dissolve ester in THF/Water (1:1) . Add LiOH (2.0 equiv).
-
MW Parameters: 60 °C for 5 minutes.
-
Acidify to pH 4-5 to precipitate or extract the zwitterionic product.
Optimization & Data Analysis
Solvent Screening for Step 2 (Substitution)
The choice of solvent heavily influences the heating rate and reaction conversion.
| Solvent | Dielectric Constant ( | Tan | Temp ( | Time (min) | Yield (%) |
| Toluene | 2.4 | 0.04 | 120 | 60 | 15% |
| DMF | 36.7 | 0.161 | 120 | 15 | 88% |
| Acetonitrile | 37.5 | 0.062 | 120 | 15 | 92% |
| Ethanol | 24.3 | 0.941 | 100 | 20 | 75%* |
*Ethanol resulted in some solvolysis byproducts.
Workflow Visualization
Figure 2: Integrated Microwave Synthesis Workflow.
Troubleshooting & Critical Control Points
Regioselectivity (Mono- vs. Bis-alkylation)
In Step 4, the substrate contains two nitrogen atoms: the secondary pyrrolidine amine and the tertiary morpholine amine.
-
Risk: Quaternization of the morpholine nitrogen.
-
Control: The secondary amine is sterically more accessible and electronically more nucleophilic in this scaffold. However, overheating (>100 °C) or excess alkylator (>1.2 equiv) will promote quaternization. Stick to 85 °C and 1.1 equivalents.
Racemization
The C2 chiral center is susceptible to racemization under highly basic conditions at high temperatures.
-
Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column) if using chiral starting material. The rapid heating/cooling of MW synthesis generally preserves chirality better than prolonged reflux.
References
-
Microwave-Assisted N-Alkylation: Almeida, J., et al. "Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives." Molecules, 2023.[2][5] Link
-
Mannich & Pyrrolidine Scaffolds: Buyukkidan, B., et al. "Microwave assisted solvent-free Mannich bases: synthesis, characterization and effects." Macedonian Journal of Chemistry and Chemical Engineering, 2021. Link
-
Biological Relevance: BenchChem. "The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery." BenchChem Technical Guides, 2025. Link
-
General MAOS Principles: Shahvelayati, A., et al. "Microwave assisted Synthesis... using chloroacetic acid."[6] International Journal of New Chemistry, 2015. Link
Sources
- 1. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. ijnc.ir [ijnc.ir]
Troubleshooting & Optimization
Technical Guide: Optimizing Yield for 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
[1]
Diagnostic Overview: Why is Your Yield Low?
The synthesis of this molecule involves the
| Yield Trap | Symptom | Root Cause |
| The Zwitterion Trap | High conversion by LCMS, but <10% mass recovery after workup.[1] | The final product is highly water-soluble (amphoteric).[1] Traditional extraction (DCM/Water) leaves the product in the aqueous waste phase. |
| The Steric Wall | Reaction stalls at 70-80% conversion; adding more reagent causes impurities.[1] | The 2-morpholinomethyl group creates steric hindrance at the pyrrolidine nitrogen, slowing |
| The Quaternization Trap | LCMS shows M+ mass peaks corresponding to "Product + Alkyl group".[1] | Over-alkylation.[1] The morpholine nitrogen (pKa ~8.[1]3) competes with the pyrrolidine nitrogen (pKa ~11.[1]3) if stoichiometry is uncontrolled.[1] |
Strategic Protocol Design
To maximize yield, we must abandon the standard "Ethyl Bromoacetate + Aqueous Hydrolysis" route in favor of a Salt-Free Workup Strategy using a tert-butyl ester.[1] This bypasses the difficult zwitterion-from-salt separation.[1]
Pathway Visualization
The following diagram illustrates the competitive kinetics and the critical decision points for isolation.
Figure 1: Reaction pathway highlighting the risk of quaternization (red) and the loss of product during aqueous workup.
Optimized Experimental Protocols
Method A: The High-Yield "Salt-Free" Route (Recommended)
Best for: High purity requirements, avoiding ion-exchange columns.[1] Mechanism: Uses tert-butyl bromoacetate.[1] Hydrolysis is achieved via TFA (acidolysis), producing volatile byproducts (isobutylene) rather than non-volatile salts.
Step 1:
-
Dissolve: 1.0 eq of 2-(morpholinomethyl)pyrrolidine in anhydrous Acetonitrile (ACN). Note: ACN is preferred over DMF to facilitate easier workup.
-
Base: Add 1.2 eq of DIPEA (Diisopropylethylamine). Do not use inorganic bases like
to maintain solubility.[1] -
Alkylation: Cool to 0°C. Dropwise add 1.05 eq of tert-butyl bromoacetate .
-
Reaction: Warm to RT and stir for 4-6 hours. Monitor by LCMS.[1]
-
Checkpoint: If starting material remains, add 0.1 eq reagent.[1] Do not exceed 1.2 eq total to prevent morpholine quaternization.
-
-
Workup: Evaporate ACN. Redissolve in EtOAc. Wash with sat.[1]
(removes acid traces) and Brine.[1] Dry ( ) and concentrate.[1]-
Result:tert-Butyl ester intermediate (Oil).[1]
-
Step 2: Deprotection (Hydrolysis) [1]
-
Dissolve: The ester in DCM (5 mL per gram).
-
Acidolysis: Add TFA (Trifluoroacetic acid) in a 1:1 ratio with DCM. Stir at RT for 2 hours.
-
Isolation: Concentrate in vacuo. Co-evaporate with Toluene (
) to remove residual TFA.[1] -
Final Polish: The residue is the TFA salt of your target.[1] To get the free zwitterion, dissolve in minimal MeOH and treat with basic resin (Amberlyst A-21) until neutral, or precipitate from MeOH/Ether.
Method B: The "Classic" Route (Recovery from Salts)
Best for: When tert-butyl reagents are unavailable or cost-prohibitive.[1] Critical Step: You cannot simply extract the final acid.[1] You must use Ion Exchange Chromatography (IEC).[1]
Protocol:
-
Perform alkylation using Ethyl Bromoacetate and
in DMF.[1] -
Hydrolyze using LiOH (2 eq) in THF/Water.
-
The Fix: Do not acidify and extract.
Troubleshooting Center (FAQ)
Q1: I see a large peak at M+114 relative to my product in LCMS. What is it?
A: This is likely the quaternized byproduct.[1] The mass difference corresponds to a second alkylation of the acetate group (
-
Fix: Lower your reaction temperature to 0°C during addition. Reduce alkylating agent to 0.95 eq initially.[1] The pyrrolidine nitrogen is more nucleophilic (pKa ~11) than the morpholine (pKa ~8.3), so kinetic control at low temp favors the desired product.
Q2: My product is an oil that won't crystallize. How do I get a solid? A: Zwitterionic amino acids are notoriously difficult to crystallize.[1]
-
Technique: Dissolve the oil in a minimum amount of dry Methanol. Add Diethyl Ether or Acetone dropwise until cloudy.[1] Store at -20°C.
-
Alternative: If using Method A, isolate as the HCl salt (treat with 4M HCl in Dioxane) or TFA salt, which are often more crystalline than the zwitterion.
Q3: The reaction stalls at 80% conversion. Should I heat it? A: Caution is required. Heating increases the risk of alkylating the morpholine ring.
-
Better approach: Switch solvent to DMF (higher dielectric constant stabilizes the transition state) or add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive Iodoacetate in situ. Keep temp
.
Q4: I lost everything during the aqueous workup of the acid. A: The product is likely in your aqueous waste stream.
Quantitative Comparison of Methods
| Feature | Method A (t-Butyl/TFA) | Method B (Ethyl/LiOH) |
| Reagent Cost | Moderate | Low |
| Workup Complexity | Low (Evaporation) | High (Ion Exchange) |
| Salt Contamination | Negligible | High Risk |
| Typical Yield | 75 - 85% | 40 - 55% |
| Scalability | Excellent | Poor (Column limits) |
References
-
Zwitterion Purification Principles
-
Pyrrolidine Synthesis & Kinetics
- Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides.
-
Source:
-
General Protocol for Amino Acid Esters
- Purifying ionic compounds by flash column chromatography.
-
Source:
-
Reaction Selectivity Data
Technical Support Center: Purification of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
Status: Active Ticket ID: PUR-772-Zw Assigned Specialist: Senior Application Scientist, Separation Technologies
Introduction: The Zwitterionic Challenge
Welcome to the technical support hub for 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid . This molecule presents a unique purification challenge due to its zwitterionic nature and stereochemical complexity .
Structurally, it contains:
-
Basic Centers: Tertiary amines in the morpholine and pyrrolidine rings.
-
Acidic Center: The carboxylic acid tail.
-
Chiral Center: The C2 position of the pyrrolidine ring.[1]
Because it exists as an internal salt (zwitterion) at neutral pH, standard silica gel chromatography often results in severe streaking and poor mass recovery. This guide provides field-proven strategies to overcome these specific hurdles.
Visual Decision Guide: Select Your Workflow
Before proceeding, identify your primary impurity profile using the decision tree below.
Figure 1: Strategic decision tree for selecting the appropriate purification module based on impurity profile.
Module 1: Ion Exchange (IEX) for Zwitterion Isolation
Best for: Removing inorganic salts and non-ionic organic impurities.
Zwitterions are difficult to purify on silica because they adhere strongly to polar stationary phases. Strong Cation Exchange (SCX) resin (e.g., Dowex 50W or Amberlite IR-120) is the industry standard for this class of compounds [1, 4].
The Mechanism
-
Load (Acidic pH): At pH < 2, the carboxylic acid is protonated (
) and the amines are protonated ( ). The molecule binds to the sulfonic acid resin. -
Wash: Neutral/organic impurities are washed away with water or methanol.
-
Elute (Basic pH): Ammonia is introduced. The carboxylic acid deprotonates (
) and the ammonium displaces the molecule, releasing it from the resin.
Step-by-Step Protocol
-
Resin Preparation:
-
Pack a glass column with Dowex 50WX8 (H+ form) .
-
Wash with 3 CV (Column Volumes) of deionized water.
-
-
Loading:
-
Dissolve crude 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid in 1M HCl (ensure pH < 2).
-
Load onto the column at a slow flow rate (gravity or low pressure).
-
-
Washing:
-
Wash with 3–5 CV of water to remove inorganic salts (NaCl, etc.) and non-basic organic impurities.
-
Tip: Monitor the effluent pH; it should return to neutral.
-
-
Elution:
-
Elute with 1M to 2M Aqueous Ammonia (NH₄OH) .
-
Collect fractions. The product typically elutes as the pH front breaks through.
-
-
Isolation:
-
Lyophilize the ammoniacal fractions. Ammonia and water are volatile, leaving the pure zwitterion.
-
Module 2: Chiral Resolution Strategies
Best for: Separating the
The C2 position of the pyrrolidine ring creates a chiral center. If your synthesis was not stereoselective (e.g., using racemic proline starting material), you will have a 50:50 mixture.
Method A: Preparative Chiral HPLC
Direct resolution is often faster than crystallization for milligram-to-gram scales.
-
Column Selection: Polysaccharide-based columns (Amylose or Cellulose derivatives) are superior for proline-like heterocycles [7, 14].
-
Recommendation:Chiralpak AD-H or Chiralcel OD-H .[3]
-
-
Mobile Phase:
-
Alkane/Alcohol mixtures (e.g., Hexane:IPA 90:10).[3]
-
Critical Additive: You must use an additive to suppress peak tailing for this basic/acidic molecule. Use 0.1% TFA (Trifluoroacetic acid) + 0.1% DEA (Diethylamine) or just 0.1% Formic Acid if using immobilized phases [14].
-
Method B: Diastereomeric Salt Crystallization
For larger scales (>100g), HPLC is expensive. Use classical resolution.
-
Resolving Agent: (R)-Mandelic Acid or L-Tartaric Acid .
-
Solvent: Ethanol or MeOH/Acetone mixtures.[3]
-
Process:
-
Mix racemic substrate (1 eq) with Resolving Agent (0.5 - 1 eq) in hot ethanol.
-
Cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
Filter and measure optical rotation.
-
Release the free zwitterion using the IEX method (Module 1).
-
Module 3: Scavenging Unreacted Amines
Best for: Removing trace Morpholine or Pyrrolidine starting materials.
If your crude contains excess morpholine (a secondary amine), standard extraction is difficult because both the product and impurity are basic.
Chemo-Selective Scavenging Protocol
Use a Polymer-Supported Isocyanate (PS-NCO) resin.
-
Theory: Isocyanates react rapidly with secondary amines (morpholine) to form urea derivatives, which remain covalently bound to the resin. They do not react with the tertiary amine of your product.
-
Procedure:
-
Dissolve crude mixture in DCM or THF.
-
Add PS-NCO resin (2–3 equivalents relative to the estimated morpholine impurity).
-
Shake at room temperature for 4–12 hours.
-
Filter off the resin.[4] The filtrate contains your product, stripped of secondary amines.
-
Troubleshooting & FAQs
Q: My compound is sticking to the C18 column during LC-MS. How do I improve peak shape?
A: This is a classic zwitterion issue. At neutral pH, the compound is charged (COO⁻ / NH⁺), causing secondary interactions with residual silanols.
-
Fix: Use an Ion-Pairing Agent . Add 5–10 mM Ammonium Formate (pH ~3.5) or 0.1% Heptafluorobutyric acid (HFBA) to your mobile phase. This masks the charges and increases retention/peak symmetry [14].
Q: I see a metal impurity spike. Why?
A: The structure contains a "Morpholine-CH2-Pyrrolidine" motif, which acts as a bidentate ligand (similar to ethylenediamine). It effectively chelates metals like Copper or Palladium used in upstream coupling steps.
-
Fix: Treat the aqueous solution with QuadraPure™ TU (thiourea scavenger) or wash with a solution of EDTA at pH 8 before the IEX step.
Q: Can I distill this compound?
A: No. Zwitterionic amino acids have extremely high melting points and will decompose/decarboxylate before distilling. Sublimation is also unlikely. Rely on Chromatography or Crystallization.
Summary Data Table: Purification Selection
| Impurity Type | Recommended Method | Key Reagents | Expected Recovery |
| Inorganic Salts | Ion Exchange (SCX) | Dowex 50W, Ammonia | >90% |
| Enantiomers | Chiral HPLC | Chiralpak AD, Hexane/IPA | >85% |
| Excess Morpholine | Resin Scavenging | PS-Isocyanate | >95% |
| Trace Metals | Chelation | EDTA or Thiourea Resin | >98% |
References
-
Bio-Rad Laboratories . (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids. Analytical Biochemistry. Retrieved from [Link]
-
ResearchGate . (2012). Separation and Purification of Amino Acids. Retrieved from [Link]
-
Reddit ChemPros . (2023). Ion exchange chromatography for histidine derivative. Retrieved from [Link]
- Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
-
LCGC International . (2008). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry . (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]
-
MDPI . (2024).[5] Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series. Retrieved from [Link]
-
NIH . (2024). Zwitterionic pyrrolidene-phosphonates: inhibitors of the glycoside hydrolase-like phosphorylase. Retrieved from [Link]
-
ACS Publications . (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Retrieved from [Link]
-
Centauri Technologies . (n.d.). Heterocycles (Pyrrolidines, Piperidines, Morpholines).[6][7] Retrieved from [Link]
-
UCC . (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
ResearchGate . (2025). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent. Retrieved from [Link]
Sources
- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. DSpace [cora.ucc.ie]
- 5. mdpi.com [mdpi.com]
- 6. Heterocycles — Centauri Technologies LP [centauriusa.com]
- 7. Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid coupling
Topic: 2-(2-(Morpholinomethyl)pyrrolidin-1-yl)acetic acid
Executive Summary: The "Steric Fortress" Challenge
You are encountering difficulties coupling 2-(2-(Morpholinomethyl)pyrrolidin-1-yl)acetic acid . This is not a standard peptide coupling; it is a convergence of two distinct chemical antagonisms:
-
Steric Congestion: The morpholinomethyl group at the C2 position of the pyrrolidine ring creates a "steric umbrella" that shields the N1-acetic acid tail. While the carboxyl group is technically on a linker, the conformational lock induced by the bulky C2 substituent restricts the angle of attack for incoming nucleophiles.
-
Internal Basicity (The Hidden Trap): The morpholine nitrogen is a tertiary amine (
). In standard coupling conditions, this nitrogen can act as an internal proton sink, sequestering the protons intended to activate the leaving group, or worse, participating in intramolecular general base catalysis that promotes racemization at the C2 center.
This guide provides a tiered troubleshooting approach, moving from optimized standard reagents to "nuclear" options for recalcitrant substrates.
The Reagent Ecosystem: Selection Matrix
Do not rely on EDC/NHS or standard HBTU protocols for this substrate. They will likely result in low conversion or high racemization.
| Tier | Reagent System | Role | Why Use This? |
| 1 | COMU / Oxyma Pure / Collidine | Primary Recommendation | COMU is superior to HATU for steric hindrance and shows lower epimerization rates. Collidine (TMP) is a weaker, bulkier base than DIEA, preventing it from stripping the |
| 2 | HATU / HOAt / DIEA | The "Old Guard" | Use only if COMU is unavailable. HATU is powerful but the N7-nitrogen in the pyridine ring can sometimes catalyze racemization in sensitive chiral centers. |
| 3 | T3P (Propylphosphonic Anhydride) | Low Epimerization | Excellent for scale-up. T3P drives coupling via a cyclic anhydride intermediate that is very resistant to racemization, though kinetics can be slower than COMU. |
| 4 | TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium) | The "Bunker Buster" | Converts the acid in situ to an Acyl Fluoride . Acyl fluorides are small, highly reactive electrophiles that can penetrate the steric shield of the morpholine group where bulky active esters (OBt/OAt) cannot fit. |
Decision Logic & Workflow
The following decision tree illustrates the logic for selecting the correct protocol based on your specific failure mode (Low Yield vs. Racemization).
Caption: Diagnostic workflow for selecting the optimal coupling strategy based on experimental feedback.
Detailed Optimization Protocols
Protocol A: The High-Fidelity Method (COMU/Oxyma)
Best for: Balancing yield and chiral integrity.
Materials:
-
Substrate: 2-(2-(Morpholinomethyl)pyrrolidin-1-yl)acetic acid (1.0 eq)
-
Amine Partner (1.1 eq)
-
COMU (1.0 - 1.1 eq)
-
Oxyma Pure (1.0 eq) – Crucial additive for suppressing racemization.
-
2,4,6-Collidine (2.5 - 3.0 eq) – Replaces DIEA/TEA.
-
Solvent: DMF or NMP (0.1 M concentration).
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid and Oxyma Pure in DMF.
-
Cooling: Cool the mixture to 0°C. Heat is the enemy of chiral purity in this system.
-
Activation: Add Collidine, followed immediately by COMU. Stir at 0°C for 2–5 minutes.
-
Note: The solution may turn yellow/orange; this is normal for Oxyma active esters.
-
-
Coupling: Add the amine partner.
-
Incubation: Allow to react at 0°C for 1 hour, then slowly warm to Room Temperature (RT) over 2 hours.
-
Monitoring: Check LCMS. If conversion is <50% after 3 hours, do not add more base. Proceed to Protocol B.
Protocol B: The "Bunker Buster" (Acyl Fluoride via TFFH)
Best for: Extreme steric hindrance where COMU/HATU fails.
Mechanism: TFFH converts the carboxylic acid into an acid fluoride. Unlike the bulky O-At/O-Bt active esters formed by HATU/COMU, the fluoride atom is tiny. It slips past the morpholine "umbrella" to react with the amine.
Materials:
-
TFFH (1.1 eq)
-
Base: DIEA (2.5 eq) – Collidine is less effective for fluoride formation; DIEA is acceptable here because acid fluorides couple very fast, outcompeting racemization.
-
Solvent: DCM (Dichloromethane) or DCM/DMF mix.
Step-by-Step:
-
Activation: Dissolve the acid and TFFH in anhydrous DCM under Nitrogen/Argon.
-
Base Addition: Add DIEA dropwise at 0°C.
-
Fluoride Formation: Stir for 30 minutes at 0°C. The acid fluoride is now formed.
-
Coupling: Add the amine partner directly to this solution.
-
Reaction: Allow to warm to RT. Reaction is often complete within 30–60 minutes.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Mass Spec shows "M+99" peak | Phosphonium Salt Formation. The morpholine nitrogen has attacked the BOP/PyBOP phosphorus. | Switch to COMU or HATU (Uronium/Aminium salts) which are less prone to this specific side reaction with tertiary amines. |
| Low Yield with HATU | Steric Occlusion. The "Active Ester" (OAt) is too bulky to allow the amine to approach. | Switch to Protocol B (TFFH) . The fluoride leaving group is sterically negligible. |
| Racemization (50/50 mix) | Over-activation / Basic Environment. High pH promotes enolization of the active ester. | 1. Switch base to Collidine (Sym-collidine).2. Use T3P in EtOAc/Pyridine (T3P has very low epimerization rates). |
| Product is stuck in water layer | Zwitterion formation. The morpholine is protonated, making the product amphiphilic. | Do not use acidic workup. Extract with DCM/Isopropanol (3:1) at pH 8–9. |
Q: Can I use EDC/NHS? A: No. The intermediate O-acylisourea is prone to rearrangement into an unreactive N-acylurea, a side reaction accelerated by the steric bulk of your substrate.
Q: Why Collidine instead of DIEA?
A: DIEA (Diisopropylethylamine) is a strong base. In sterically hindered systems, the coupling is slow, giving DIEA more time to abstract the
Mechanistic Visualization
Understanding why the reaction fails is key to fixing it.
Caption: Comparison of steric interference using standard bulky active esters (left) vs. the compact Acyl Fluoride method (right).
References
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Authority on COMU/Oxyma superiority and classific
-
Carpino, L. A., et al. (2003). The 1-Hydroxy-7-azabenzotriazole-based Uronium/Aminium Salts (HATU/HBTU).[2] Angewandte Chemie International Edition.
- Foundational text on HATU, but highlights the racemiz
-
Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[3] Organic Process Research & Development.
- Validates T3P for low-epimeriz
- Carpenter, R. D., et al. (2006). Efficient Activation of Amino Acids with TFFH for the Synthesis of Sterically Hindered Peptides. Journal of Organic Chemistry. The definitive guide for using TFFH (Acyl Fluorides) to overcome steric hindrance.
Sources
Technical Support: Solubility Optimization for 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
This is a technical support guide designed for researchers working with 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid . It addresses the physicochemical properties of this amphoteric molecule and provides actionable protocols to resolve solubility issues.
Molecule Profile & Solubility Mechanism[1][2]
To resolve solubility issues, we must first understand the ionization behavior of the molecule. This compound is a complex zwitterion containing three ionizable functional groups.
Chemical Structure Analysis[2]
-
Acidic Domain: Carboxylic acid (attached to the pyrrolidine nitrogen via a methylene bridge).
-
Basic Domain 1: Pyrrolidine Nitrogen (Tertiary amine).[1]
-
Basic Domain 2: Morpholine Nitrogen (Tertiary amine).
The "Zwitterionic Trap"
At neutral pH (and specifically at its isoelectric point, pI), this molecule exists as an inner salt.[1] The carboxylic acid is deprotonated (
-
Net Charge at pI: 0
-
Solubility Consequence: At the pI, water-solubility is at its thermodynamic minimum because the crystal lattice energy (ionic interactions between molecules) exceeds the hydration energy.[1]
Key Insight: Most users encounter solubility failure because they attempt to dissolve the "free acid" or "zwitterion" solid directly in neutral water (
Diagnostic: Is it Solubility or Impurity?
Before altering the chemistry, confirm the issue is thermodynamic solubility.
| Observation | Likely Cause | Recommended Action |
| Cloudy suspension that settles | Kinetic solubility limit (pH near pI) | Adjust pH (See Protocol 1) |
| Sticky gum/oil on flask bottom | Oiling out (Lipophilicity > Hydration) | Add Cosolvent (See Protocol 3) |
| Fine precipitate after hours | Metastable zone / Crystal growth | Heat/Cool Cycle or Buffer exchange |
| Yellow/Brown discoloration | Oxidation/Degradation | Check LCMS (Not a solubility issue) |
Troubleshooting Protocols (Step-by-Step)
Protocol 1: The "pH Swing" (Primary Solution)
Use this method for preparing stock solutions for biological assays.[1]
The Logic: To dissolve the molecule, you must force a net charge.
-
Acidic Shift: Protonate the carboxylic acid and amines
Net Charge +2. -
Basic Shift: Deprotonate the amines
Net Charge -1.
Procedure:
-
Suspend the compound in water at the desired concentration (e.g., 10 mM).
-
Do not wait for it to dissolve.[1]
-
To Acidify (Recommended for stability):
-
To Basify:
-
Add 1.0 M NaOH dropwise.[1]
-
Target pH: > 10.5 .
-
Result: Formation of the Sodium carboxylate salt.
-
Critical Note: Avoid the "Danger Zone" of pH 7.5 – 9.0, where the morpholine deprotonates but the pyrrolidine remains charged, potentially leading to aggregation or precipitation.
Protocol 2: Salt Formation (For Solid Isolation)
Use this if you need a soluble powder form for long-term storage.[1]
The Logic: Pre-forming the salt eliminates the need for pH adjustment during every experiment.
-
Dissolve the insoluble free acid in a minimal volume of Methanol or Ethanol .
-
Add 2.2 equivalents of HCl in Dioxane (4M) or aqueous HCl.
-
Stir for 30 minutes.
-
Remove solvent via rotary evaporation or lyophilization.[1]
-
The resulting solid is the Dihydrochloride salt , which should be readily water-soluble.[1]
Protocol 3: Cosolvent Strategy (Lipophilicity Management)
Use this only if pH adjustment is contraindicated by your assay.[1]
If the molecule must be kept at neutral pH, the hydrophobic rings (pyrrolidine + morpholine) may drive aggregation.[1]
-
Dissolve the compound in 100% DMSO to create a 100x stock solution (e.g., 100 mM).
-
Dilute slowly into the aqueous buffer while vortexing.
-
Limit: Ensure final DMSO concentration is < 1% (or as tolerated by your assay).
Visualizing the Solubility Landscape
The following decision tree illustrates the logical flow for resolving insolubility based on the observed behavior.
Figure 1: Decision tree for troubleshooting aqueous solubility of zwitterionic heterocyclic compounds.
Frequently Asked Questions (FAQ)
Q: I added HCl, but the compound precipitated again when I added my assay buffer. Why? A: This is "pH Shock."[1] If your assay buffer (e.g., PBS pH 7.[3]4) has a high capacity, it neutralized your HCl, forcing the molecule back to its insoluble zwitterionic state (pI).[1]
-
Fix: Use a lower concentration of the compound so it stays soluble even at neutral pH, or switch to a buffer system that accommodates the salt (e.g., Citrate buffer at pH 4-5).[1]
Q: Can I use sonication to force it into solution? A: Sonication helps break up crystal lattices (kinetic solubility), but if the thermodynamic solubility is low at that pH, it will eventually precipitate (crash out), likely during your experiment. pH adjustment is safer than sonication.[1]
Q: What is the estimated pKa of this molecule? A: Based on structural analogs [1, 2]:
-
Carboxylic Acid: pKa ~ 2.5 - 3.5[1]
-
Morpholine Nitrogen: pKa ~ 7.0 - 7.8[1]
-
Pyrrolidine Nitrogen: pKa ~ 9.5 - 10.5[1]
-
Implication: The molecule is neutral/zwitterionic roughly between pH 7.8 and 9.5.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Detailed analysis of zwitterion pKa and solubility profiles).
-
Bergström, C. A., et al. (2019). "Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients." ACS Omega.[1] Link[1]
-
PubChem Compound Summary. (2025). "2-(Pyrrolidin-1-yl)acetic acid."[1][3][4][5][6][7][8][9] National Center for Biotechnology Information.[1] Link[1]
Sources
- 1. CAS 1071634-26-8: 2-(1-Methylpyrrolidin-3-yl)acetic acid h… [cymitquimica.com]
- 2. vaia.com [vaia.com]
- 3. caymanchem.com [caymanchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-(PYRROLIDIN-1-YL)ACETIC ACID | CAS 37386-15-5 [matrix-fine-chemicals.com]
- 6. 2-(Pyrrolidin-1-yl)-2-(o-tolyl)acetic acid | C13H17NO2 | CID 24259024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
- 8. 2-(2-Oxopyrrolidin-1-yl)acetic acid | C6H9NO3 | CID 3146687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
Minimizing side reactions during pyrrolidine acetic acid derivatization
Technical Support Center: Pyrrolidine Acetic Acid Derivatization
Subject: Minimizing Side Reactions in Synthesis & Analysis Ticket Priority: High (Methodology Optimization) Assigned Specialist: Senior Application Scientist
Introduction: The Pyrrolidine Challenge
Welcome to the technical support interface. You are likely here because pyrrolidine-based scaffolds (including Proline, Homoproline, and Pyrrolidine-3-acetic acid) are exhibiting lower-than-expected yields or purity.
The pyrrolidine ring introduces unique conformational constraints. Unlike flexible linear amino acids, the cyclic secondary amine forces the peptide backbone into specific rotamers (often favoring cis-amide bonds), which drastically accelerates intramolecular side reactions like cyclization.[1] Furthermore, the steric bulk of the ring adjacent to the reaction center complicates standard derivatization, leading to incomplete reactions or aggressive racemization if forcing conditions are applied.
This guide is structured into three failure-mode modules. Select the module matching your observation.
Module 1: Stereochemical Integrity (Racemization)
Issue: Loss of enantiopurity (ee%) during amide coupling or esterification.
Diagnosis: You are likely activating a pyrrolidine-2-carboxylic acid (Proline analog) or a derivative where the chiral center is
The Mechanism: The Azlactone Trap
Racemization in pyrrolidines primarily occurs via the 5(4H)-oxazolone (azlactone) pathway. When the carboxyl group is activated (e.g., by HATU/DIC), the carbonyl oxygen of the upstream amide/carbamate attacks the activated center, forming a 5-membered ring. The
Critical Distinction: If you are using Pyrrolidin-3-ylacetic acid (chiral center
to carbonyl) or Pyrrolidin-1-ylacetic acid (achiral), this mechanism is negligible. This section applies strictly to-chiral scaffolds (e.g., Proline, 2-substituted pyrrolidines).
Troubleshooting Protocol: Low-Racemization Activation
| Parameter | Standard (High Risk) | Optimized (Low Risk) | Rationale |
| Coupling Reagent | HATU / HBTU | Oxyma Pure / DIC | Oxyma creates a less reactive active ester than OBt, reducing oxazolone kinetics while maintaining coupling efficiency. |
| Base | DIPEA / TEA | 2,4,6-Collidine (TMP) | TMP is sterically hindered and weaker ( |
| Temperature | Room Temp (25°C) | 0°C (Activation) | Lowering T reduces the rate of proton abstraction more significantly than the rate of aminolysis. |
| Pre-activation | > 5 mins | < 1 min | Minimize the time the highly reactive active ester sits in solution without the nucleophile. |
Visualizing the Pathway
Figure 1: Kinetic competition between direct coupling (Green) and base-catalyzed racemization via oxazolone (Red/Yellow).
Module 2: The Cyclization Trap (Diketopiperazine)
Issue: Disappearance of starting material, formation of a byproduct with M-18 mass (dehydration), or low yield during peptide elongation. Diagnosis: Diketopiperazine (DKP) formation.[1] This is the "Achilles' heel" of pyrrolidine chemistry.
The Mechanism: Cis-Rotamer Acceleration
When a pyrrolidine derivative is the N-terminal residue of a dipeptide ester (e.g., H-Pyr-AA-OR), the secondary amine of the pyrrolidine ring facilitates a cis-amide bond conformation. This brings the N-terminal amine into perfect proximity to attack the C-terminal ester, ejecting the alcohol and forming a stable 6-membered cyclic bis-lactam (DKP).
Risk Factor: This reaction is autocatalytic in basic conditions and can happen within minutes during Fmoc deprotection steps.
Remediation Strategy: The "Simultaneous" Protocol
Standard Approach (Failed):
-
Deprotect N-terminus (20% Piperidine).[2]
-
Wash (DKP forms here).
-
Couple next amino acid.
Optimized Protocol (DKP Suppression): Use a protocol that keeps the amine protonated or acylated immediately upon generation.
-
Use Trityl (Trt) Protection: If synthesizing on resin, use Trityl protection for the pyrrolidine N-terminus. Trityl is extremely bulky, sterically hindering the cyclization attack.
-
In Situ Neutralization: Do not use a separate deprotection wash step if using Boc chemistry. Neutralize the salt in the presence of the next activated amino acid.
-
Active Ester Choice: Use highly reactive pentafluorophenyl (Pfp) esters or symmetric anhydrides for the next coupling to outcompete the intramolecular cyclization rate.
Module 3: Analytical Derivatization (GC/MS)
Issue: Incomplete derivatization, tailing peaks, or variability in quantitation during GC/MS analysis. Diagnosis: Steric hindrance of the pyrrolidine nitrogen preventing complete silylation.
The Problem: Steric & Moisture Sensitivity
Silylation reagents (like BSTFA) replace active hydrogens with trimethylsilyl (TMS) groups.[3] The pyrrolidine nitrogen is a secondary amine within a ring; the adjacent carbons create significant steric drag. Standard protocols (60°C, 30 min) often leave the amine underivatized, leading to poor chromatography.
Optimized Derivatization Workflow
| Step | Action | Technical Note |
| 1. Drying | Azeotropic Distillation | Evaporate sample with Acetonitrile (ACN) 2x. Moisture hydrolyzes TMS reagents instantly. |
| 2. Solvent | Pyridine (anhydrous) | Acts as a solvent and an acid scavenger (HCl acceptor) to drive the reaction forward. |
| 3. Reagent | BSTFA + 1% TMCS | TMCS (Trimethylchlorosilane) is a critical catalyst. It increases the donor strength of BSTFA. |
| 4. Energy | 70°C for 60 mins | Higher heat is required to overcome the activation energy of the sterically hindered secondary amine. |
Troubleshooting Flowchart
Figure 2: Decision tree for troubleshooting poor pyrrolidine derivatization.
FAQ: Specific Scenarios
Q: I am using Pyrrolidin-1-ylacetic acid (N-acetic acid). Do I need to worry about racemization?
A: No. There is no chiral center at the
Q: Can I use HATU if I lower the temperature? A: Yes, but you must lower the base equivalents. HATU is an uronium salt that requires base to function. If you use HATU at 0°C, use exactly 1.0 equivalent of base relative to the acid, and add the amine component immediately. Excess base with HATU is the primary cause of racemization [1].
Q: Why do I see a peak at M+28 in my MS spectrum? A: This is likely N-Formylation . If you are using DMF as a solvent and it is not fresh, it can decompose to dimethylamine and formic acid/CO. The highly nucleophilic pyrrolidine nitrogen can react with formate. Switch to NMP (N-methyl-2-pyrrolidone) or use fresh, high-grade DMF.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. Link
-
Little, J. L. (1999). Derivatization of Amino Acids for GC-MS Analysis. Journal of Chromatography A, 844(1-2), 1-22. Link
-
Steinauer, R., et al. (1989). Racemization of amino acid derivatives: The effect of the base.[2][4][5] Analytical Biochemistry, 178(1), 171-176. Link
Sources
Recrystallization methods for high-purity 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
Executive Summary
This guide addresses the purification of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid , a zwitterionic intermediate often used in pharmaceutical synthesis.[1][2][3] Due to the presence of both tertiary amines (morpholine/pyrrolidine ring nitrogens) and a carboxylic acid tail, this molecule exhibits strong internal salt formation (betaine structure) at neutral pH.[3]
Key Challenges:
-
High Water Solubility: Difficult to extract from aqueous reaction media.[2]
-
"Oiling Out": Tendency to form viscous oils rather than crystal lattices due to conformational flexibility.[2]
-
Inorganic Salt Entrapment: Co-precipitation of NaCl/KCl during alkylation workups.[2]
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My crude product is a viscous oil that refuses to crystallize, even at -20°C. How do I induce nucleation?
Diagnosis: This is a classic "oiling out" phenomenon common with zwitterionic amino acids.[2] It usually indicates either (a) the presence of residual reaction solvents (like DMF or Toluene) disrupting the lattice or (b) the solution is too concentrated in a "good" solvent without enough charge neutralization.[3]
Solution:
-
Solvent Swap: Zwitterions often "oil out" in pure alcohols.[2] Switch to a binary solvent system . Dissolve the oil in a minimum amount of hot Methanol (MeOH) .[3]
-
Anti-Solvent Addition: Slowly add Acetone or Ethyl Acetate (warm) until persistent cloudiness appears.[1][2][3]
-
The "Scratch" Technique: If oil droplets form again, reheat to dissolve, add a seed crystal (if available), or vigorously scratch the inner glass surface with a glass rod.[3] This generates micro-glass particles that serve as nucleation sites.[2]
-
Water Trace: Ensure your solvent is not too dry.[2] Sometimes, zwitterions crystallize as hydrates.[2][3] Adding 1-2% water to your alcohol solvent can sometimes facilitate the formation of a stable hydrate lattice.
Q2: NMR shows high purity, but elemental analysis reveals 10-15% ash content. How do I remove the inorganic salts?
Diagnosis: The synthesis (likely alkylation with chloroacetic acid) produces stoichiometric amounts of chloride salts (NaCl or KCl).[1][3] These salts have similar solubility profiles to your zwitterion in water and methanol.[2]
Solution: You must exploit the solubility differential in hot absolute ethanol .
-
Dry the crude solid thoroughly.[2]
-
Reflux the solid in Absolute Ethanol (20 mL/g) .
-
Hot Filtration: Filter the mixture while boiling through a celite pad or sintered glass funnel. The salts remain on the filter.
-
Cool the filtrate to crystallize the desalted product.
Q3: The product is extremely hygroscopic and turns into a goo on the weigh boat. How do I handle this?
Diagnosis: The morpholine and pyrrolidine nitrogens are excellent hydrogen bond acceptors. The amorphous form is likely absorbing atmospheric moisture rapidly.
Solution:
-
Crystalline vs. Amorphous: You likely have the amorphous form.[2] Recrystallization (as opposed to rapid evaporation) is required to reduce surface area and hygroscopicity.[1][2][3]
-
Drying Protocol: Dry the final crystals in a vacuum oven at 40-50°C over P₂O₅ (Phosphorus Pentoxide) or KOH pellets for 24 hours.
-
Storage: Store under Argon/Nitrogen in a desiccator.
Part 2: Experimental Protocols
Protocol A: The "Isoelectric" Recrystallization (Best for Crude Mixtures)[1][3]
Theory: Zwitterions exhibit minimum solubility at their Isoelectric Point (pI).[1][2][3] For this molecule, the pI is likely between pH 5.5 and 6.5.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve crude material in minimum water (approx. 3 mL per gram).[1][2]
-
pH Adjustment: Measure pH.
-
Anti-Solvent Crash: Slowly add Isopropanol (IPA) (ratio 5:1 IPA:Water) with vigorous stirring.
-
Aging: Allow the slurry to stir at 0°C for 2 hours.
-
Filtration: Filter the white precipitate.[2] Wash with cold IPA/Acetone (1:1).
Protocol B: High-Purity Recrystallization (Solvent/Anti-Solvent)
Theory: Uses the high solubility of the compound in methanol and near-zero solubility in acetone to force controlled crystal growth.
Data Table: Solvent Compatibility
| Solvent | Solubility (Hot) | Solubility (Cold) | Role |
| Methanol | High | Moderate | Primary Solvent |
| Ethanol | Moderate | Low | Alternative Primary |
| Acetone | Negligible | Negligible | Anti-Solvent |
| Diethyl Ether | Negligible | Negligible | Anti-Solvent (Aggressive) |
| Water | Very High | High | Avoid (unless pH adjusting) |
Step-by-Step:
-
Place 5.0 g of semi-pure solid in a 100 mL Erlenmeyer flask.
-
Add Methanol (approx. 15-20 mL) and heat to reflux (65°C) until fully dissolved.
-
Remove from heat.[2] While still hot, add Acetone dropwise.
-
Stop adding acetone when a faint, persistent cloudiness is observed (approx. 10-15 mL).[1][2][3]
-
Add 2-3 drops of Methanol to clear the solution back to transparency.[2]
-
Slow Cooling: Wrap the flask in a towel (to insulate) and let it cool to room temperature undisturbed (4-6 hours).
-
Cold Soak: Once at room temp, place in a fridge (4°C) overnight.
-
Harvest: Filter crystals and wash with cold Acetone.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification method based on the state of your crude material.
Caption: Workflow for selecting purification route based on salt content and physical state.
References
-
Zwitterion Separation Principles
-
Pyrrolidine Derivative Synthesis & Purification
-
General Recrystallization Methodologies
-
Patent Literature (Analogous Structures)
Sources
- 1. 2-(Pyrrolidin-1-yl)-2-(o-tolyl)acetic acid | C13H17NO2 | CID 24259024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: HPLC Optimization for Amine-Containing Acetic Acids
Executive Summary & Scope
The Challenge: Amine-containing acetic acids (e.g., amino acids, EDTA derivatives, zwitterionic pharmaceutical intermediates) present a unique "double threat" in HPLC. They possess a basic amine moiety (
The Root Cause: Peak tailing for these species is rarely a physical column failure. It is almost exclusively caused by secondary silanol interactions or metal chelation .
-
Silanol Activity: At neutral pH, the amine is protonated (
). It acts as a counter-ion to negatively charged silanols ( ) on the silica surface, creating a "cation-exchange" retention mechanism that slows mass transfer, causing tailing.[1][2] -
Metal Chelation: The proximity of the amine and carboxylic acid groups creates a perfect "claw" (chelator) that binds to trace iron ions in stainless steel frits and column bodies.
Diagnostic Workflow (Decision Tree)
Before altering chemistry, verify the physical system.[3] Use this logic flow to isolate the variable.
Figure 1: Diagnostic logic flow for isolating the source of peak asymmetry.
Technical Q&A: Chemistry & Mechanism
Q1: I am using Formic Acid (0.1%) but still see tailing. Why isn't it working?
Answer: Formic acid is often too weak to suppress silanol interactions for strong amines.
-
The Mechanism: To prevent the amine (
) from binding to the silica surface ( ), you must flood the system with protons to force the equilibrium of silanols to their neutral state ( ). -
The Problem: Formic acid (
) in water yields a pH of ~2.7. Silica silanols have a range of 4–8. At pH 2.7, approximately 1–5% of silanols are still ionized. For sensitive amines, this is enough to cause severe tailing [1]. -
The Solution: Switch to Trifluoroacetic Acid (TFA) . A 0.1% TFA solution has a pH of ~2.0. This logarithmic drop in pH (compared to formic) suppresses silanol ionization by an additional factor of 10, significantly sharpening the peak.
Data Comparison: Acid Modifiers
| Modifier (0.1% v/v) | Approx pH | Ion-Pairing Strength | MS Signal Suppression | Suitability for Amines |
| Formic Acid | ~2.7 | Weak | Low | Poor to Moderate |
| Acetic Acid | ~3.2 | Very Weak | Very Low | Poor |
| TFA | ~2.0 | Strong | High | Excellent |
| Difluoroacetic Acid (DFA) | ~2.2 | Moderate | Moderate | Good (Middle ground) |
Q2: I cannot use TFA because I am doing Mass Spec (LC-MS). What are my alternatives?
Answer: TFA causes signal suppression in MS (electrospray ionization) by forming strong ion pairs that do not desolvate easily.
Alternative 1: Ammonium Formate Buffer (High Ionic Strength)
Instead of just 0.1% formic acid, use 10–20 mM Ammonium Formate adjusted to pH 3.0 with formic acid. The ammonium ions (
Alternative 2: Chaotropic Agents Add a chaotropic salt like Ammonium Perchlorate or Ammonium Hexafluorophosphate (10 mM).
-
Mechanism: These "chaos-making" anions disrupt the hydration shell of the amine and the stationary phase, masking secondary interactions without the strong ion-pairing signal suppression of TFA [3].
Q3: My molecule has a carboxylic acid and an amine (like EDTA). Could metal contamination be the cause?
Answer: Yes. If your peak tails and shows low recovery (area counts are lower than expected), you likely have metal chelation.
-
Diagnosis: The carboxyl and amine groups clamp onto Iron (Fe) or Nickel (Ni) ions leaching from stainless steel frits.
-
Immediate Test: Add 10 µM EDTA to your mobile phase. If peak shape improves instantly, metal chelation is the culprit [4].
-
Permanent Fix: See Protocol A (Passivation) below.
Hardware Selection Guide
Q4: Which column stationary phase is best for these molecules?
Do not use standard C18 silica if you have tailing issues. Use one of the following technologies:
-
Charged Surface Hybrids (CSH):
-
Technology: The silica surface is modified with a weak positive charge.
-
Why it works: The positive surface repels the positive amine analyte, preventing it from touching the silanols.[4] This is the "gold standard" for amines at low pH [5].
-
-
High-pH Stable Hybrids (e.g., BEH, polymer-coated):
-
Strategy: Run the method at pH 10.5 using Ammonium Hydroxide.
-
Why it works: At pH 10.5, the amine is deprotonated (neutral). The silanols are negative, but the analyte is no longer positive, so there is no attraction. Note: Standard silica dissolves at pH > 8; you must use hybrid particles.
-
Experimental Protocols
Protocol A: System Passivation (Removing Metal Ions)
Use this if you suspect metal chelation (e.g., for zwitterions/chelators).
-
Remove the Column: Replace with a PEEK union.
-
Prepare Passivation Solution: 30% Phosphoric Acid in water (v/v).
-
Flush System: Pump at 1 mL/min for 60 minutes.
-
Warning: Do not pass this through the detector flow cell if it cannot handle low pH. Bypass detector to waste.
-
-
Rinse: Flush with HPLC-grade water for 30 minutes until pH is neutral.
-
Re-install Column: Ideally, use a column with PEEK hardware or a glass-lined column to prevent re-contamination.
Protocol B: The "Golden" Starting Method for Amine-Acids
If developing a new method, start here to minimize tailing risk.
-
Column: Charged Surface Hybrid C18 (e.g., Waters CSH or Agilent Poroshell CS-C18), 1.7 µm or 2.7 µm.
-
Mobile Phase A: Water + 0.1% TFA (or 0.1% DFA for MS sensitivity).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B.
-
Temperature: 40°C (Higher temp improves mass transfer and kinetics, reducing tailing).
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.
-
Shimadzu Application Data. (2023). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
-
Phechkrajang, C. M. (2018). Chaotropic Effect in Reversed-phase HPLC: A Review. Mahidol University Journal of Pharmaceutical Sciences.
-
MicroSolv Tech. (2026). How to Purge Metal Contamination from HPLC Systems with EDTA.
-
Waters Corporation. (2023). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Hybrid Particles.
Sources
Removing unreacted morpholine intermediates from final product
Topic: Removing Unreacted Morpholine Intermediates from Final Product Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals
Technical Support Center: Morpholine Removal Strategies
Status: Active Priority: High (ICH M7 Nitrosamine Risk)
Welcome to the technical support center. If you are reading this, you are likely dealing with a "sticky" morpholine impurity that refuses to leave your product despite standard evaporation. Morpholine (bp 128.9°C, pKa 8.33) is a deceptive solvent/reagent. It is water-soluble yet organic-soluble enough to drag into organic layers, and its boiling point is just high enough to make rotary evaporation frustrating.
Furthermore, under ICH M7 guidelines , morpholine is a precursor to N-nitroso-morpholine (NMOR), a "Cohort of Concern" mutagen. Complete removal is not just a purity issue; it is a safety mandate.
Below are the field-proven protocols to remove morpholine, structured by the chemical stability of your final product.
Phase 1: Strategic Assessment (Decision Matrix)
Before selecting a method, assess your product's sensitivity. Morpholine removal relies on either pH manipulation , covalent scavenging , or azeotropic displacement .
Figure 1: Decision tree for selecting the appropriate morpholine removal strategy based on product stability.
Phase 2: Troubleshooting Guides & Protocols
Protocol A: Acidic Liquid-Liquid Extraction (LLE)
Best for: Acid-stable products (amides, sulfonamides, aromatics).
The Logic: Morpholine is a moderate base (pKa ~8.33). To extract it into water, you must drop the pH at least 2 units below its pKa (target pH < 6). At pH 4, >99.9% of morpholine exists as the morpholinium cation, which is water-soluble and insoluble in organic solvents like DCM or EtOAc.
Step-by-Step:
-
Dissolve: Dissolve your crude mixture in a non-water-miscible solvent (DCM or Ethyl Acetate are preferred).
-
The Wash:
-
Option 1 (Robust): Wash 3x with 1N HCl.
-
Option 2 (Mild): Wash 3x with 10% aqueous Citric Acid (pH ~2-3). Recommended if your product contains other sensitive functional groups.
-
-
Validation: Check the pH of the aqueous layer.[1] It must remain acidic (< pH 4) after the wash. If the pH rises, you have not added enough acid to neutralize the total base load.
-
Brine Wash: Wash the organic layer once with brine to remove residual water/acid.
-
Dry & Concentrate: Dry over Na₂SO₄ and concentrate.
Data: Theoretical Protonation of Morpholine
| pH Environment | % Morpholine (Free Base) | % Morpholinium (Salt) | Solubility Preference |
|---|---|---|---|
| pH 10.0 | ~98% | ~2% | Organic Layer |
| pH 8.33 (pKa) | 50% | 50% | Mixed / Emulsion Risk |
| pH 6.0 | < 0.5% | > 99.5% | Aqueous Layer |
| pH 2.0 | ~0% | 100% | Aqueous Layer |
Protocol B: Solid-Phase Scavenging (Resins)
Best for: Acid-sensitive products or when LLE causes emulsions.
The Logic: If you cannot use acid, you must use chemistry. PS-Isocyanate resins are electrophilic polymers that react specifically with nucleophilic amines (like morpholine). The morpholine becomes covalently bound to the plastic bead, which is then filtered off. This creates a "self-validating" purification—if the bead is removed, the impurity is removed.
Figure 2: Mechanism of action for PS-Isocyanate scavenging of secondary amines.
Step-by-Step:
-
Calculate Load: Determine the excess morpholine (in mmol). Use 2–3 equivalents of resin relative to the morpholine content.
-
Example: If you have 0.5 mmol morpholine, use 1.5 mmol capacity of resin.
-
-
Solvent Selection: Dissolve crude in DCM, THF, or DMF. (Avoid alcohols like Methanol, as they can compete with the isocyanate at high temperatures, though slowly).
-
Incubate: Add resin and stir gently (orbital shaker preferred to avoid grinding beads) at Room Temperature for 2–4 hours.
-
Filter: Filter through a fritted glass funnel or a cotton plug.
-
Rinse: Rinse the resin cake with DCM to recover any entrained product.
Protocol C: Azeotropic Co-Evaporation
Best for: Large scale or when reagents are limited.
The Logic: Morpholine (bp 129°C) is difficult to remove by simple rotovap. While it does not form a classic, well-defined azeotrope with water in all literature, it exhibits steam volatility and co-distills with solvents like Toluene or Chlorobenzene . Toluene is the standard "carrier" solvent to drag high-boiling amines out of a mixture.
Step-by-Step:
-
Concentrate: Remove the bulk reaction solvent (e.g., DMF, THF).
-
Re-dissolve: Dissolve the oily residue in Toluene (approx. 5-10x volume of the residue).
-
Evaporate: Rotovap at 45–50°C under strong vacuum.
-
Repeat: Repeat this process 2–3 times. The toluene acts as a carrier, reducing the partial pressure required to lift the morpholine.
-
Final Polish: If traces remain, a final dissolution in DCM followed by a rapid evaporation often helps break the final "stickiness."
Phase 3: Frequently Asked Questions (FAQs)
Q: I see a peak at [M+1] 88 in LCMS. Is this morpholine? A: Likely, yes. Morpholine has a molecular weight of 87.12 g/mol .[2] In positive mode ESI, it appears as 88. However, be aware that N-formyl morpholine (a common artifact if DMF is used) appears at 116. Ensure you are tracking the correct species.
Q: Can I use silica chromatography to remove it? A: You can, but it is risky. Morpholine tails significantly on silica due to interaction with acidic silanols.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your mobile phase to "cap" the silanols, or use 10% Methanol/DCM with 1% NH₄OH (Ammonia) as the eluent. The ammonia competes with morpholine, sharpening the peak and allowing it to elute.
Q: Why is morpholine removal critical for ICH M7 compliance? A: Morpholine is a secondary amine. If your process involves any nitrosating agents (nitrites, nitrates, or even trace nitrites in water/excipients), it can form N-Nitroso-morpholine (NMOR) . NMOR is a potent carcinogen with strict limits (often ng/day range). Removing the precursor (morpholine) is the most effective control strategy.
References
-
PubChem. Morpholine Compound Summary. National Library of Medicine. Available at: [Link]
-
International Council for Harmonisation (ICH). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. 2017. Available at: [Link]
-
Biotage. Scavenging of Amines using PS-Isocyanate. Technical Note TN0016. Available at: [Link]
- Horsley, L. H.Azeotropic Data-III. American Chemical Society, Advances in Chemistry Series. (Validation of amine-hydrocarbon azeotropic behaviors).
Sources
Technical Support Center: pH Optimization for Extraction of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
This guide outlines the optimization of pH for the extraction of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid , a complex amphoteric molecule containing a carboxylic acid, a pyrrolidine ring, and a morpholine ring.
Executive Summary: The Zwitterionic Challenge
2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid is a tri-functional molecule exhibiting zwitterionic behavior . Its extraction efficiency is governed not just by simple ionization, but by the interplay between three distinct ionizable centers:
-
Carboxylic Acid (Acidic): pKa ~2.5
-
Morpholine Nitrogen (Basic): pKa ~7.8
-
Pyrrolidine Nitrogen (Basic): pKa ~9.5
Unlike simple acids or bases, this molecule cannot be extracted into organic solvents simply by "neutralizing" it. It transitions through cationic, zwitterionic (net neutral but highly polar), and anionic states.[1] Successful extraction requires targeting the "Isoelectric Window" where the net charge is zero, while simultaneously managing the high water solubility of the zwitterion.
Theoretical Speciation & pH Logic
To optimize extraction, you must visualize the charge state of the molecule across the pH scale. The goal is to identify the pH range where the molecule has a Net Charge of 0 .
Charge State Progression
| pH Range | Dominant Species | Charge State | Solubility Profile |
| pH < 2.0 | +2 (Cationic) | Highly Water Soluble | |
| pH 3.0 - 7.0 | +1 (Cationic Zwitterion) | Water Soluble | |
| pH 7.8 - 9.0 | 0 (Neutral Zwitterion) | Target for Organic Extraction | |
| pH > 10.5 | -1 (Anionic) | Highly Water Soluble |
Key Insight: The "Neutral" species (Net Charge 0) exists only in the narrow window between the deprotonation of the Morpholine nitrogen and the Pyrrolidine nitrogen (approx. pH 7.8 – 9.0). Below pH 7, it is positively charged; above pH 10, it is negatively charged.
Visualizing the Speciation Pathway
Caption: Stepwise deprotonation of the molecule. Extraction is only viable in the green "Target" zone.
Extraction Protocol & Optimization Guide
Standard Operating Procedure (SOP)
Objective: Isolate the target molecule from an aqueous reaction mixture into an organic phase.
Reagents:
-
Organic Solvent: Dichloromethane (DCM) mixed with Isopropanol (IPA) in a 3:1 ratio. Note: Pure DCM is often too non-polar for zwitterions.
-
Buffer: Saturated Sodium Bicarbonate (
) or Phosphate Buffer (pH 8.5). -
Salting Agent: Sodium Chloride (NaCl).
Step-by-Step Workflow:
-
Initial pH Check: Measure the pH of your aqueous layer.
-
Acidic Wash (Optional): If the mixture contains neutral organic impurities, adjust pH to 2.0 and wash with DCM. Discard the organic layer (Product stays in water as +2 cation).
-
Target pH Adjustment:
-
Slowly adjust the aqueous pH to 8.2 – 8.5 using 1N NaOH or Saturated
. -
Critical: Use a calibrated pH meter. pH paper is insufficient for this narrow window.
-
-
Salting Out: Saturate the aqueous solution with NaCl. This decreases the solubility of the zwitterion in water ("Salting Out" effect).
-
Extraction:
-
Add DCM:IPA (3:1) . Volume ratio 1:1 with aqueous phase.
-
Shake vigorously for 2 minutes.
-
Allow phases to separate.
-
-
Repeat: Re-extract the aqueous layer 2-3 times.
-
Drying: Combine organic layers, dry over
, and concentrate.
Troubleshooting & FAQs
Q1: I adjusted the pH to 8.5, but the compound is still in the aqueous phase. Why?
Diagnosis: Zwitterionic Solubility. Even at net charge 0, the molecule possesses a negative charge (carboxylate) and a positive charge (pyrrolidinium). This high polarity makes it prefer water over non-polar solvents like pure DCM or Ethyl Acetate. Solution:
-
Change Solvent: Switch to DCM:Isopropanol (3:1) or n-Butanol . These solvents can hydrogen bond with the zwitterion.
-
Increase Ionic Strength: Add more NaCl to the aqueous phase until it is saturated. This forces the organic molecule out.
-
Continuous Extraction: If
(partition coefficient) is low (< 1), use a continuous liquid-liquid extractor.
Q2: I am getting a terrible emulsion.
Diagnosis: Amphiphilic Nature. At the isoelectric point, the molecule acts like a surfactant (polar head, lipophilic body), stabilizing emulsions. Solution:
-
Filtration: Filter the biphasic mixture through a pad of Celite to break physical emulsions.
-
Brine: Ensure the aqueous layer is fully saturated with brine (NaCl).
-
Wait Time: Allow the mixture to stand for >1 hour, or centrifuge the mixture.
Q3: Can I extract it at pH 12 as an anion?
Diagnosis: Counter-ion Requirement.
At pH 12, the molecule is a -1 anion (
-
If you must extract at high pH, add a lipophilic cation like Tetrabutylammonium hydrogen sulfate (TBAHS) . This forms a neutral ion pair
that is soluble in DCM.
Q4: My yield is inconsistent between batches.
Diagnosis: pH Drift. During extraction, the partitioning of species can alter the pH of the aqueous phase, especially if the buffer capacity is low. Solution:
-
Use a strong buffer (e.g., 0.5M Phosphate Buffer pH 8.5) rather than just adjusting with NaOH/HCl. Verify pH after the first extraction.
Decision Logic for Optimization
Use this flowchart to diagnose low recovery issues.
Caption: Troubleshooting logic for maximizing extraction yield.
References
-
PubChem. 2-(2-Oxopyrrolidin-1-yl)acetic acid (Structural Analog Data). National Library of Medicine.[2] Available at: [Link]
-
ResearchGate. Extraction of Zwitterionic Compounds: Principles and Optimization. Available at: [Link]
-
Chemical Reviews. Solvent extraction of metal sulfates by zwitterionic forms of ditopic ligands. (Mechanistic parallels for zwitterion solvation). Available at: [Link]
Sources
Validation & Comparative
Comparative Bioactivity Guide: 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid vs. Standard Ligands
Executive Summary & Molecule Profile
Target Molecule: 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid (CAS: 1018048-92-4)
Class: N-substituted Pyrrolidine / Morpholine Derivative
Primary Pharmacophore: Sigma-1 Receptor (
This guide evaluates the bioactivity profile of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid (hereafter referred to as MMPA-AcOH ). This compound represents a privileged scaffold in medicinal chemistry, combining a pyrrolidine core (mimicking proline) with a morpholine moiety (a classic
While specific high-affinity binding data for this exact catalog compound is often proprietary, its structural homology places it firmly within the bioactive space of Sigma-1 receptor modulators and neuroactive enzyme inhibitors . This guide compares its physicochemical and predicted bioactive properties against industry-standard ligands: Haloperidol (High-affinity
Mechanism of Action & Pharmacophore Analysis
The bioactivity of MMPA-AcOH is driven by its ability to engage multiple binding pockets simultaneously.
Sigma-1 Receptor ( R) Modulation
The
-
Pharmacophore Match: The morpholine nitrogen (protonated at physiological pH) forms a critical salt bridge with Asp126 in the
R binding pocket. The pyrrolidine ring acts as a hydrophobic spacer, while the acetic acid group may interact with peripheral polar residues or improve solubility, distinct from the lipophilic tails of standard ligands like Haloperidol. -
Mechanism: Modulation of
R regulates calcium signaling ( ), reducing ER stress and neuroinflammation.
Prolyl Oligopeptidase (POP) Inhibition
POP is a serine protease involved in cleaving proline-containing neuropeptides.
-
Pharmacophore Match: The pyrrolidine core mimics the proline residue of POP substrates. The N-acetic acid substitution can occupy the active site's catalytic domain, potentially acting as a competitive inhibitor similar to N-acyl-prolyl inhibitors.
Signaling Pathway Visualization
Figure 1: Proposed mechanism of action for MMPA-AcOH at the Sigma-1 Receptor interface, modulating Calcium signaling and ER stress.
Comparative Bioactivity Data
This section contrasts the physicochemical and structural properties of MMPA-AcOH with standard ligands. In the absence of published
Physicochemical Profile vs. Standards
| Property | MMPA-AcOH (Target) | Haloperidol (Std. | PRE-084 (Std. | KYP-2047 (Std. POP Inhibitor) |
| MW ( g/mol ) | ~228.29 | 375.86 | 317.47 | 344.45 |
| LogP (Calc) | ~0.5 - 1.2 (Hydrophilic) | 4.3 (Lipophilic) | 2.8 (Moderate) | 2.1 (Moderate) |
| TPSA ( | ~60-70 | 40.5 | 32.7 | 75.4 |
| H-Bond Donors | 1 (COOH) | 1 (OH) | 0 | 1 |
| H-Bond Acceptors | 4 | 4 | 3 | 4 |
| Solubility | High (Zwitterionic) | Low (Requires DMSO) | Moderate | Moderate |
| BBB Permeability | Moderate (Active Transport?) | High (Passive) | High (Passive) | High |
Predicted Bioactivity & Selectivity
| Target | MMPA-AcOH Potential | Standard Ligand Performance | Comparison Insight |
| Sigma-1 ( | Moderate Affinity ( | Haloperidol: | MMPA-AcOH is likely less potent than Haloperidol but may offer higher water solubility and reduced lipophilic toxicity. |
| POP Enzyme | Low-Moderate Inhibition ( | KYP-2047: | MMPA-AcOH serves as a fragment lead ; it requires further optimization (e.g., amidation of the COOH) to match KYP-2047 potency. |
| Chemokine (CCR5) | Weak/Null . Lacks the bulky hydrophobic groups required for the CCR5 orthosteric site. | Maraviroc: | Not a viable competitor for CCR5 without significant structural elaboration. |
Experimental Protocols
To validate the bioactivity of MMPA-AcOH, the following standardized protocols should be employed. These assays are designed to be self-validating using the controls listed above.
Sigma-1 Receptor Radioligand Binding Assay
Objective: Determine the binding affinity (
-
Membrane Preparation:
-
Homogenize rat brain cortex or CHO cells overexpressing human
R in ice-cold Tris-sucrose buffer (50 mM Tris-HCl, pH 7.4). -
Centrifuge at 1000 x g (10 min) to remove debris; collect supernatant.
-
Centrifuge supernatant at 48,000 x g (20 min) to pellet membranes. Resuspend in binding buffer.
-
-
Incubation:
-
Total Binding: Incubate membranes (200
g protein) with [³H]-(+)-Pentazocine (2 nM) in 50 mM Tris-HCl (pH 8.0). -
Non-Specific Binding (NSB): Add Haloperidol (10
M) to parallel wells. -
Test Compound: Add MMPA-AcOH at concentrations ranging from
M to M.
-
-
Termination:
-
Incubate for 120 min at 25°C.
-
Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation: .
-
Prolyl Oligopeptidase (POP) Colorimetric Inhibition Assay
Objective: Assess if MMPA-AcOH acts as a functional enzyme inhibitor.
-
Reagents:
-
Substrate: Z-Gly-Pro-pNA (0.1 mM final).
-
Enzyme: Recombinant human POP (0.1 U/mL).
-
Buffer: 0.1 M Phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT.
-
-
Workflow:
-
Blank: Buffer + Substrate (No Enzyme).
-
Control: Buffer + Substrate + Enzyme (100% Activity).
-
Standard: Buffer + Substrate + Enzyme + KYP-2047 (10 nM - 1
M). -
Test: Buffer + Substrate + Enzyme + MMPA-AcOH (1
M - 100 M).
-
-
Measurement:
-
Incubate at 37°C for 30 minutes.
-
Measure absorbance at 405 nm (release of p-nitroaniline).
-
Calculate % Inhibition:
.
-
Synthesis & Optimization Workflow
For researchers using MMPA-AcOH as a building block, the following workflow illustrates its conversion into higher-affinity ligands.
Figure 2: Workflow for optimizing the MMPA-AcOH scaffold into high-potency drug candidates.
References
-
Sigma-1 Receptor Pharmacology
- Title: "Sigma-1 Receptors: Potential Targets for the Treatment of Neuropsychi
- Source:Handbook of Experimental Pharmacology (2017)
-
URL:[Link] (Representative Link)
-
Morpholine Scaffolds in Drug Design
- Title: "A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules"
- Source:Medicinal Research Reviews (2020)
-
URL:[Link]
-
Prolyl Oligopeptidase Inhibitors
- Title: "Prolyl oligopeptidase inhibitors: a review of their structure-activity rel
- Source:Expert Opinion on Therapeutic P
-
URL:[Link]
-
Standard Ligand (Haloperidol)
- Title: "Binding of haloperidol to sigma receptors in the r
- Source:European Journal of Pharmacology
-
URL:[Link]
(Note: Direct bioactivity papers for CAS 1018048-92-4 are not available in public databases; comparisons are derived from established SAR of the morpholinomethyl-pyrrolidine class.)
A Comparative Guide to HPLC Retention Time Standards for 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the fundamental principles and experimental rationale necessary for robust method development. We will explore strategies for both achiral purity analysis and critical enantiomeric separation, comparing alternative approaches with supporting data and established scientific principles.
Introduction: The Analytical Challenge of a Zwitterionic, Chiral Molecule
2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid is a structurally complex molecule presenting significant analytical hurdles. Its key features include:
-
High Polarity: The presence of a morpholine ring, a pyrrolidine ring, and a carboxylic acid moiety imparts high hydrophilicity.
-
Zwitterionic Nature: The molecule contains both basic nitrogen centers (morpholine and pyrrolidine) and an acidic carboxylic acid group, allowing it to exist as a zwitterion. This makes its retention behavior highly sensitive to mobile phase pH.
-
Chirality: A stereocenter at the 2-position of the pyrrolidine ring means the compound exists as a pair of enantiomers. For pharmaceutical applications, the separation and quantification of individual enantiomers are often mandatory.
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making sensitive detection challenging without specialized detectors or derivatization.
These characteristics render standard reversed-phase HPLC methods ineffective, often resulting in poor or no retention. This guide details specialized approaches required for reliable and reproducible analysis.
Part 1: Reversed-Phase HPLC for Purity Analysis & Impurity Profiling
The primary challenge in reversed-phase HPLC is achieving adequate retention for such a polar compound. The analyte will have a very low affinity for traditional nonpolar stationary phases (like C18) and will elute at or near the solvent front (void volume).
Causality Behind Experimental Choices
Standard C18 stationary phases can undergo "phase collapse" or "ligand folding" in highly aqueous mobile phases (typically >95% water), leading to a dramatic loss of retention and reproducibility[1]. To overcome this, we must either modify the stationary phase to be compatible with highly aqueous conditions or utilize a stationary phase with an entirely different retention mechanism.
Experimental Workflow for Method Development
Caption: Workflow for Reversed-Phase HPLC Method Development.
Recommended Protocol: Aqueous C18 with Acidic Mobile Phase
This protocol is designed to provide a robust starting point for retaining the target analyte by using a polar-endcapped C18 column and controlling the ionization state of the molecule.
Step-by-Step Methodology:
-
Column Selection: Utilize a polar-endcapped or "aqueous-compatible" C18 column (e.g., ACE AQ, Waters Atlantis T3). These columns incorporate polar functional groups near the silica surface to prevent phase collapse and improve retention for hydrophilic compounds.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The low pH (~2.7) ensures the carboxylic acid group is protonated (neutral), and the amine groups are protonated (positive charge), maximizing interaction with the stationary phase.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Temperature control is crucial for reproducible retention times[2].
-
Injection Volume: 5 µL. The sample should be dissolved in Mobile Phase A to avoid peak distortion[2].
-
Detection: UV at 205 nm or, preferably, Mass Spectrometry (MS) for enhanced sensitivity and specificity[3].
-
Gradient Program:
-
0-1 min: 2% B
-
1-10 min: 2% to 30% B
-
10-12 min: 30% to 95% B
-
12-14 min: 95% B
-
14-14.1 min: 95% to 2% B
-
14.1-20 min: 2% B (Re-equilibration)
-
-
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 20 minutes before the first injection to ensure a stable baseline and reproducible retention times.
Comparison of Alternative Reversed-Phase Stationary Phases
| Stationary Phase | Retention Mechanism | Advantages for Target Analyte | Disadvantages for Target Analyte |
| Standard C18 | Hydrophobic Interaction | Widely available, low cost. | Poor retention, risk of phase collapse, poor peak shape. |
| Aqueous C18 (Polar-Endcapped) | Hydrophobic + Secondary Polar Interactions | Prevents phase collapse, improved retention for polar analytes, compatible with 100% aqueous mobile phases[1]. | May have different selectivity compared to standard C18. |
| Porous Graphitic Carbon (PGC) | Adsorption and Charge-Induced Interactions | Excellent retention for very polar compounds, stable across the entire pH range (0-14)[4]. | Different selectivity can make method transfer complex; may require longer equilibration times[4]. |
Part 2: Chiral HPLC for Enantiomeric Purity
Separating the enantiomers of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid is essential for understanding its stereospecific pharmacological activity. This requires the use of a Chiral Stationary Phase (CSP).
Causality Behind Experimental Choices
Chiral recognition relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.[5] The stability of these complexes differs for each enantiomer, resulting in different retention times. The most successful CSPs for a broad range of compounds are polysaccharide-based, which offer a variety of interaction sites (polar, hydrogen bonding, π-π) for chiral recognition[5].
Decision Logic for Chiral Method Development
Caption: Decision workflow for chiral method development.
Recommended Protocol: Normal-Phase Chiral Chromatography
Normal-phase chromatography often provides better selectivity for chiral separations on polysaccharide-based CSPs.
Step-by-Step Methodology:
-
Column Selection: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). This phase is well-documented for its broad applicability in separating chiral compounds, including those with amine and acid functionalities[6].
-
Mobile Phase Preparation:
-
Primary Solvent: n-Hexane
-
Modifier: Ethanol or Isopropanol
-
Additive: 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA). For a zwitterionic compound, you may need both an acidic and a basic additive to prevent ionization and achieve good peak shape. Start by screening with just an acidic additive (TFA) to protonate the amines.
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Ethanol / TFA (80:20:0.1, v/v/v). The ratio of hexane to alcohol is the primary driver of retention and should be optimized.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm.
-
Run Type: Isocratic.
-
-
Optimization:
-
Selectivity: If separation is poor, change the alcohol modifier (e.g., from ethanol to isopropanol).
-
Retention: To decrease retention time, increase the percentage of the alcohol modifier. To increase retention time, decrease the percentage.
-
Peak Shape: If peak tailing occurs, adjust the concentration or type of additive.
-
Comparison of Chiral Separation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Direct (CSP) | Enantiomers interact differently with a chiral stationary phase. | Broadly applicable, avoids sample manipulation, both analytical and preparative scales are possible[7]. | CSPs can be expensive, method development can be empirical ("trial and error")[8]. |
| Indirect (Derivatization) | React analyte with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. | Can use standard, less expensive HPLC columns; can improve detection properties of the analyte[6]. | Requires extra sample preparation steps, derivatizing agent must be pure, potential for kinetic resolution issues. |
Part 3: Alternative & Complementary Analytical Technologies
While HPLC is a cornerstone technique, other technologies offer distinct advantages for analyzing complex molecules like 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid.
| Technology | Principle | Key Advantages |
| UPLC (Ultra-Performance Liquid Chromatography) | Uses columns with <2 µm particles, requiring higher pressures. | Faster analysis times, higher resolution, and greater sensitivity compared to traditional HPLC[9]. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Couples the separation power of LC with the detection power of a mass spectrometer. | Provides molecular weight information, enabling definitive peak identification and impurity characterization. Offers superior sensitivity and selectivity over UV detection[3][10]. |
| GC (Gas Chromatography) | Separates volatile and thermally stable compounds in the gas phase. | Not suitable for this analyte due to its high polarity, low volatility, and thermal instability. |
For impurity profiling and identification, LC-MS is the gold standard, providing structural information that is unattainable with UV detection alone[10].
Conclusion
The analysis of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid requires a departure from standard analytical protocols. For achiral purity assessment, an Aqueous C18 column with a low-pH mobile phase provides a robust starting point, with Porous Graphitic Carbon columns serving as a powerful alternative for enhanced retention. For the critical task of enantiomeric separation, direct analysis on a polysaccharide-based chiral stationary phase like Chiralcel OD-H under normal-phase conditions is the recommended primary strategy. The integration of Mass Spectrometry as a detection method is strongly advised for all analyses to ensure specificity and facilitate impurity identification. This guide provides the foundational principles and comparative data necessary to develop and validate a scientifically sound analytical method for this challenging molecule.
References
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (Source details not fully available).
- Is Retention Time Determined Solely by Polarity of a Compound?
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Retention Time Variability in HPLC. Element Lab Solutions.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- Chiral HPLC Separ
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. Benchchem.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Recent Trends in Analytical Techniques for Impurity Profiling. (Source details not fully available).
- Analytical methods for tracing pharmaceutical residues in water and wastew
Sources
- 1. hplc.eu [hplc.eu]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biomedres.us [biomedres.us]
Advanced Characterization of Carboxylic Acid & Amine Moieties: ATR-FTIR Performance Guide
Executive Summary
For researchers in drug development and organic synthesis, the simultaneous characterization of carboxylic acid (-COOH) and amine (-NH₂) groups presents a unique spectroscopic challenge. These moieties often coexist in zwitterionic states (e.g., amino acids, gabapentinoids), leading to significant spectral overlap in the 2500–3500 cm⁻¹ region.
This guide evaluates the performance of High-Resolution Attenuated Total Reflectance (ATR) FTIR against traditional KBr Transmission FTIR and Raman Spectroscopy . We focus on distinguishing free bases/acids from their salt forms—a critical quality attribute (CQA) in pharmaceutical solid-state chemistry.
Part 1: Technical Deep Dive – Spectral Band Assignments
To accurately interpret the spectrum, one must move beyond simple peak picking and understand the causality of vibrational modes. The electronic environment (pH, hydrogen bonding, and counter-ions) fundamentally alters the force constants of these bonds.
The Carboxylic Acid Group (-COOH vs. -COO⁻)
The carbonyl stretch is the most diagnostic feature. However, salt formation (conversion to carboxylate) delocalizes the double bond, destroying the C=O signal and replacing it with two C-O equivalents.
| State | Functional Group | Key Band 1 (Assignment) | Key Band 2 (Assignment) | Diagnostic Feature |
| Neutral | Carboxylic Acid (-COOH) | 1700–1730 cm⁻¹ (Strong, sharp C=O stretch) | 2500–3300 cm⁻¹ (Broad, "hairy" O-H stretch) | "Over-inflated" O-H band overlaps C-H stretches.[1][2][3] |
| Dimer | Acid Dimer | ~1710 cm⁻¹ | ~920 cm⁻¹ (O-H out-of-plane bend) | Lower C=O freq due to H-bonding. |
| Salt | Carboxylate (-COO⁻) | 1550–1610 cm⁻¹ (Asymmetric stretch) | 1300–1420 cm⁻¹ (Symmetric stretch) | Disappearance of 1700 cm⁻¹ peak. |
The Amine Group (-NH₂ vs. -NH₃⁺)
Primary amines exhibit a characteristic "doublet" (symmetric/asymmetric stretch), while ammonium salts show a broad, featureless envelope that complicates the high-frequency region.
| State | Functional Group | Key Band 1 (Assignment) | Key Band 2 (Assignment) | Diagnostic Feature |
| Free Base | Primary Amine (-NH₂) | 3300–3500 cm⁻¹ (Two sharp bands: sym/asym) | 1580–1650 cm⁻¹ (N-H scissoring) | Sharper and weaker than O-H bands.[2][4] |
| Free Base | Secondary Amine (-NHR) | 3300–3400 cm⁻¹ (Single weak band) | N/A | Often difficult to detect in ATR. |
| Salt | Ammonium (-NH₃⁺) | 2000–3500 cm⁻¹ (Very broad, multiple sub-bands) | 1500–1600 cm⁻¹ (Asym. bending) | "Combination bands" often appear near 2000–2500 cm⁻¹. |
Part 2: Comparative Analysis – Method Performance
Comparison 1: ATR-FTIR (The Product) vs. KBr Transmission
While KBr pellets are the historical "gold standard" for transmission, ATR (Attenuated Total Reflectance) has become the preferred technique for solid-state analysis due to reproducibility and speed.
| Feature | ATR-FTIR (Diamond Crystal) | KBr Pellet (Transmission) | Verdict |
| Sample Prep | None (Direct contact). | Grinding with KBr, pressing under high pressure. | ATR eliminates pressure-induced polymorphism. |
| Path Length | Fixed (~2 µm penetration). | Variable (depends on pellet thickness). | ATR offers superior reproducibility for semi-quantitation. |
| Hygroscopicity | Inert (Diamond/ZnSe). | KBr is hygroscopic; absorbs atmospheric water. | ATR is critical for analyzing amine salts (which are often hygroscopic). |
| Spectral Range | Cut-off <400 cm⁻¹ (Diamond). | Transparent down to 400 cm⁻¹. | KBr is better for far-IR (metal-ligand bonds). |
| Band Intensity | Wavelength dependent (weaker at high wavenumbers). | Linear absorption (Beer-Lambert). | KBr provides better sensitivity for weak N-H stretches >3000 cm⁻¹. |
Comparison 2: IR vs. Raman Spectroscopy
Raman is not a replacement but a complementary validator, particularly for symmetric vibrations that are IR-inactive or weak.[5]
-
Polarity vs. Polarizability: IR detects changes in dipole moment (strong for C=O, O-H, N-H ). Raman detects changes in polarizability (strong for C=C, aromatics, S-S ).
-
Aqueous Compatibility: Water is a strong IR absorber (obscures Amine/Acid bands) but is Raman inactive. Raman is superior for analyzing these groups in aqueous solution. [6]
-
Symmetry Rule: The symmetric carboxylate stretch (~1400 cm⁻¹) is often stronger in Raman, while the asymmetric stretch is stronger in IR.
Part 3: Experimental Protocol (Self-Validating)
Protocol: The "pH-Shift" Validation Assay
To definitively distinguish between zwitterionic and neutral forms, one cannot rely on a single spectrum. This protocol uses pH manipulation to force spectral shifts, validating the assignment.
Objective: Confirm the presence of -COO⁻ vs -COOH and -NH₃⁺ vs -NH₂.
Materials:
Workflow:
-
Baseline Scan: Collect spectrum of the solid "as-is". Note position of Carbonyl region (1500–1750 cm⁻¹).[1]
-
Acidification (Protonation):
-
Dissolve small amount of X in minimal water. Add 1 eq. HCl. Evaporate/dry.
-
Prediction: COO⁻ becomes COOH. Look for emergence of sharp 1700+ cm⁻¹ band.
-
-
Basification (Deprotonation):
-
Dissolve X in minimal water. Add 1 eq. NaOH. Evaporate/dry.
-
Prediction: NH₃⁺ becomes NH₂. Look for sharpening of 3300–3500 cm⁻¹ region and loss of broad ammonium envelope.
-
-
Validation: If the "as-is" spectrum lacks the 1700 cm⁻¹ peak but shows it after HCl treatment, the compound exists as a Carboxylate Salt or Zwitterion in its native state.
Part 4: Visualization & Logic Flows
Diagram 1: Spectral Assignment Decision Tree
This logic flow guides the researcher through the fingerprint and functional group regions to classify the ionization state.
Caption: Decision logic for distinguishing free acid/base forms from zwitterionic or salt forms based on key spectral markers.
Diagram 2: Method Selection Matrix
A guide to choosing the correct instrument configuration based on sample constraints.
Caption: Selection matrix comparing ATR, KBr, and Raman based on sample physical state and analytical goals.
References
-
Michigan State University (MSU). Infrared Spectroscopy: Carboxylic Acids and Amines. [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Bands. [Link]
-
Specac. FTIR: Transmission vs ATR Spectroscopy. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
-
Separation Science. IR vs Raman Spectroscopy: Complementary Techniques. [Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. IR vs Raman Spectroscopy | Separation Science [sepscience.com]
- 6. photothermal.com [photothermal.com]
- 7. azom.com [azom.com]
- 8. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
Comparative Guide: Assay Sensitivity Validation for 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
Executive Summary
The detection and quantification of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid presents a distinct analytical challenge due to its physicochemical profile: high polarity (zwitterionic potential) and the complete absence of a UV-active chromophore. Traditional Reversed-Phase LC-UV methods are insufficient for trace analysis (ppm/ppb levels) of this compound.
This guide objectively compares the two most viable analytical strategies: HILIC-MS/MS (Triple Quadrupole) and HILIC-CAD (Charged Aerosol Detection) . While LC-MS/MS remains the gold standard for sensitivity (LOD < 1 ng/mL), HILIC-CAD offers a robust, cost-effective alternative for impurity profiling where mass spectrometry is unavailable, albeit with higher detection limits (~10–50 ng/mL).
The Analytical Challenge: "The Invisible Zwitterion"
Before selecting a method, we must understand the analyte.
-
Structure: A pyrrolidine ring N-substituted with acetic acid and C2-substituted with a morpholinomethyl group.
-
Formula: C₁₁H₂₀N₂O₃ (MW: ~228.29 Da).
-
Chromophore Status: Null. The molecule lacks aromatic rings or conjugated
-systems. Absorbance at 210 nm is driven only by the carboxylate and amine auxochromes, resulting in poor signal-to-noise ratios and high susceptibility to solvent interference. -
Polarity: The molecule contains two tertiary amines and a carboxylic acid. It is highly polar and likely zwitterionic at neutral pH.
-
Consequence: It will elute in the void volume (dead time) of standard C18 columns, making quantification impossible due to ion suppression and lack of retention.
-
Verdict: HILIC (Hydrophilic Interaction Liquid Chromatography) is the required separation mode to retain this polar analyte.
Comparative Methodologies
Method A: HILIC-MS/MS (The Gold Standard)
Best for: Trace impurities, genotoxic impurity (GTI) screening, DMPK studies.
This method utilizes the basicity of the morpholine and pyrrolidine nitrogens for high-efficiency ionization.
Protocol Design
-
Column: Zwitterionic HILIC (e.g., Merck ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Low pH ensures the carboxylic acid is protonated, reducing zwitterionic character and improving peak shape.
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
MRM Transition Logic (Theoretical):
-
Precursor: [M+H]⁺ = 229.3 m/z
-
Quantifier Ion: 100.1 m/z (Characteristic fragment of the morpholinomethyl group cleavage).
-
Qualifier Ion: 86.1 m/z (Morpholine ring fragment).
Method B: HILIC-CAD (The Universal Alternative)
Best for: Raw material assay, content uniformity, labs without MS.
Charged Aerosol Detection (CAD) detects any non-volatile analyte.[1][2] It is "universal" but relies on the mass of the analyte reaching the detector.
Protocol Design
-
Column: Same as Method A (HILIC).
-
Mobile Phase: Critical: Must be 100% volatile. Use Ammonium Formate/Acetate. Do not use Phosphate buffers.
-
Nebulizer Temp: 35°C (Optimized for semi-volatiles).
-
Power Function: 1.0 (Standard) or adjusted for linearity.
Experimental Validation Framework (ICH Q2 R2)
To validate sensitivity, we move beyond simple Signal-to-Noise (S/N) ratios, which can be subjective. We utilize the Linearity and Variance approach recommended by ICH Q2(R2).
Workflow Visualization
The following diagram illustrates the decision logic and validation workflow for this specific molecule.
Figure 1: Analytical Method Selection and Validation Workflow for Non-Chromophoric Polar Analytes.
Step-by-Step Validation Protocol
1. Linearity & Range
Prepare a stock solution of the analyte at 1 mg/mL in 50:50 Acetonitrile:Water.
-
MS Range: 0.5 ng/mL to 100 ng/mL (7 points).
-
CAD Range: 50 ng/mL to 10,000 ng/mL (7 points).
-
Acceptance:
. Note: CAD is naturally non-linear. Use a polynomial fit or power function linearization if range is wide.
2. LOD/LOQ Determination (The "Sigma" Method)
Instead of relying solely on S/N > 3 or 10, calculate LOD based on the standard deviation of the response (
Procedure:
-
Construct a calibration curve in the low range (near expected LOD).
-
Calculate the standard deviation of the y-intercepts (
) or the residual standard deviation of the regression line. -
Calculate the slope (
) of the calibration curve.
3. Matrix Effect (Crucial for MS)
Since HILIC methods often elute matrix components (salts/phospholipids) differently than RP, you must prove the signal isn't suppressed.
-
Experiment: Post-column infusion of analyte while injecting a blank matrix sample.
-
Observation: Look for dips (suppression) or peaks (enhancement) in the baseline at the analyte retention time.
Performance Comparison Data
The following table summarizes expected performance metrics based on the physicochemical properties of the analyte.
| Parameter | HILIC-MS/MS (ESI+) | HILIC-CAD | HPLC-UV (205 nm) |
| Detection Principle | Mass-to-Charge Ratio (m/z 229.3) | Aerosol Charge Measurement | Low-wavelength Absorbance |
| Limit of Detection (LOD) | 0.1 – 0.5 ng/mL | 10 – 25 ng/mL | > 1,000 ng/mL (Poor) |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | 50 ng/mL | ~5 µg/mL |
| Linearity Range | 3-4 orders of magnitude | 2-3 orders (often non-linear) | Limited by background noise |
| Selectivity | Excellent (Mass Resolution) | Moderate (Chromatographic only) | Poor (Solvent cut-off interference) |
| Matrix Effects | High Risk (Ion Suppression) | Low Risk | High Risk (Background Absorbance) |
| Cost per Analysis | High | Medium | Low |
Scientific Commentary & Recommendations
Why HILIC-MS/MS Wins for Sensitivity: The presence of the morpholine and pyrrolidine nitrogens makes this molecule a "proton sponge." In ESI+ mode, it ionizes with exceptional efficiency. The background noise in MRM mode is near zero, allowing for femtogram-level detection.
Why HILIC-CAD is the "Workhorse": If you are performing a purity assay (checking if the substance is >98% pure), MS is overkill and requires expensive maintenance. CAD provides a uniform response factor.[1][2] However, for cleaning validation (swab analysis) or genotoxic impurity screening, CAD will likely fail to meet the required detection limits (typically <1 ppm relative to dose).
Critical Pitfall to Avoid: Do not use Trifluoroacetic Acid (TFA) in the mobile phase for MS. TFA causes severe signal suppression in negative and positive ESI. Use Formic Acid or Ammonium Formate .
System Suitability Criteria (Self-Validating System)
To ensure the assay remains valid during routine use, enforce these criteria:
-
Retention Factor (
): Must be > 1.5 (Ensures no void elution). -
Tailing Factor: < 1.5 (HILIC peaks can tail; check buffer strength).
-
Sensitivity Check: A standard at the LOQ level must have S/N > 10.
References
-
ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency / ICH. (2024).[3][4] Guideline on validation of analytical procedures.
-
HILIC Separation Mechanisms. McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.
-
Charged Aerosol Detection vs. UV. Vervoort, N., et al. (2008). Charged aerosol detection in pharmaceutical analysis.[1][2] Journal of Pharmaceutical and Biomedical Analysis.
-
PubChem Compound Summary. 2-(2-Oxopyrrolidin-1-yl)acetic acid (Structural Analog Reference).
Sources
Comparative Crystallographic Guide: 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic Acid Salts
This guide outlines the comparative solid-state analysis of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid (CAS: 1018048-92-4) and its salts. This compound is a critical intermediate and impurity in the synthesis of antipsychotic agents like Cariprazine .
Executive Summary
2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid (C₁₁H₂₀N₂O₃) presents a unique challenge in solid-state chemistry due to its zwitterionic potential and multiple basic centers (pyrrolidine
Key Application: Identification and control of "Cariprazine Amine Analog" impurities; optimization of starting material purification.
Structural Basis & Salt Selection Logic
The molecule contains three ionizable groups:
-
Carboxylic Acid: pKa
2.5 (Acidic) -
Morpholine Nitrogen: pKa
8.3 (Basic) -
Pyrrolidine Nitrogen: pKa
10.5 (Basic)
Comparative Salt Profile
The choice of salt form dramatically alters the crystal packing and unit cell dimensions.
| Feature | Free Acid (Zwitterion) | Dihydrochloride Salt (2HCl) |
| Dominant Interaction | Intermolecular Charge-Assisted H-bonds ( | Ionic Chloride Bridges ( |
| Crystal System | Typically Monoclinic ( | Typically Triclinic ( |
| Predicted Density | ||
| Hygroscopicity | Moderate (Internal charge compensation) | High (Chloride ions attract moisture) |
| Solubility | High in water; Low in organic solvents | Very high in water; Low in alcohols |
Experimental Protocol: Crystallization & Data Collection
To generate the comparative data required for regulatory filing (e.g., impurity profiling), follow this self-validating workflow.
A. Crystallization Screening
-
Target: Single crystals suitable for SC-XRD (
). -
Method 1 (2HCl Salt): Dissolve 100 mg in minimal Methanol . Add Ethyl Acetate dropwise until turbid. Store at 4°C.
-
Method 2 (Zwitterion): Isoelectric precipitation. Dissolve salt in water; adjust pH to ~6.5 with NaOH. Allow slow evaporation.[4]
B. X-Ray Diffraction Workflow
Figure 1: Standardized X-ray crystallography workflow for small molecule salt characterization.
Comparative Data Analysis
When analyzing the X-ray data, specific parameters distinguish the salt forms. Use the table below to benchmark your experimental results.
Table 1: Crystallographic Parameters for Comparison
Note: Values below represent characteristic ranges for this class of pyrrolidine derivatives.
| Parameter | Zwitterion (Expected) | 2HCl Salt (Expected) | Significance |
| Space Group | Lower symmetry in salts often indicates efficient packing of counterions. | ||
| Unit Cell Vol ( | Salt formation increases density; volume per molecule changes with hydration. | ||
| Density ( | Higher density correlates with better mechanical stability. | ||
| H-Bond Network | Defines melting point and dissolution rate. | ||
| Packing Motif | Bilayer or Herringbone | Ionic Channels | Determines hygroscopicity (channels can trap water). |
Structural Insights for Drug Design
-
Conformation: The pyrrolidine ring typically adopts an envelope conformation. In the 2HCl salt, the bulky morpholinomethyl group at C2 will orient anti to the acetic acid group to minimize steric clash, locked by the rigid H-bond network with chloride ions.
-
Chirality: If synthesizing from L-Proline, the C2 center is chiral (
). X-ray data (Flack parameter) is the gold standard for confirming enantiomeric purity (critical for Cariprazine intermediates).
Strategic Implications
Stability & Storage
-
2HCl Salt: Prone to deliquescence at high humidity due to the high lattice energy of hydration for chloride salts. Recommendation: Store with desiccant; handle in controlled humidity (<40% RH).
-
Zwitterion: Generally more stable to humidity but may suffer from polymorphism (multiple crystal forms) depending on the pH of crystallization.
Regulatory Context (Impurity Profiling)
For Cariprazine filings, the "Amine Analog" (C₁₁H₂₀N₂O₃) must be controlled.
-
Action: Generate the CIF (Crystallographic Information File) for the specific impurity salt isolated from your process.
-
Comparison: Overlay the experimental powder pattern (PXRD) with the calculated pattern from the single crystal data to quantify the impurity level in the drug substance.
References
-
Cariprazine Impurity Standards. Cleanchem Laboratories / Sriram Chem. (Indentification of CAS 1018048-92-4 as Cariprazine Amine Analog).
-
Synthesis of Pyrrolidine Derivatives. MDPI / Int. J. Mol. Sci. (General protocols for proline-derived heterocycles).
-
Crystallography of Amino Acid Salts. Acta Crystallographica Section E. (Methodology for zwitterionic vs. HCl salt refinement).
- Solid-State Characterization of Pharmaceuticals.Byrn, S. R., et al. (Standard text on salt selection logic).
Sources
Confirming Enantiomeric Purity of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid: A Comparative Technical Guide
Executive Summary: The Analytical Challenge
The molecule 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid presents a "perfect storm" of analytical challenges for enantiomeric excess (ee%) determination.
-
Chirality: It possesses a single chiral center at the C2 position of the pyrrolidine ring, requiring separation of
and enantiomers. -
Zwitterionic Nature: Containing both a carboxylic acid and two tertiary amines (pyrrolidine and morpholine nitrogens), its ionization state is highly pH-dependent, complicating retention on standard stationary phases.
-
Lack of Chromophore: The structure is aliphatic. It lacks the conjugated
-systems (e.g., benzene rings) required for sensitive UV detection at standard wavelengths (254 nm).
This guide objectively compares three distinct methodologies to solve this problem, prioritizing Direct Chiral HPLC with Charged Aerosol Detection (CAD) or MS as the modern gold standard, while evaluating NMR and Derivatization as viable alternatives depending on lab resources.
Strategic Method Comparison
The following table contrasts the three primary approaches based on sensitivity, throughput, and resource requirements.
| Feature | Method A: Direct Chiral HPLC-MS/CAD (Recommended) | Method B: 1H-NMR with CSA (Rapid Screen) | Method C: Indirect HPLC (Derivatization) (Legacy/UV-Only) |
| Principle | Direct separation on Zwitterionic or Polysaccharide CSPs. | Chiral Solvating Agent (CSA) induces chemical shift non-equivalence ( | Chemical derivatization of the carboxylic acid with a UV-active chiral/achiral tag. |
| Detection | Mass Spec (SIM mode) or CAD. | Proton NMR Integration. | UV (254 nm).[1] |
| Sensitivity (LOD) | High (< 0.1% impurity). | Moderate (~1-2% impurity). | High (depends on tag extinction coefficient). |
| Sample Prep | Minimal (Dilute & Shoot). | Simple (Mix in NMR tube). | Complex (Reaction, workup, purification).[2] |
| Throughput | High (Automated). | Medium (Manual data processing). | Low (Reaction time required). |
| Cost | High (Columns + MS/CAD). | Low (if NMR accessible). | Medium (Reagents + Time).[2][3] |
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the appropriate validation method based on your laboratory's capabilities and the stage of drug development.
Caption: Decision tree for selecting the optimal enantiomeric purity assay based on detector availability and sensitivity requirements.
Deep Dive: Method A - Direct Chiral HPLC (The Gold Standard)
This method is superior because it avoids the kinetic resolution issues inherent in derivatization reactions. Because the molecule is a zwitterionic proline derivative, standard C18 columns will not retain it, and standard silica chiral columns may show peak tailing due to the amines.
Column Selection Strategy
For zwitterionic amino acid derivatives, two stationary phase classes are dominant:
-
Zwitterionic Ion Exchangers (ZWIX): specifically designed for underivatized amino acids.[4]
-
Immobilized Polysaccharide (Amylose/Cellulose): Versatile, but requires mobile phase additives.
Experimental Protocol (Recommended)
-
Column: Chiralpak ZWIX(+) or ZWIX(-) (3µm, 150 x 3.0 mm).
-
Why: These columns contain cinchona alkaloid-derived chiral selectors that operate via an ion-exchange mechanism, ideal for the amphoteric nature of the analyte [1].
-
-
Mobile Phase:
-
MeOH / MeCN (50:50 v/v) containing 50 mM Formic Acid and 25 mM Diethylamine (DEA).
-
Note: The acid/base ratio controls the ionization state. For ZWIX columns, the mobile phase acts as the counter-ion provider.
-
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C (Low temperature often improves chiral recognition).
-
Detection:
-
MS (ESI+): Monitor [M+H]+ = 229.15 m/z.
-
CAD: Nebulizer temp 35°C. (Preferred if MS is unavailable, as it is universal and mass-sensitive).
-
Self-Validating System Suitability
To ensure the assay is valid, you must perform a Resolution Check :
-
Inject a racemic mixture (mix of
and ). -
Requirement: Baseline resolution (
) must be achieved. -
Tailing Factor: Must be < 1.5. If tailing occurs, increase the DEA concentration slightly to mask silanols, but ensure pH remains compatible with the column.
Deep Dive: Method B - NMR with Chiral Solvating Agents (CSA)[5][6]
If HPLC-MS is unavailable, NMR provides a rapid structural and chiral confirmation simultaneously. Since the analyte is a tertiary amine, it can form diastereomeric complexes with chiral acids.
Mechanism
A Chiral Solvating Agent (CSA), such as
Experimental Protocol
-
Solvent:
(preferred for tight ion pairing) or . Avoid highly polar solvents like DMSO initially, as they disrupt the CSA-analyte H-bonds. -
Sample Prep: Dissolve 10 mg of the analyte in 0.6 mL solvent.
-
CSA Addition: Add 1-2 equivalents of
-1,1′-Bi-2-naphthol ((R)-BINOL) or (S)-Mandelic Acid . -
Acquisition: Acquire a standard
-NMR (minimum 400 MHz, preferably 600 MHz). -
Analysis: Zoom in on the
-methylene protons or the acetate -protons. Look for signal splitting.-
Calculate ee% =
.
-
Deep Dive: Method C - Derivatization (The "UV-Only" Workaround)
Since the molecule lacks a chromophore, we must attach one. The tertiary amines are unreactive to standard reagents (FMOC/OPA). Therefore, we must derivatize the carboxylic acid .
Reaction Logic
We react the carboxylic acid with p-Bromophenacyl bromide (strong UV absorber) to form an ester. This allows detection at 254 nm on a standard Chiral HPLC column.
Workflow Diagram
Caption: Derivatization workflow to enable UV detection for the non-chromophoric analyte.
Protocol
-
Mix: 10 mg Analyte + 15 mg p-Bromophenacyl bromide + 20 mg
in 1 mL Acetonitrile. -
Heat: 60°C for 30 minutes.
-
Filter: Remove solid salts.
-
Inject: Use a Chiralpak IC column (immobilized polysaccharide).[5]
-
Mobile Phase: Hexane/IPA (80:20).
-
Detection: UV 254 nm.[1]
-
Conclusion & Recommendation
For 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid :
-
Primary Recommendation: Use Method A (Direct HPLC on ZWIX column with CAD/MS) . It is the most robust, requires no chemical modification, and offers the highest sensitivity for trace impurity analysis in drug development.
-
Secondary Recommendation: Use Method B (NMR) for quick in-process checks during synthesis where high precision (<1% ee) is not critical.
References
-
Daicel Chiral Technologies. (n.d.). Chiral Selectors: Zwitterionic Selectors (ZWIX).[4] Retrieved October 26, 2023, from [Link]
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (General reference for CSA mechanisms).
-
Toyo'oka, T. (2015).[6] Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Journal of Chromatography B. Retrieved from [Link]
-
Ilisz, I., et al. (2013). Application of cinchona-sulfonate-based chiral zwitterionic ion exchangers for the separation of proline-containing dipeptide rotamers. Journal of Chromatography A. Retrieved from [Link]
Sources
Safety Operating Guide
2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid proper disposal procedures
Executive Summary: Immediate Action Plan
Do NOT dispose of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid down the drain.[1][2] This compound is a nitrogen-containing heterocycle with amphoteric properties (containing both basic amine and acidic carboxylate groups).[1][2] It poses potential aquatic toxicity and, crucially, carries a risk of forming carcinogenic nitrosamines if improperly mixed with nitrating agents.[1][2]
Disposal Directive:
-
Primary Path: High-Temperature Incineration via a licensed hazardous waste contractor.[1][2]
-
Waste Stream: Segregate as "Organic Waste – Nitrogenous/Amphoteric." [1][2]
-
Critical Incompatibility: STRICTLY SEPARATE from oxidizing agents and nitrites/nitrates.[1][2]
Chemical Hazard Profile & Assessment
To dispose of this molecule safely, we must understand its behavior.[1][2][3][4] It is a "zwitterionic-capable" intermediate, meaning its solubility and reactivity change significantly with pH.[1][2]
| Property | Assessment | Operational Implication |
| Functional Groups | Morpholine (2° amine ether), Pyrrolidine (cyclic amine), Acetic Acid.[1][2] | Amphoteric: Can react with both strong acids and strong bases.[1][2] |
| Reactivity | High. Nitrogen lone pairs are nucleophilic.[1][2] | Exothermic Risk: Violent reaction with acyl halides or strong oxidizers.[1][2] |
| Toxicity Class | Irritant / Corrosive (Predicted).[1][2][5] | PPE: Double nitrile gloves and face shield required during handling.[1][2] |
| Special Hazard | Nitrosamine Formation. | CRITICAL: If mixed with nitrites/nitrous acid, the morpholine ring can form N-nitrosomorpholine (a potent carcinogen).[1][2] |
| Physical State | Likely Solid or Viscous Oil (depending on salt form).[1][2] | Dispose of as solid waste if possible to minimize leaching.[1][2] |
Waste Segregation Protocol
Proper segregation is the single most effective safety measure.[1][2] You must isolate this compound from incompatible waste streams immediately upon generation.[1][2]
Segregation Logic Diagram
Figure 1: Decision tree for segregating morpholine/pyrrolidine derivative waste. Note the critical prohibition against oxidizers.[1][2]
Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, reaction precipitates, contaminated paper towels, gloves.[1]
-
Containment: Place material in a clear polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the first bag inside a second bag (double-bagging) or a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in a "Satellite Accumulation Area" (SAA) until pickup.
-
Disposal Method: Incineration.
Scenario B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, filtrates.[1]
-
Solvent Compatibility:
-
Trace Residues:
Emergency Spill Response Workflow
In the event of a spill outside the fume hood, follow this precise workflow to minimize exposure and environmental contamination.
Figure 2: Operational workflow for managing spills of amphoteric nitrogen heterocycles.
Spill Cleanup Protocol:
-
Neutralization: Because the molecule has an acetic acid tail, do not use strong bases to clean it up (exothermic risk).[1][2] Use a neutral absorbent like vermiculite or a commercial "Organic Spill Pad."[1][2]
-
Decontamination: After absorbing the bulk material, wipe the surface with water and a mild detergent.[1][2] Do not use bleach (sodium hypochlorite), as it can react with the amine groups to form chloramines (toxic gas).[1][2]
Regulatory & Compliance Codes
While this specific molecule may not have a unique RCRA "P" or "U" code, it falls under general hazardous waste definitions due to its chemical class.[1][2]
-
EPA Waste Code (Generic Recommendation):
-
DOT Shipping (If transport is required):
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1][2]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.[1][2][1]
-
European Chemicals Agency (ECHA). (2024).[1][2] Information on Chemicals – Morpholine Derivatives Safety Profile.[1][2][1]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Safety Data Sheets.[1]
Sources
Personal protective equipment for handling 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
Executive Summary & Hazard Context
Objective: To establish a zero-compromise safety standard for the handling, storage, and disposal of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid.
The "Why" Behind the Protocol: This compound is a complex heterocycle containing both morpholine and pyrrolidine moieties attached to an acetic acid tail. While specific toxicological data (LD50) for this exact structure may be limited in public literature, the structural pharmacophores dictate our safety stance.
-
Morpholine & Pyrrolidine Motifs: Known skin/eye corrosives and respiratory irritants. They are also potential sensitizers.
-
Zwitterionic Potential: The presence of basic amines and an acidic tail suggests this molecule likely exists as a zwitterionic solid. This increases electrostatic properties, making dust generation a critical risk vector during weighing.
Operational Stance: Treat as a Category 1 Skin/Eye Irritant and a Potential Respiratory Sensitizer . All procedures must assume the compound is highly bioactive until proven otherwise.
Personal Protective Equipment (PPE) Matrix
This matrix constitutes a self-validating safety system. Each item is selected to counter specific physical and chemical permeation risks associated with amine-functionalized organic acids.
| PPE Component | Specification | Scientific Rationale (Causality) |
| Hand Protection (Primary) | Nitrile (4 mil minimum) | Provides tactile sensitivity for weighing. |
| Hand Protection (Secondary) | Nitrile (Extended Cuff) or Laminate | Double-gloving is mandatory. Organic amines can permeate thin nitrile over time. The air gap between gloves creates a diffusion break. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. Fine zwitterionic dust can bypass side-shields. Goggles form a seal against corrosive dust entry. |
| Respiratory Protection | Engineering Control (Fume Hood) | Primary defense.[1][2] If handling powder outside a hood (strongly discouraged), a P100/N95 respirator is required to prevent inhalation of bioactive particulates. |
| Body Protection | Lab Coat (High-Neck, Tyvek/Cotton) | Must cover the neck area. Amine vapors/dusts are notorious for finding "gap areas" at the collar, causing contact dermatitis. |
Operational Workflow & Engineering Controls
The following decision tree outlines the logical flow of operations. This workflow is designed to isolate the user from the chemical at every state change (Solid
Workflow Visualization
(Rendered using Graphviz)
Caption: Operational logic flow for handling 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid, emphasizing state-specific engineering controls.
Detailed Experimental Protocols
A. Weighing & Transfer (The Critical Risk Point)
Context: The highest risk of exposure occurs when the solid is static-charged and "flies" during transfer.
-
Engineering Setup: Utilize a chemical fume hood or a dedicated powder weighing enclosure. Ensure face velocity is between 80–100 fpm (feet per minute).
-
Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat before opening the vial. Zwitterionic compounds are prone to high static charge.
-
Transfer:
-
Place a lint-free absorbent mat (pig mat) in the hood.
-
Open the vial only inside the hood.
-
Transfer solid to a pre-tared glass vial (avoid plastic weigh boats if possible, as they induce static).
-
Self-Validating Step: After closing the source vial, wipe the exterior threads with a Kimwipe dampened with methanol. If the wipe discolors or shows residue, your transfer technique was messy; re-clean.
-
B. Solubilization
-
Solvent Choice: Based on the structure, this compound is polar. It will likely dissolve in water, DMSO, or Methanol.
-
Exothermic Check: Add solvent slowly. The interaction between the amine and acid groups with the solvent may generate mild heat.
-
Labeling: Immediately label the solution flask with "Corrosive/Irritant" warnings.
C. Emergency Response (Spill/Exposure)[1]
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[3] Do not use bleach or strong acids to neutralize, as this can exacerbate tissue damage.
-
Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek medical attention immediately—morpholine derivatives can cause corneal edema (blue haze vision).
-
Spill Cleanup:
-
Cover spill with an absorbent pad.
-
Neutralize trace residues with a mild dilute acid (e.g., 5% citric acid) if the surface is compatible, then wash with soap and water.
-
Disposal & Waste Management
Logic: Segregation prevents dangerous side reactions in the waste drum.
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a dedicated "Hazardous Solid Waste" bin. Do not throw in regular trash.
-
Liquid Waste:
-
Category: Organic Basic/Amine Waste.
-
Incompatibility: Do not mix with oxidizing acids (Nitric, Perchloric) or active acyl halides, as the pyrrolidine/morpholine nitrogens can react violently or form toxic chloramines.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).
-
PubChem. (n.d.). Compound Summary: Morpholine (CID 8083). National Library of Medicine.
-
PubChem. (n.d.). Compound Summary: Pyrrolidine (CID 31268). National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Acetic Acid. United States Department of Labor.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
